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Core Science & Biosynthesis

Foundational

5-Bromo-2-fluoro-3-hydrazinylpyridine: A Privileged Scaffold for Advanced Heterocyclic Synthesis

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic design of highly functionalized heterocyclic building blocks is paramount. 5-Bromo-2-fluoro-3-hydrazinylpyridine represents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic design of highly functionalized heterocyclic building blocks is paramount. 5-Bromo-2-fluoro-3-hydrazinylpyridine represents a uniquely versatile, trifunctional scaffold. By integrating a highly electrophilic fluorinated C2 position, a nucleophilic C3-hydrazinyl group, and a cross-coupling-ready C5-bromo substituent, this compound enables orthogonal functionalization. This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for utilizing this compound, particularly in the synthesis of pyrazolo[3,4-b]pyridines—a privileged pharmacophore found in numerous kinase inhibitors and advanced agrochemicals.

Physicochemical Profile & Structural Logic

The reactivity of 5-bromo-2-fluoro-3-hydrazinylpyridine is dictated by the electronic push-pull dynamics of the pyridine ring. The highly electronegative fluorine atom at the C2 position withdraws electron density via induction. Because it is positioned ortho to the strongly electron-withdrawing pyridine nitrogen, the C2 carbon becomes highly activated for Nucleophilic Aromatic Substitution (SNAr)[1]. Conversely, the C5-bromo group is relatively shielded from nucleophilic attack but is highly susceptible to oxidative addition by low-valent transition metals, making it an ideal site for late-stage cross-coupling[2].

Table 1: Key Physicochemical Properties

PropertyValue / DescriptorRationale / Significance
Molecular Formula C5H5BrFN3Trifunctional building block.
Molecular Weight 206.02 g/mol Low molecular weight enables high ligand efficiency in drug design.
Predicted logP ~1.1Optimal lipophilicity for aqueous workflows and oral bioavailability[3].
Physical State SolidFacilitates easy handling, weighing, and purification via recrystallization.

Mechanistic Reactivity Map

The true value of this scaffold lies in its orthogonal reactivity. Each functional group can be addressed independently without requiring exhaustive protection-deprotection strategies.

ReactivityMap Center 5-Bromo-2-fluoro- 3-hydrazinylpyridine Hydrazine C3-Hydrazinyl Group (Nucleophilic/Condensation) Center->Hydrazine Bromo C5-Bromo Group (Electrophilic/Cross-Coupling) Center->Bromo Fluoro C2-Fluoro Group (SNAr Reactivity) Center->Fluoro Pyrazolo Pyrazolo[3,4-b]pyridines (Kinase Inhibitors / Agrochemicals) Hydrazine->Pyrazolo [3+2] Cyclization Suzuki 5-Aryl/Alkyl Derivatives (Suzuki/Heck/Buchwald) Bromo->Suzuki Pd/Ni Catalysis SNAr 2-Amino/Alkoxy Derivatives (Targeted Libraries) Fluoro->SNAr Nucleophilic Attack

Reactivity map of 5-Bromo-2-fluoro-3-hydrazinylpyridine highlighting its trifunctional nature.

Table 2: Orthogonal Reactivity Profile

PositionSubstituentPrimary Reaction PathwayTypical Reagents
C2 Fluoro (-F)Nucleophilic Aromatic Substitution (SNAr)Primary/Secondary Amines, Alkoxides
C3 Hydrazinyl (-NHNH2)Condensation &[3+2] CyclizationAcrylates, 1,3-Diketones, Aldehydes
C5 Bromo (-Br)Transition-Metal Catalyzed Cross-CouplingAryl Boronic Acids, Pd(dppf)Cl2, Base

Synthetic Applications & Experimental Workflows

[3+2] Cyclization to Pyrazolo[3,4-b]pyridines

The C3-hydrazinyl group is highly effective for synthesizing pyrazolo[3,4-b]pyridines[4]. A critical application of this chemistry is the synthesis of complex agrochemicals, such as analogs of the insecticidal candidate Tyclopyrazoflor[5].

When performing [3+2] cyclizations with acrylates, strict control of the reaction environment is necessary. Historically, the oxidation of the intermediate pyrazolidin-3-one using potassium persulfate in N,N-dimethylformamide (DMF) was utilized. However, this combination is uncontrollably exothermic and poses severe thermal runaway hazards upon scale-up[6]. To ensure a self-validating, safe system, the protocol below utilizes a safer aqueous potassium ferricyanide oxidation strategy[7].

SynthesisWorkflow Step1 1. Condensation React with methyl acrylate (25°C, EtOH) Step2 2. Cyclization NaOEt (3.5 equiv), 50°C Neutralize with HCl Step1->Step2 Step3 3. Oxidation K3Fe(CN)6 / KOH H2O, 90°C Step2->Step3 Step4 4. Cross-Coupling Pd(dppf)Cl2, Aryl Boronic Acid K2CO3, 80°C Step3->Step4 Product Functionalized Pyrazolo[3,4-b]pyridine Step4->Product

Step-by-step workflow for the synthesis of functionalized pyrazolo[3,4-b]pyridines.

Protocol 1: Safe, Scalable Synthesis of Pyrazolo[3,4-b]pyridine Core

Objective: Construct the fused pyrazolo-pyridine core while avoiding hazardous thermal runaways.

  • Condensation & Cyclization:

    • Charge a reactor with 5-bromo-2-fluoro-3-hydrazinylpyridine (1.0 equiv) and ethanol.

    • Add methyl acrylate (2.0 equiv) and sodium ethoxide (NaOEt, 3.5 equiv).

    • Causality Check: 2.0 equivalents of NaOEt are required simply to neutralize the hydrazine hydrochloride salt (if starting from the HCl salt form), while the excess acts as the catalytic base for cyclization[7].

    • Heat the mixture to 50 °C for 2 hours to drive the [3+2] cyclization to completion.

  • Neutralization (Critical Safety Step):

    • Cool the mixture to 20 °C and quench with 4 M HCl in 1,4-dioxane until the pH reaches 7–8.

    • Causality Check: Neutralizing the excess NaOEt prevents highly exothermic side reactions during subsequent chlorination or oxidation steps, ensuring a controlled reaction profile[7].

  • Oxidation to Pyrazole:

    • Isolate the intermediate pyrazolidin-3-one and resuspend in water.

    • Add KOH (16.0 equiv) and potassium ferricyanide (K3Fe(CN)6, 3.3 equiv).

    • Heat to 90 °C for 1.5 hours.

    • Causality Check: K3Fe(CN)6 in aqueous base provides a smooth, controlled oxidation to the fully aromatic pyrazolo[3,4-b]pyridine, completely bypassing the explosive risks associated with persulfate/DMF mixtures[6].

C5-Position Functionalization via Cross-Coupling

Once the pyrazole ring is formed (or prior to it, depending on the synthetic strategy), the C5-bromo group can be targeted for Suzuki-Miyaura cross-coupling to introduce aryl or alkyl diversity. The electron-deficient nature of the fluorinated pyridine ring accelerates the reductive elimination step of the catalytic cycle[1].

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Introduce an aryl substituent at the C5 position.

  • Reaction Setup:

    • Combine the C5-bromo intermediate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and potassium phosphate (K3PO4, 3.0 equiv) in a biphasic solvent system of Toluene/H2O (20:1 ratio).

  • Catalyst Addition:

    • Add Palladium(II) acetate (Pd(OAc)2, 5 mol%) and tricyclohexylphosphine (PCy3, 10 mol%) under a strict argon atmosphere.

    • Causality Check: The bulky, electron-rich PCy3 ligand facilitates the oxidative addition into the strong C(sp2)-Br bond and stabilizes the active Pd(0) species, preventing catalyst aggregation (blackening)[8].

  • Execution:

    • Heat the mixture to 80 °C for 16 hours. Monitor completion via TLC or LC-MS.

  • Workup:

    • Cool to room temperature, filter through a pad of Celite to remove palladium residues, and extract with ethyl acetate. Purify via flash column chromatography.

Applications in Drug Discovery and Agrochemicals

The pyrazolo[3,4-b]pyridine derivatives synthesized from this hydrazine precursor are highly sought after. In medicinal chemistry, this scaffold is a recognized bioisostere for indoles and azaindoles, frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., GSK-3 inhibitors) and anticancer agents[4]. In the agrochemical sector, related [3+2] cyclization pathways of 3-hydrazinopyridines have been pivotal in the scalable manufacturing of next-generation sap-feeding insecticides like Tyclopyrazoflor, demonstrating the immense industrial value of this chemical space[5][6].

References

  • [1] Ossila. 5-Bromo-2-fluoropyridine | CAS Number 766-11-0. Available at:

  • [3] PubChem - NIH. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699. Available at:

  • [5] ACS Publications. Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 1. Available at:

  • [7] ACS Publications. Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 2. Fit-for-Purpose Optimization. Available at:

  • [6] Thieme Connect. Synthesis of Tyclopyrazoflor: Part 2. Available at:

  • [4] ResearchGate. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available at:

  • [2] Thieme Connect. Cross-coupling between 3-Pyridylmagnesium Chlorides and Heteroaromatic Halides. Available at:

  • [8] Ambeed. 5-Bromo-2-fluoropyridine | Pyridines. Available at:

Sources

Exploratory

5-Bromo-2-fluoro-3-hydrazinylpyridine molecular structure

The Strategic Utility of 5-Bromo-2-fluoro-3-hydrazinylpyridine in Advanced Scaffold Synthesis Executive Summary In modern medicinal chemistry and agrochemical development, the rapid assembly of complex, diverse heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 5-Bromo-2-fluoro-3-hydrazinylpyridine in Advanced Scaffold Synthesis

Executive Summary

In modern medicinal chemistry and agrochemical development, the rapid assembly of complex, diverse heterocycles relies heavily on polyfunctional building blocks. 5-Bromo-2-fluoro-3-hydrazinylpyridine represents a highly specialized, trifunctional scaffold. By possessing three orthogonally reactive sites—a robust cross-coupling handle (C5-bromo), a site primed for nucleophilic aromatic substitution (C2-fluoro), and a bidentate nucleophile (C3-hydrazinyl)—this molecule allows researchers to construct complex fused systems, such as pyrazolopyridines and azaindoles, with absolute regiocontrol.

This technical guide details the molecular anatomy, de novo synthesis protocols, and handling procedures for this critical intermediate, ensuring high-fidelity results in drug discovery workflows.

Molecular Anatomy & Orthogonal Reactivity

The synthetic power of 5-bromo-2-fluoro-3-hydrazinylpyridine lies in its programmable reactivity. The pyridine core acts as an electron-withdrawing sink, which differentially activates the attached substituents:

  • C2-Fluoro Site: The highly electronegative fluorine atom, positioned ortho to the pyridine nitrogen, creates a severe electron deficiency at the C2 carbon. This makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides[1].

  • C5-Bromo Site: Positioned meta to the pyridine nitrogen, the C-Br bond is relatively insulated from SNAr but is perfectly primed for oxidative addition by transition metals, enabling Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[1].

  • C3-Hydrazinyl Site: The terminal and internal nitrogens of the hydrazine moiety act as a powerful bidentate nucleophile. When reacted with 1,3-dielectrophiles (e.g., 1,3-diketones or enones), it drives rapid cyclization to form fused heterocyclic pharmacophores.

ReactivityMap Core 5-Bromo-2-fluoro- 3-hydrazinylpyridine F_site C2-Fluoro Site Core->F_site H_site C3-Hydrazinyl Site Core->H_site Br_site C5-Bromo Site Core->Br_site SNAr SNAr Reactions (Amines, Alkoxides) F_site->SNAr Cycl Cyclization (Pyrazolopyridines) H_site->Cycl Cross Pd-Catalyzed Coupling (Suzuki, Buchwald) Br_site->Cross

Figure 2: Orthogonal reactivity map of the trifunctional pyridine scaffold.

Quantitative Physicochemical Profile

To facilitate accurate reaction stoichiometry, mass spectrometry targeting, and purification strategies, the core quantitative properties of the scaffold are summarized below.

PropertyValueSynthetic Implication
Molecular Formula C5H5BrFN3Base stoichiometry determination.
Exact Mass 204.965 DaTarget for HRMS (Expected M+H: 205.973).
Topological Polar Surface Area ~50.9 ŲHigh polarity; dictates the use of highly polar eluents (e.g., MeOH/DCM) during chromatography.
Hydrogen Bond Donors 3High potential for intermolecular bonding; prone to hydration.
Hydrogen Bond Acceptors 4Capable of bidentate coordination with metal catalysts.
C2-Fluoro Reactivity HighActivated for SNAr; requires careful control of basicity during upstream synthesis.
C5-Bromo Reactivity HighSusceptible to hydrodehalogenation under strong reductive conditions.

De Novo Synthesis: Causality & Self-Validating Protocol

Direct hydrazination of a pyridine ring at the meta (C3) position is highly disfavored. Therefore, the synthesis must proceed via a chemoselective reduction of a nitro precursor, followed by diazotization and stannous reduction[2]. Modern continuous flow methods using photoredox catalysis also offer alternative pathways for arylhydrazine synthesis, though traditional batch processing remains the standard for bulk preparation[3].

SynthesisWorkflow A 5-Bromo-2-fluoro- 3-nitropyridine B 3-Amino-5-bromo- 2-fluoropyridine A->B Fe, NH4Cl (Chemoselective) C Diazonium Salt Intermediate B->C NaNO2, HCl (< 0°C) D 5-Bromo-2-fluoro- 3-hydrazinylpyridine C->D SnCl2, HCl (Reduction)

Figure 1: Chemoselective synthesis workflow for 5-bromo-2-fluoro-3-hydrazinylpyridine.

Phase 1: Chemoselective Nitro Reduction
  • Causality & Rationale: Standard catalytic hydrogenation (e.g., Pd/C with H2) cannot be used here. Palladium readily inserts into the C5-Br bond, leading to rapid hydrodehalogenation. To preserve the critical bromine and fluorine handles, a milder Béchamp-style reduction utilizing Iron (Fe) and Ammonium Chloride (NH4Cl) is deployed.

  • Step-by-Step Protocol:

    • Suspend 5-bromo-2-fluoro-3-nitropyridine (1.0 eq) and fine iron powder (5.0 eq) in a 4:1 mixture of Ethanol/Water.

    • Add NH4Cl (2.0 eq) to act as a mild proton source.

    • Heat the mixture to 70 °C under vigorous stirring for 2 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The reaction is self-validating when the UV-active starting material completely disappears, replaced by a lower-Rf, ninhydrin-positive spot (primary amine).

    • Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo and extract with EtOAc to isolate 3-amino-5-bromo-2-fluoropyridine.

Phase 2: Diazotization & Stannous Reduction
  • Causality & Rationale: Converting the amine to a hydrazine requires the formation of an unstable diazonium intermediate. Stannous chloride (SnCl2) is specifically chosen as the reducing agent because it cleanly reduces the diazonium nitrogen to a hydrazine without cleaving the N-N bond or affecting the halogens[2].

  • Step-by-Step Protocol:

    • Dissolve 3-amino-5-bromo-2-fluoropyridine (1.0 eq) in concentrated HCl (10 volumes) and cool to -10 °C using a salt-ice bath.

    • Dropwise add a pre-cooled aqueous solution of Sodium Nitrite (NaNO2, 1.05 eq), maintaining the internal temperature below 0 °C.

    • Self-Validation Check: Monitor the reaction visually. The absence of vigorous bubbling (N2 gas evolution) validates that the diazonium salt is stable. If gas evolves, the temperature is too high, and the intermediate is degrading into a phenol.

    • In a separate flask, prepare a solution of SnCl2·2H2O (3.0 eq) in concentrated HCl and cool to -5 °C.

    • Add the cold diazonium solution dropwise into the SnCl2 solution. Stir for 1 hour at 0 °C.

    • Self-Validation Check: A thick precipitate will form. This is the hydrazine hydrochloride salt. The precipitation drives the reaction forward and protects the newly formed hydrazine from oxidation.

    • Filter the solid, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum.

Handling, Stability, and Storage Protocols

Free-base hydrazines are notorious for their instability; they are highly prone to atmospheric oxidation and auto-condensation.

  • Storage Form: Always isolate and store 5-bromo-2-fluoro-3-hydrazinylpyridine as its hydrochloride salt . The protonation of the terminal nitrogen severely dampens its nucleophilicity, preventing degradation.

  • Atmospheric Control: Store in amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20 °C.

  • In-Situ Freebasing: Do not attempt to free-base the compound during storage. Instead, neutralize the salt in situ during the downstream reaction by adding a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) directly to the reaction solvent.

References

  • Title: WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway Source: Google Patents URL
  • Title: Continuous flow synthesis of arylhydrazines via nickel/photoredox coupling of tert-butyl carbazate with aryl halides Source: Royal Society of Chemistry (RSC Advances) URL: [Link]

Sources

Foundational

5-Bromo-2-fluoro-3-hydrazinylpyridine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of 5-Bromo-2-fluoro-3-hydrazinylpyridine Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Bromo-2-fluoro-3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 5-Bromo-2-fluoro-3-hydrazinylpyridine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Bromo-2-fluoro-3-hydrazinylpyridine. As a novel substituted pyridine, this compound holds potential as a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of targeted inhibitors and functional organic molecules.[1][2] Due to the current scarcity of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally related analogues to construct a reliable, predictive spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind these predictions. Furthermore, this guide includes detailed, field-proven protocols for the acquisition of each spectrum, designed to ensure data integrity and reproducibility for researchers undertaking the synthesis and characterization of this compound.

Molecular Structure and Spectroscopic Implications

The structure of 5-Bromo-2-fluoro-3-hydrazinylpyridine incorporates three distinct substituents on the pyridine ring, each imparting a significant electronic and steric influence that directly shapes its spectroscopic signature.

  • Fluorine (C2): A highly electronegative atom, the fluorine at the C2 position acts as a strong electron-withdrawing group via induction (-I effect) and a weak donating group through resonance (+M effect). Its primary influence will be observed in ¹³C NMR through large, direct, and long-range C-F coupling constants.

  • Hydrazine (C3): The hydrazinyl group (-NHNH₂) is a strong electron-donating group through resonance (+M effect), which will significantly shield the ortho and para positions, influencing the chemical shifts of the ring protons and carbons. Its labile protons are key features in ¹H NMR and its N-H bonds provide characteristic signals in IR spectroscopy.

  • Bromine (C5): As a halogen, bromine is electron-withdrawing via induction (-I effect) but also donates electron density through resonance (+M effect). Its most defining characteristic will be in mass spectrometry, where its two stable isotopes (⁷⁹Br and ⁸¹Br) produce a distinctive M+2 isotopic pattern.

These competing and complementary electronic effects create a unique spectroscopic fingerprint essential for unequivocal structural confirmation.

Caption: Molecular structure of 5-Bromo-2-fluoro-3-hydrazinylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. The combination of ¹H and ¹³C NMR, including through-bond C-F couplings, provides a self-validating system for structural elucidation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons on the pyridine ring and two for the hydrazinyl protons. The electron-donating hydrazinyl group will cause a general upfield shift for the ring protons compared to the parent 5-bromo-2-fluoropyridine.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
~8.5 - 9.0 Broad Singlet - 1H -NH -NH₂ Labile proton, exchangeable with D₂O. Position sensitive to concentration and solvent.
~7.80 Doublet of Doublets (dd) ³J(H,H) ≈ 2.5 Hz, ⁴J(H,F) ≈ 1.5 Hz 1H H-6 Deshielded by adjacent ring nitrogen. Shows small coupling to H-4 and long-range coupling to fluorine.
~7.35 Doublet of Doublets (dd) ³J(H,H) ≈ 2.5 Hz, ⁵J(H,F) ≈ 3.0 Hz 1H H-4 Shielded by the hydrazinyl group. Shows coupling to H-6 and long-range coupling to fluorine.

| ~4.5 - 5.0 | Broad Singlet | - | 2H | -NH-NH₂ | Labile protons, exchangeable with D₂O. Typically broader than the NH signal. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals for the pyridine ring carbons. A key feature will be the large one-bond coupling constant between C-2 and the fluorine atom (¹JCF), which is highly diagnostic for fluorinated aromatics.[4]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Shift (δ, ppm) Multiplicity (due to F) Coupling Constant (J, Hz) Assignment Rationale
~155.0 Doublet ¹J(C,F) ≈ 230-250 C-2 Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling.
~145.0 Doublet ³J(C,F) ≈ 3-5 C-6 Deshielded by the adjacent nitrogen atom.
~140.0 Doublet ³J(C,F) ≈ 15-20 C-4 Influenced by both the bromo and hydrazinyl substituents.
~125.0 Doublet ²J(C,F) ≈ 20-25 C-3 Attached to the electron-donating hydrazinyl group, shifting it upfield relative to C-5.

| ~105.0 | Singlet | - | C-5 | Directly attached to bromine, causing a significant upfield (shielding) effect. |

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of 5-Bromo-2-fluoro-3-hydrazinylpyridine.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve polar compounds and slow the exchange rate of N-H protons, allowing for their observation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer probe.

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Tune and match the ¹H and ¹³C channels of the probe.

  • Data Acquisition:

    • ¹H Spectrum: Acquire using a standard single-pulse experiment. Use a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire using a proton-decoupled pulse-acquire experiment (e.g., zgpg30). Use a 30° pulse angle and a relaxation delay of 2 seconds. Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, especially for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on both spectra.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

    • Calibrate the ¹³C spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, providing orthogonal confirmation of the structure.

Predicted IR Absorption Frequencies

The IR spectrum will be characterized by distinct bands corresponding to the N-H bonds of the hydrazinyl group, the pyridine ring vibrations, and the carbon-halogen stretches.

Table 3: Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3450 - 3350 Medium -NH₂ Asymmetric N-H Stretch
3300 - 3200 Medium -NH₂ / -NH Symmetric N-H Stretch
1620 - 1600 Medium-Strong -NH₂ N-H Scissoring (Bending)
1580 - 1450 Strong, Multiple Bands Pyridine Ring C=C and C=N Stretching
1250 - 1200 Strong C-F C-F Stretch
850 - 800 Strong C-H C-H Out-of-Plane Bending

| < 700 | Medium | C-Br | C-Br Stretch |

The N-H stretching region is particularly diagnostic. The presence of two distinct bands for the -NH₂ group (asymmetric and symmetric) and potentially a third for the -NH- linker would strongly support the presence of the hydrazinyl moiety.[5][6] The strong absorption for the C-F stretch is another key confirmatory signal.[7]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Place ~1-2 mg of the solid sample into an agate mortar.

    • Add ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

    • Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, while the fragmentation pattern offers crucial structural information.

Predicted Molecular Ion and Fragmentation

The molecular formula is C₅H₅BrFN₃. The presence of three nitrogen atoms dictates that the nominal molecular mass will be an odd number (The Nitrogen Rule).[8] The most critical feature of the molecular ion region will be the isotopic signature of bromine.

  • Monoisotopic Mass: 204.9705 u (for ⁷⁹Br) and 206.9684 u (for ⁸¹Br).

  • Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 205 and m/z 207 , corresponding to [C₅H₅⁷⁹BrFN₃]⁺ and [C₅H₅⁸¹BrFN₃]⁺, respectively. This 1:1 M/M+2 pattern is a definitive indicator of a single bromine atom.[9]

Under electron ionization (EI), the molecule is expected to undergo several predictable fragmentation pathways. The initial cleavage of the weakest bonds is most probable.

M [M]⁺˙ m/z 205/207 F1 [M - N₂H₃]⁺ m/z 174/176 M->F1 - •N₂H₃ F2 [M - Br]⁺ m/z 126 M->F2 - •Br F3 [M - HF]⁺˙ m/z 185/187 M->F3 - HF F4 [C₄H₂BrFN]⁺ m/z 174/176 F2->F4 - HCN

Caption: Predicted major fragmentation pathways for 5-Bromo-2-fluoro-3-hydrazinylpyridine.

Table 4: Predicted Major Mass Fragments (EI)

m/z (for ⁷⁹Br / ⁸¹Br) Relative Intensity Proposed Fragment Rationale
205 / 207 Medium [C₅H₅BrFN₃]⁺˙ Molecular Ion (M⁺˙)
174 / 176 Strong [C₅H₃BrFN]⁺ Loss of the hydrazinyl radical (•NHNH₂)
126 Medium [C₅H₅FN₃]⁺ Loss of a bromine radical (•Br)

| 185 / 187 | Low | [C₅H₄BrN₂]⁺˙ | Loss of neutral HF |

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount (~1 mg) of the solid sample into a capillary tube for analysis via a direct insertion probe. Alternatively, if soluble, prepare a dilute solution in a volatile solvent like methanol or acetonitrile for direct infusion.

  • Ionization (Electron Ionization - EI):

    • Utilize a standard EI source.

    • Bombard the vaporized sample with a 70 eV electron beam to induce ionization and fragmentation.

  • Mass Analysis:

    • Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peaks at m/z 205/207 and confirm their ~1:1 intensity ratio.

    • Analyze the major fragment ions and correlate them with the predicted fragmentation pathways to confirm the molecular structure.

Conclusion

This guide establishes a robust, predicted spectroscopic framework for the characterization of 5-Bromo-2-fluoro-3-hydrazinylpyridine. The anticipated data—including the specific proton and carbon chemical shifts with C-F couplings in NMR, the characteristic N-H, C-F, and pyridine ring vibrations in IR, and the definitive M/M+2 isotopic pattern in MS—provide a comprehensive set of benchmarks. Researchers synthesizing this compound can use this guide to validate its structure, assess its purity, and ensure the integrity of their experimental outcomes. The provided protocols offer a standardized methodology to generate high-quality, comparable data, fostering consistency and reliability in the fields of drug development and chemical research.

References

  • University of Colorado Boulder. Experiment 10 – Infrared Spectroscopy. [Link]

  • Al-Hourani, B. et al. (2022). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC. [Link]

  • Al-Amiery, A. A. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. ResearchGate. [Link]

  • Home Sunshine Pharma. 5-Bromo-2-hydrazinopyridine CAS 77992-44-0. [Link]

  • Mbodj, O. et al. (2021). Synthesis of Hydrazinylpyridine and Phenylthiosemicarbazide Derivatives: Spectroscopic Study and X-ray Diffraction Structure Determination. ResearchGate. [Link]

  • Jukić, M. et al. (2018). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. [Link]

  • Northern Illinois University. Table of Characteristic IR Absorptions. [Link]

  • Tidwell, T. T. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • Singh, S. et al. (2014). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • PubChem. 5-Bromo-2-hydrazinopyridine. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

Sources

Exploratory

Advanced Heterocyclic Scaffold Profiling: 5-Bromo-2-fluoro-3-hydrazinylpyridine in Drug Discovery

Executive Summary In the landscape of modern drug discovery, multisubstituted pyridine scaffolds serve as privileged pharmacophores. 5-Bromo-2-fluoro-3-hydrazinylpyridine is a highly specialized, trifunctional building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, multisubstituted pyridine scaffolds serve as privileged pharmacophores. 5-Bromo-2-fluoro-3-hydrazinylpyridine is a highly specialized, trifunctional building block designed for the rapid assembly of complex fused heterocycles. Unlike traditional mono-functionalized pyridines, this scaffold offers three orthogonal vectors for diversification: a highly electrophilic C2-fluorine, a nucleophilic C3-hydrazine, and a cross-coupling-ready C5-bromine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, electronic reactivity, and field-proven synthetic workflows for generating novel pyrazolopyridine architectures.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 5-bromo-2-fluoro-3-hydrazinylpyridine is critical for predicting its behavior in solvent systems and its stability during elevated-temperature reactions. The presence of two halogens significantly lowers the basicity of the pyridine nitrogen (pKa < 3), rendering the compound less susceptible to N-oxidation but highly active toward nucleophilic aromatic substitution (SNAr)[1].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Molecular Formula C₅H₅BrFN₃
Molecular Weight 206.018 g/mol
Monoisotopic Mass 204.965 Da
Predicted LogP ~1.5 (Optimal for lipophilic ligand efficiency)
Hydrogen Bond Donors 2 (Hydrazine -NH-NH₂)
Hydrogen Bond Acceptors 4 (Pyridine N, Hydrazine N's, F)
Physical State Solid (Typically isolated and stored as a hydrochloride salt to prevent auto-oxidation)

Electronic Structure and Orthogonal Reactivity

The strategic placement of functional groups on this scaffold allows for "orthogonal reactivity"—the ability to selectively react one functional group without protecting the others.

  • C2-Fluorine (SNAr Acceptor): Fluorine is the optimal leaving group for SNAr reactions. Positioned ortho to the electron-withdrawing pyridine nitrogen, the C2 carbon is highly electron-deficient. The transition state (Meisenheimer complex) is stabilized by the adjacent nitrogen, making this position highly susceptible to intramolecular displacement.

  • C3-Hydrazine (Nucleophilic Donor): The terminal nitrogen of the hydrazine moiety is strongly nucleophilic. It readily undergoes condensation with aldehydes or ketones to form hydrazones, which act as critical intermediates for subsequent cyclization[2].

  • C5-Bromine (Cross-Coupling Handle): While inert to SNAr conditions, the C-Br bond is highly reactive toward oxidative addition by Palladium(0) or Nickel(0) catalysts, providing a robust handle for late-stage Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Reactivity Core 5-Bromo-2-fluoro- 3-hydrazinylpyridine C2 C2-Fluorine (Highly Electrophilic) Core->C2 SNAr Acceptor C3 C3-Hydrazine (Strongly Nucleophilic) Core->C3 Condensation Donor C5 C5-Bromine (Cross-Coupling Handle) Core->C5 Pd-Catalyzed Insertion

Figure 1: Orthogonal reactivity map of the 5-bromo-2-fluoro-3-hydrazinylpyridine scaffold.

Mechanistic Pathways & Experimental Workflows

While 2-hydrazinylpyridines are traditionally used to synthesize 1H-pyrazolo[3,4-b]pyridines[3], utilizing the 3-hydrazinyl isomer with a C2-leaving group allows access to the isomeric 1H-pyrazolo[4,3-b]pyridine core. This distinct architecture is highly valuable for generating novel intellectual property (IP) in kinase inhibitor development.

Workflow A: Domino Condensation-SNAr Cyclization

Causality & Rationale: The reaction is split into two thermodynamic stages. First, the condensation of the hydrazine with an aldehyde forms a hydrazone. This step requires mild acidic catalysis (AcOH) to activate the aldehyde carbonyl. Second, the system is subjected to basic conditions (DIPEA) at elevated temperatures. The base deprotonates the hydrazone, drastically increasing its nucleophilicity, driving an intramolecular SNAr attack on the C2 position to expel the fluoride ion and form the fused pyrazole ring.

Mechanism SM 5-Bromo-2-fluoro- 3-hydrazinylpyridine Hydrazone Hydrazone Intermediate (C3-NH-N=CH-R) SM->Hydrazone Condensation Aldehyde Aldehyde (R-CHO) + Cat. AcOH Aldehyde->Hydrazone SNAr Intramolecular SNAr (F- displacement) Hydrazone->SNAr Base Activation Base DIPEA / DMF 120 °C Base->SNAr Product 6-Bromo-3-R-1H- pyrazolo[4,3-b]pyridine SNAr->Product Cyclization

Figure 2: Workflow for pyrazolopyridine synthesis via condensation and intramolecular SNAr.

Self-Validating Protocol A: Synthesis of 6-Bromo-3-substituted-1H-pyrazolo[4,3-b]pyridine

  • Condensation: To a solution of 5-bromo-2-fluoro-3-hydrazinylpyridine (1.0 eq) in absolute ethanol (0.2 M), add the desired aryl/alkyl aldehyde (1.05 eq) and glacial acetic acid (0.1 eq). Stir at 80 °C for 2 hours.

  • IPC (In-Process Control): Monitor via LC-MS. The intermediate hydrazone will present a distinct [M+H]+ peak. Proceed only when the starting material is <5% by UV integration.

  • Solvent Swap & Cyclization: Concentrate the reaction mixture in vacuo. Redissolve the crude hydrazone in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Heat the mixture to 120 °C for 12 hours. Rationale: DIPEA is chosen over inorganic bases like K₂CO₃ to maintain homogeneity and prevent base-catalyzed degradation of the core.

  • Validation & Workup: LC-MS will show a mass shift of exactly -20.01 Da (loss of HF) from the hydrazone intermediate, confirming successful cyclization. Dilute with EtOAc and wash with a 5% aqueous LiCl solution (3x). Rationale: LiCl effectively partitions DMF into the aqueous layer, preventing emulsion formation and ensuring high purity of the crude organic phase.

Workflow B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Rationale: With the pyrazole ring formed, the C5-bromine is now the primary reactive site. We utilize Pd(dppf)Cl₂ as the catalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting in sterically hindered multi-ring systems.

Self-Validating Protocol B: C5-Arylation

  • Reaction Setup: Charge a Schlenk flask with the 6-bromo-pyrazolopyridine product from Workflow A (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Purge the system with N₂ for 10 minutes. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Execution & Isolation: Heat at 90 °C for 4 hours. Upon completion (verified by LC-MS showing complete consumption of the brominated starting material), filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc).

Conclusion

5-Bromo-2-fluoro-3-hydrazinylpyridine is a masterclass in rational reagent design. By combining a highly reactive SNAr vector (C2-F) with a condensation vector (C3-hydrazine) and a stable cross-coupling vector (C5-Br), it enables the rapid, modular synthesis of complex pyrazolo[4,3-b]pyridines. Utilizing the self-validating protocols outlined above ensures high-fidelity execution, minimizing side reactions and maximizing the generation of novel chemical space for drug discovery.

References

  • PubChemLite, "2375259-09-7 (C5H5BrFN3)", Université du Luxembourg. 1

  • MDPI, "Recent Advances in Synthesis and Properties of Pyrazoles", Molecules. 3

  • ResearchGate, "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity", Molecular Diversity.2

Sources

Foundational

An In-depth Technical Guide to the Reactivity of the Hydrazinyl Group in Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals Abstract Fluorinated pyridines are a cornerstone of modern medicinal chemistry, offering unique electronic properties that can enhance metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated pyridines are a cornerstone of modern medicinal chemistry, offering unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability. The introduction of a hydrazinyl (-NHNH₂) group onto this scaffold creates a versatile synthetic handle, unlocking a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the hydrazinyl group on fluorinated pyridine rings. We will dissect the underlying electronic principles governing this reactivity, provide detailed protocols for key synthetic transformations, and illustrate the practical application of this chemistry in drug discovery.

The Electronic Landscape: A Duality of Effects

The reactivity of a hydrazinyl-substituted fluorinated pyridine is a fascinating interplay of competing electronic effects. Understanding this balance is critical to predicting reaction outcomes and designing rational synthetic routes.

  • Fluorine's Influence: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect on the pyridine ring through induction (the σ-system).[1][2] This effect makes the pyridine ring electron-deficient and highly susceptible to nucleophilic attack.[3][4] The high reactivity of fluoropyridines in Nucleophilic Aromatic Substitution (SNAr) reactions, often surpassing their chloro- and bromo-analogs, is a direct consequence of this activation.[2][3] The rate-determining step in SNAr is the initial attack by the nucleophile to form a negatively charged Meisenheimer complex; the highly electronegative fluorine atom stabilizes this intermediate, accelerating the reaction.[2][4]

  • Hydrazinyl Group's Influence: The hydrazinyl group, conversely, is a strong electron-donating group through resonance (the π-system). The lone pair of electrons on the nitrogen atom adjacent to the ring can delocalize into the pyridine system. This donation partially counteracts the inductive withdrawal of the fluorine atoms and the ring nitrogen.

This duality is the key to the molecule's utility. The pyridine ring remains activated towards SNAr at positions not bearing the hydrazinyl group, while the hydrazinyl moiety itself possesses nucleophilic character, enabling a different set of transformations.

Logical Relationship: Factors Influencing Reactivity

The following diagram illustrates the key factors that modulate the chemical behavior of this scaffold.

G cluster_pyridine Pyridine Ring Reactivity cluster_hydrazinyl Hydrazinyl Group Reactivity Pyridine Pyridine Core SNAr Enhanced SₙAr Reactivity Pyridine->SNAr Fluorine Fluorine Substituents (-I Effect) Fluorine->Pyridine Activates Ring_N Ring Nitrogen (-I, -M Effects) Ring_N->Pyridine Activates Nucleophilicity Nucleophilic Reactions (e.g., Condensation, Cyclization) SNAr->Nucleophilicity Orthogonal Reactivity Modes Hydrazinyl Hydrazinyl Group (-NHNH₂) Hydrazinyl->Nucleophilicity Lone_Pair Nitrogen Lone Pairs (+M Effect) Lone_Pair->Hydrazinyl Enables

Caption: Interplay of electronic effects on the fluorinated pyridine scaffold.

Key Reaction Classes & Methodologies

The hydrazinyl group on a fluorinated pyridine primarily engages in two major classes of reactions: condensation/acylation at the terminal nitrogen and intramolecular cyclization to form fused heterocyclic systems.

Condensation with Carbonyl Compounds

The terminal -NH₂ of the hydrazinyl group behaves as a classic nucleophile, readily condensing with aldehydes and ketones to form hydrazones.[5][6] This reaction is foundational for many multi-step syntheses. The presence of electron-withdrawing fluorine atoms on the pyridine ring can subtly modulate the nucleophilicity of the hydrazinyl group, but the reaction generally proceeds efficiently.

Table 1: Representative Aldehydes for Hydrazone Formation
Aldehyde ReactantSolventCatalystTypical YieldReference
4-PyridinecarboxaldehydeEthanolAcetic Acid (catalytic)Good to Excellent[5]
Substituted BenzaldehydesEthanolNone (reflux)Good to Excellent[7]
Aliphatic AldehydesDMFNone (0°C to RT)Moderate to Good[5]
Experimental Protocol: General Synthesis of Pyridylhydrazones

This protocol is adapted from procedures used for the synthesis of precursors to[5][8][9]triazolo[4,3-a]pyridines.[5]

  • Dissolution: Dissolve the fluorinated 2-hydrazinopyridine (1.0 eq) in absolute ethanol (approx. 0.5 M).

  • Addition: Add the corresponding aldehyde (1.0-1.1 eq) to the solution at room temperature. A catalytic amount of glacial acetic acid may be added to facilitate the reaction, particularly with less reactive carbonyls.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates from the solution and can be collected by vacuum filtration.

  • Purification: If necessary, the collected solid can be washed with cold ethanol and dried under vacuum. Recrystallization or column chromatography can be performed for further purification.

Intramolecular Cyclization: Gateway to Fused Heterocycles

One of the most powerful applications of hydrazinopyridines is their use as precursors for fused bicyclic systems like triazolopyridines and pyrazolopyridines, which are privileged scaffolds in drug discovery.[10][11][12]

Synthesis of[5][8][9]Triazolo[4,3-a]pyridines

This class of compounds is readily accessible through the cyclization of an intermediate acyl- or imidoyl-hydrazine. A common and efficient method involves the oxidative cyclization of the pre-formed hydrazone.[5][7]

G start Fluorinated 2-Hydrazinopyridine hydrazone Step 1: Condensation (Ethanol, RT) start->hydrazone aldehyde Aldehyde (R-CHO) aldehyde->hydrazone cyclization Step 2: Oxidative Cyclization (DMF, 0°C to RT) hydrazone->cyclization oxidant Oxidant (e.g., NCS) oxidant->cyclization product [1,2,4]Triazolo[4,3-a]pyridine cyclization->product

Caption: General workflow for the two-step synthesis of triazolopyridines.

This protocol is based on a mild and efficient synthesis of[5][8][9]triazolo[4,3-a]pyridines.[5]

  • Setup: Dissolve the pyridylhydrazone (1.0 eq) in dry Dimethylformamide (DMF) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirred solution. Caution: The reaction can be exothermic.[5] Maintain the temperature at 0°C during addition.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice water. The product will typically precipitate.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

The presence of highly electron-withdrawing groups on the pyridine ring can sometimes facilitate a rearrangement of the[5][8][9]triazolo[4,3-a]pyridine product to the isomeric[5][8][9]triazolo[1,5-a]pyridine, known as the Dimroth rearrangement.[8] This is particularly relevant for highly fluorinated or nitro-substituted systems.

Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This isomeric fused system can be synthesized by reacting a hydrazinopyridine with a 1,3-dicarbonyl compound or its equivalent.[11][13] The regioselectivity of the cyclization depends on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound.[11]

This is a general procedure adapted from literature syntheses of pyrazolopyridines.[11][14]

  • Mixing: In a round-bottom flask, combine the fluorinated hydrazinopyridine (1.0 eq) and the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl) to promote the reaction.

  • Heating: Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

  • Isolation: After cooling, the reaction mixture is typically poured into water and neutralized with a base (e.g., NaHCO₃).

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sulfate (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) on the Ring

While the hydrazinyl group itself undergoes the reactions described above, its presence on a fluorinated pyridine ring does not preclude SNAr at other positions. The powerful activating effect of the remaining fluorine atoms and the ring nitrogen still renders the carbon atoms at the 2- and 4-positions highly electrophilic and susceptible to nucleophilic attack.[15]

This allows for a modular approach to building complex molecules. One can first use the hydrazinyl group as a synthetic handle to build a fused ring system, and then perform a late-stage SNAr reaction on a remaining fluoro-substituent to introduce additional diversity.

Table 2: SNAr Reactivity of Fluoropyridines
NucleophileTypical ConditionsProductKey InsightReference
Alkoxides (e.g., NaOEt)EtOH, refluxAlkoxy-pyridineReaction is significantly faster than with chloropyridines.[3]
Amines (e.g., R-NH₂)DMSO or NMP, 80-120°CAmino-pyridineMild conditions are often sufficient for a broad range of amines.[16]
Thiols (e.g., R-SH)K₂CO₃, DMF, RTThioether-pyridineHigh yields under mild conditions.[16]
Azoles (e.g., Pyrazole)K₂CO₃, DMF, 100°CAzolyl-pyridineEffective for creating C-N bonds with heterocycles.[3]

The ability to perform SNAr in the presence of the hydrazinyl-derived heterocycle provides a powerful tool for late-stage functionalization, a highly desirable strategy in modern drug discovery programs.[16]

Conclusion and Future Outlook

The hydrazinyl group on a fluorinated pyridine is a remarkably versatile functional group. It provides a reliable entry point for the synthesis of key heterocyclic scaffolds, such as triazolopyridines and pyrazolopyridines, which are of significant interest in medicinal chemistry. The electronic push-pull nature of the scaffold, where fluorine atoms activate the ring for SNAr while the hydrazinyl group offers orthogonal nucleophilic reactivity, enables complex molecular architectures to be built in a controlled and logical fashion. Future research will likely focus on expanding the scope of asymmetric transformations involving this scaffold and developing novel cyclization cascades to access new and unexplored chemical space for drug development.

References

  • A Mild Synthesis of[5][8][9]Triazolo[4,3-a]pyridines. ResearchGate. Available at: [https://www.researchgate.net/publication/262161406_A_Mild_Synthesis_of_124Triazolo43-a]pyridines]([Link])

  • Efficient Synthesis and X-ray Structure of[5][8][9]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. ACS Publications. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available at: [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters - ACS Publications. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed. Available at: [Link]

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of fluorinated hydrazones. PMC - NIH. Available at: [Link]

  • Synthesis of Fluoroolefins via Julia-Kocienski Olefination. PMC - NIH. Available at: [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. Available at: [Link]

  • Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. PMC. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews - ACS Publications. Available at: [Link]

  • Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. PMC. Available at: [Link]

Sources

Exploratory

The Privileged Scaffold: Research Applications and Synthetic Workflows of Bromo-Fluoro-Pyridines

Executive Summary In the modern landscape of medicinal chemistry and agrochemical development, the strategic introduction of halogens into heteroaromatic systems is a cornerstone of rational drug design. Bromo-fluoro-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry and agrochemical development, the strategic introduction of halogens into heteroaromatic systems is a cornerstone of rational drug design. Bromo-fluoro-pyridines (e.g., 2-bromo-5-fluoropyridine, 3-bromo-2-fluoropyridine) represent a class of "privileged synthons"[1]. By combining the unique physicochemical modulations of fluorine with the synthetic versatility of a bromine handle, these molecules empower researchers to construct complex, metabolically stable architectures[2]. This whitepaper explores the mechanistic rationale behind their orthogonal reactivity, details their applications in drug discovery, and provides self-validating, step-by-step methodologies for their utilization in the laboratory.

Mechanistic Rationale: Orthogonal Reactivity

The true value of bromo-fluoro-pyridines lies in their capacity for orthogonal functionalization. The distinct electronic properties of the carbon-fluorine (C–F) and carbon-bromine (C–Br) bonds allow for highly regioselective transformations without the need for complex protecting-group strategies[3].

  • The Fluorine Handle (SNAr): Fluorine is highly electronegative, drawing electron density away from the pyridine ring and lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy[4]. This makes the C–F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by "hard" nucleophiles (e.g., oxygen- or nitrogen-centered nucleophiles like alkoxides and amines)[3]. Furthermore, the presence of fluorine lowers the pKa of adjacent basic amines and increases the lipophilicity and metabolic stability of the final drug candidate.

  • The Bromine Handle (Cross-Coupling & Lithiation): The C–Br bond is weaker and more polarizable than the C–F bond. It readily undergoes oxidative addition with low-valent transition metals (e.g., Pd(0)), making it an ideal site for Suzuki, Negishi, and Stille cross-coupling reactions[1],[5]. Alternatively, "soft" nucleophiles (sulfur-centered) selectively replace bromine, and the bromine atom can undergo rapid halogen-metal exchange with alkyllithium reagents[3],[6].

OrthogonalReactivity Core Bromo-Fluoro-Pyridine CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling C-Br Cleavage (Soft Nucleophiles) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr C-F Cleavage (Hard Nucleophiles) Lithiation Halogen-Metal Exchange Core->Lithiation C-Br Lithiation (n-BuLi, -78°C)

Orthogonal reactivity pathways of the bromo-fluoro-pyridine scaffold.

Key Research Applications

Medicinal Chemistry & Drug Discovery

Bromo-fluoro-pyridines are frequently utilized in fragment-based drug discovery (FBDD). The fluorine atom serves as an excellent NMR active nucleus ( 19 F-NMR) for fragment screening, while the bromine allows for rapid hit-to-lead optimization via cross-coupling[5].

A prominent example is the discovery of HTL14242 , a potent Negative Allosteric Modulator (NAM) of the mGlu5 receptor (a Class C GPCR implicated in neurological disorders). Researchers utilized 2-bromo-5-fluoropyridine as a core building block. Through a sequence of halogen-metal exchange and palladium-catalyzed coupling, the bromo-fluoro-pyridine was elaborated into a complex pyrimidine-benzonitrile architecture[5]. The 5-fluoro substitution on the pyridine ring was critical for maintaining a favorable binding conformation and optimizing the compound's pharmacokinetic profile.

DrugDiscovery Target Target ID (e.g., mGlu5 GPCR) Fragment Fragment Screening (19F-NMR) Target->Fragment HitLead Hit-to-Lead (2-Bromo-5-fluoropyridine) Fragment->HitLead LeadOpt Lead Optimization (Suzuki/Stille Coupling) HitLead->LeadOpt Candidate Clinical Candidate (e.g., HTL14242) LeadOpt->Candidate

Structure-based drug discovery workflow utilizing fluorinated fragments.

Agrochemicals and Material Sciences

Beyond human therapeutics, isomers like 3-bromo-2-fluoropyridine are critical intermediates in the synthesis of crop protection agents, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides[7],[4]. The electron-deficient nature of the fluorinated pyridine ring enhances the environmental stability of the fungicide, preventing rapid degradation in soil while maintaining high efficacy against fungal pathogens.

Quantitative Data: Physicochemical Properties

Understanding the baseline physicochemical parameters of these isomers is essential for predicting their behavior in both synthetic workflows and biological systems.

CompoundCAS NumberBoiling PointDensityKey Application
2-Bromo-5-fluoropyridine 41404-58-4~160 °C~1.70 g/cm³Kinase inhibitors, GPCR NAMs[1],[5]
3-Bromo-2-fluoropyridine 36178-05-9~165 °C~1.70 g/cm³SDHI Fungicides, Agrochemicals[7],[8]
2-Bromo-6-fluoropyridine 144100-07-2162-164 °C1.707 g/cm³Specialized building blocks[9]

Data aggregated from computational predictions and commercial chemical databases[4],[9].

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems, explaining the causality behind critical experimental parameters.

Protocol A: Regioselective Halogen-Metal Exchange and Acylation

This protocol details the synthesis of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone, a highly valuable intermediate[6].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a three-neck round-bottom flask. Purge with inert nitrogen gas. Dissolve 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration[6].

  • Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise.

    • Causality Check: Why -78 °C? The cryogenic temperature is critical to prevent the formation of highly reactive benzyne intermediates or the unwanted nucleophilic addition of the butyl anion to the electron-deficient pyridine ring. This ensures the reaction proceeds strictly via a thermodynamically favored halogen-metal exchange at the bromine atom.

  • Electrophilic Trapping: Stir for 1 hour at -78 °C. In a separate flask, dissolve N-acetylimidazole (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated pyridine[6].

    • Causality Check: Why N-acetylimidazole? Unlike acetyl chloride, which is highly reactive and can lead to over-addition (yielding tertiary alcohols), N-acetylimidazole acts as a mild acylating agent. The imidazole leaving group stabilizes the tetrahedral intermediate until aqueous workup, ensuring the reaction stops cleanly at the ketone.

  • Quenching & Workup: Allow the mixture to warm to room temperature over 2 hours. Quench slowly with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[6].

  • Purification: Recrystallize the crude product from hot ethanol or isopropanol to yield pure 1-(2-bromo-5-fluoropyridin-4-yl)ethanone[6].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This workflow leverages the C–Br bond to construct biaryl systems commonly found in drug discovery[1],[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine 2-bromo-5-fluoropyridine (1.0 eq), an aryl boronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent System: Add a 4:1 mixture of 1,4-dioxane and water.

    • Causality Check: Why a biphasic dioxane/water system? Dioxane provides excellent solvation for the highly lipophilic bromo-fluoro-pyridine and the palladium catalyst. Water is essential to dissolve the inorganic base (Na₂CO₃), which generates the reactive hydroxo-palladium species necessary for the transmetalation step with the aryl boronic acid.

  • Degassing: Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen, which rapidly deactivates palladium(0) catalysts.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) under a positive stream of nitrogen[5].

  • Reaction Execution: Heat the mixture to 80–90 °C for 12 hours. Monitor conversion via LC-MS.

  • Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and partition between Ethyl Acetate (EtOAc) and water. Dry the organic phase and purify via silica gel flash chromatography.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Coupling Workflows and Chemoselective Strategies for 5-Bromo-2-fluoro-3-hydrazinylpyridine

Introduction & Mechanistic Overview In modern drug discovery and materials science, polyfunctional heterocycles serve as highly prized molecular scaffolds. 5-Bromo-2-fluoro-3-hydrazinylpyridine is a prime example of such...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In modern drug discovery and materials science, polyfunctional heterocycles serve as highly prized molecular scaffolds. 5-Bromo-2-fluoro-3-hydrazinylpyridine is a prime example of such a building block, offering three orthogonal vectors for functionalization. However, successfully derivatizing this molecule requires strict adherence to chemoselective principles.

The reactivity profile of this scaffold is defined by three distinct sites:

  • C3-Hydrazine ( −NHNH2​ ): A potent bis-nucleophile. While excellent for constructing fused heterocycles (e.g., pyrazoles, indazoles) or hydrazones, its strong coordinating ability makes it a liability during transition-metal catalysis[1].

  • C5-Bromo ( −Br ): The ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The relatively weak C–Br bond readily undergoes oxidative addition with Pd(0) species[2].

  • C2-Fluoro ( −F ): Highly activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of fluorine, combined with the ortho-nitrogen, stabilizes the anionic Meisenheimer intermediate. Paradoxically, despite the C–F bond being the strongest carbon-halogen bond, fluoride is an exceptional leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, not bond cleavage[3].

Chemoselectivity SM 5-Bromo-2-fluoro- 3-hydrazinylpyridine C3 1. C3-Hydrazine (Protection/Cyclization) SM->C3 Step 1: Mask Nucleophile C5 2. C5-Bromo (Pd-Catalyzed Coupling) C3->C5 Step 2: Cross-Coupling C2 3. C2-Fluoro (SNAr Displacement) C5->C2 Step 3: Late-Stage SNAr

Fig 1. Chemoselective functionalization sequence for 5-Bromo-2-fluoro-3-hydrazinylpyridine.

Chemoselective Strategy: Causality & Order of Operations

To build a self-validating experimental system, the order of synthetic operations is non-negotiable.

Why protect the hydrazine first? Attempting a Suzuki-Miyaura coupling at the C5-bromo position while the C3-hydrazine is unprotected will lead to catastrophic catalyst failure. The free hydrazine can prematurely reduce the Pd(II) precatalyst to Pd(0) and subsequently chelate the active metal center, poisoning the catalyst. Therefore, the hydrazine must be masked (e.g., via Boc-protection) or utilized in a cyclization step prior to any cross-coupling[1].

Why perform SNAr last? The C2-fluoro group is robust enough to survive the mildly basic, aqueous conditions of a Suzuki coupling. However, once the C5 position is arylated, the resulting extended aromatic system often improves the solubility and stability of the intermediate. Furthermore, fluoropyridines undergo SNAr significantly faster than their chloro-analogues—for instance, 2-fluoropyridine reacts with alkoxides up to 320 times faster than 2-chloropyridine[4]. Reserving the SNAr displacement for the final step allows for late-stage diversification with various amines or alcohols.

Quantitative Data & Optimization

The following table summarizes the optimized parameters for the three-step functionalization workflow, highlighting the causality behind the chosen conditions.

Reaction StepReactive SiteReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
1. Hydrazine Protection C3-Hydrazine Boc2​O , TEA, DCM0 to 25485 - 92N-Boc derivatization sterically and electronically masks the nucleophile, preventing Pd-poisoning.
2. Suzuki-Miyaura C5-Bromo Ar-B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 901275 - 88 Pd(dppf)Cl2​ provides an optimal bite angle for the chemoselective oxidative addition at the C-Br bond.
3. SNAr Amination C2-FluoroMorpholine, DIPEA, DMF110880 - 90High temperature and polar aprotic solvent (DMF) accelerate the formation of the Meisenheimer intermediate.

Experimental Protocols

Protocol A: Hydrazine Protection (N-Boc Derivatization)

Objective: Mask the nucleophilic hydrazine to ensure compatibility with downstream palladium catalysis.

  • Initiation: Dissolve 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 15 mmol) dropwise to act as an acid scavenger.

  • Protection: Slowly add di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq, 11 mmol) dissolved in 10 mL of DCM.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the Boc-protected intermediate as a stable solid.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Construct a C–C bond at the C5 position via Pd-catalyzed cross-coupling.

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected intermediate from Protocol A (1.0 eq, 5 mmol), the desired arylboronic acid (1.2 eq, 6 mmol), and anhydrous K2​CO3​ (2.5 eq, 12.5 mmol).

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v, 25 mL). Degassing via sparging with argon for 15 minutes is critical to prevent catalyst oxidation.

  • Catalyst Addition: Quickly add the palladium catalyst, Pd(dppf)Cl2​ (0.05 eq, 0.25 mmol), under a steady stream of argon.

  • Heating: Seal the flask and heat the mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove palladium black, washing the pad with EtOAc. Partition the filtrate between EtOAc and water. Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Isolate the C5-arylated product via silica gel chromatography.

Protocol C: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displace the highly activated C2-fluorine with a secondary amine for late-stage diversification.

  • Initiation: Dissolve the C5-arylated intermediate (1.0 eq, 3 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add morpholine (1.5 eq, 4.5 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 eq, 6 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 110 °C for 8 hours. The strong electron-withdrawing effect of the pyridine nitrogen facilitates the rapid displacement of the fluoride ion[3].

  • Workup: Cool the mixture to room temperature. Pour the solution into 50 mL of ice-cold water to precipitate the crude product. If the product does not precipitate, extract with EtOAc ( 3×20 mL). Wash the organic layer extensively with water ( 5×20 mL) and brine to remove residual DMF.

  • Final Isolation: Dry over Na2​SO4​ , concentrate, and purify via recrystallization or chromatography to yield the fully functionalized core.

Experimental Workflow Diagram

Workflow Step1 Step 1: Hydrazine Protection Reagents: Boc2O, TEA Solvent: DCM, 0°C to RT Step2 Step 2: Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Solvent: Dioxane/H2O, 90°C Step1->Step2 Boc-Protected Intermediate Step3 Step 3: SNAr Amination Reagents: Morpholine, DIPEA Solvent: DMF, 110°C Step2->Step3 C5-Arylated Scaffold Step4 Step 4: Deprotection Reagents: TFA Solvent: DCM, RT Step3->Step4 C2-Aminated Scaffold

Fig 2. Step-by-step experimental workflow from raw material to fully functionalized core.

References

  • Fier, P. S., & Hartwig, J. F. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. Available at:[Link]

  • Organometallics (2023). "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions." ACS Publications. Available at:[Link]

Sources

Application

Application Note: 5-Bromo-2-fluoro-3-hydrazinylpyridine in the Synthesis of Modular Pyrazolyl-Pyridine Kinase Inhibitors

Introduction & Chemical Rationale The development of highly selective kinase inhibitors relies heavily on the availability of versatile, multi-functionalized building blocks. 5-Bromo-2-fluoro-3-hydrazinylpyridine represe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of highly selective kinase inhibitors relies heavily on the availability of versatile, multi-functionalized building blocks. 5-Bromo-2-fluoro-3-hydrazinylpyridine represents a premier "tri-orthogonal" scaffold in medicinal chemistry. This specific positional isomer offers three distinct chemical handles—a hydrazine, a highly activated fluorine, and a bromine—each programmable for sequential, regioselective functionalization.

Hydrazinylpyridine derivatives are foundational in the synthesis of selective kinase inhibitors, including those targeting PDK1[1], ATR[2], JAK[3], ERK[4], and Btk[5] pathways. By utilizing this specific scaffold, drug development professionals can rapidly assemble complex, hinge-binding pharmacophores.

The Tri-Orthogonal Logic
  • The C3-Hydrazine (Heterocycle Annulation): The hydrazine moiety serves as a direct precursor for the construction of nitrogen-rich heterocycles, most notably pyrazoles. Pyrazoles act as coplanar shields that dictate the conformational preference of the pyridine core and modulate solvent-front interactions.

  • The C2-Fluoro (SNAr Amination): Fluorine is significantly superior to chlorine in Nucleophilic Aromatic Substitution (SNAr) reactions. Its high electronegativity stabilizes the anionic Meisenheimer intermediate during the rate-determining addition step. The proximity of the electron-withdrawing pyridine nitrogen makes the C2-fluoro group exceptionally primed for displacement by amines, forming the critical hinge-binding motif[3].

  • The C5-Bromo (Cross-Coupling): Positioned para to the C2-amine, the C5-bromo group projects directly into the hydrophobic pockets (e.g., DFG-out or selectivity pockets) of the kinase domain. It serves as a reliable handle for late-stage Suzuki-Miyaura cross-coupling reactions[1][5].

Visualizing the Synthetic Workflow & Binding Logic

SyntheticWorkflow SM 5-Bromo-2-fluoro-3-hydrazinylpyridine (Tri-orthogonal Scaffold) Step1 Step 1: Pyrazole Annulation (1,3-Dicarbonyl, EtOH, H+) SM->Step1 Int1 1-(5-Bromo-2-fluoropyridin-3-yl)-1H-pyrazole (Intermediate 1) Step1->Int1 Step2 Step 2: SNAr Amination (R-NH2, DIPEA, NMP, 120°C) Int1->Step2 Int2 2-Amino-5-bromo-3-(pyrazol-1-yl)pyridine (Intermediate 2) Step2->Int2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, 90°C) Int2->Step3 Final Target Kinase Inhibitor (Lead Compound) Step3->Final

Figure 1: Tri-orthogonal synthetic workflow leveraging 5-Bromo-2-fluoro-3-hydrazinylpyridine.

KinaseBinding cluster_0 Kinase Pocket Interactions Core Pyridine Core (Central Scaffold) C2 C2-Amine Group Core->C2 C3 C3-Pyrazole Group Core->C3 C5 C5-Aryl Group Core->C5 Hinge Kinase Hinge Region (Hydrogen Bond Donor/Acceptor) Hydro Hydrophobic Pocket II (Van der Waals / Pi-Pi Stacking) Solvent Solvent Exposed Front (Aqueous Solubility) C2->Hinge H-bonds C3->Solvent Steric shield / H2O interaction C5->Hydro Hydrophobic packing

Figure 2: Rational design of kinase binding interactions mapped to the functionalized pyridine scaffold.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)-1H-pyrazole (Intermediate 1)
  • Reagents: 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 eq), 1,1,3,3-tetramethoxypropane (1.2 eq), Ethanol (0.5 M), conc. HCl (0.1 eq).

  • Procedure:

    • Suspend the starting material in ethanol at room temperature.

    • Add 1,1,3,3-tetramethoxypropane followed by dropwise addition of conc. HCl.

    • Heat the reaction mixture to reflux (80 °C) for 4 hours.

    • Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO3.

    • Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

  • Expertise & Causality: The use of an acid catalyst is non-negotiable here. It accelerates the hydrolysis of the acetal to the active dialdehyde, while simultaneously protonating the highly basic pyridine nitrogen. This prevents unwanted side reactions and directs the nucleophilic attack exclusively to the hydrazine moiety.

Protocol 2: SNAr Amination at the C2 Position (Intermediate 2)
  • Reagents: Intermediate 1 (1.0 eq), Primary Amine (e.g., Cyclopentylamine, 2.0 eq), DIPEA (3.0 eq), NMP (0.3 M).

  • Procedure:

    • In a heavy-walled sealed tube, combine Intermediate 1, the primary amine, and DIPEA in NMP.

    • Heat the mixture at 120 °C for 4–6 hours.

    • Cool the reaction, dilute with cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under high vacuum.

  • Expertise & Causality: The 2-fluoro group is exceptionally primed for SNAr due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the newly installed C3-pyrazole. N-Methyl-2-pyrrolidone (NMP) is chosen over standard alcohols (like EtOH) to safely achieve the higher temperatures (120 °C) required to overcome the steric hindrance of bulky amines (like cyclopentylamine) without requiring high-pressure microwave conditions.

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling at the C5 Position
  • Reagents: Intermediate 2 (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq), 1,4-Dioxane/H2O (4:1, 0.2 M).

  • Procedure:

    • Charge a Schlenk flask with Intermediate 2, boronic acid, and K2CO3.

    • Add the Dioxane/H2O solvent mixture and degas via three freeze-pump-thaw cycles (or sparge with N2 for 15 mins).

    • Add Pd(dppf)Cl2 under a stream of N2.

    • Heat at 90 °C for 6 hours.

    • Filter through a pad of Celite, concentrate, and purify via reversed-phase HPLC to yield the final kinase inhibitor.

  • Expertise & Causality: The 4:1 Dioxane/Water mixture ensures homogeneous solubility of both the organic substrate and the inorganic base. Pd(dppf)Cl2 is specifically selected because its bidentate ligand framework suppresses competitive dehalogenation and promotes highly efficient oxidative addition into the sterically unhindered C5-bromide.

Quantitative Data Summaries

Table 1: Optimization of the SNAr Amination Step (Displacement of 2-Fluoro) Demonstrating the necessity of high-boiling polar aprotic solvents for sterically hindered amines.

EntryAmine NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
1CyclopentylamineEtOHDIPEA801245%
2CyclopentylamineNMPDIPEA120488%
3AnilineNMPK2CO3150872%
41-MethylpiperazineDMFK2CO3100691%

Table 2: Representative Kinase Inhibition Profile (IC50) of Synthesized Analogs Illustrating the modularity of the scaffold in driving selectivity between kinase families.

CompoundR1 (C2-Amine)R2 (C5-Aryl)JAK1 IC50 (nM)ERK2 IC50 (nM)
A1 CyclopentylPhenyl12>1000
A2 Cyclopentyl4-Fluorophenyl4 >1000
B1 1-Methylpiperazine3-Pyridyl8515
B2 Aniline4-Cyanophenyl22110

References

  • Vertex Pharmaceuticals Inc. (2017). Heterocyclic compounds useful as PDK1 inhibitors (US Patent No. 9,546,165 B2). U.S. Patent and Trademark Office.
  • Vertex Pharmaceuticals Inc. (2014). Compounds useful as inhibitors of atr kinase (WO Patent No. 2014089379 A1). World Intellectual Property Organization.
  • Pfizer Inc. (2020). Aminopyrazoles as selective janus kinase inhibitors (US Patent No. 10,875,847 B2). U.S. Patent and Trademark Office.
  • Array BioPharma Inc. (2017). Compounds and methods for treating ERK-mediated diseases (US Patent No. 9,670,208 B2). U.S. Patent and Trademark Office.
  • Principia Biopharma Inc. (2014). Fused heterocyclic compounds as protein kinase inhibitors (WO Patent No. 2014173289 A1). World Intellectual Property Organization.

Sources

Method

Application Note: Chemoselective N-Arylation of 5-Bromo-2-fluoro-3-hydrazinylpyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Regioselective and chemoselective C–N bond formation in poly-functionalized heteroaromatics. Strategic Overview & Mechanistic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Regioselective and chemoselective C–N bond formation in poly-functionalized heteroaromatics.

Strategic Overview & Mechanistic Rationale

5-Bromo-2-fluoro-3-hydrazinylpyridine is a highly versatile, poly-functionalized building block frequently utilized in the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs). However, its structural complexity presents a severe chemoselectivity challenge. The molecule possesses four distinct reactive sites:

  • C5–Br Bond: Highly susceptible to transition-metal-catalyzed oxidative addition (e.g., standard Buchwald-Hartwig amination).

  • C2–F Bond: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring.

  • N(α)–H (Internal Hydrazine): A secondary amine-like site, sterically hindered and conjugated with the aromatic system.

  • N(β)–H₂ (Terminal Hydrazine): A primary amine-like site, highly nucleophilic and sterically accessible.

The Chemoselectivity Solution: Copper-Catalyzed Chan-Evans-Lam (CEL) Coupling

To achieve regioselective N-arylation at the terminal hydrazine (Nβ) without triggering polymerization at the C5–Br bond or SNAr at the C2–F bond, traditional Palladium catalysis must be avoided 1[1]. Instead, we deploy a Copper(II)-catalyzed Chan-Evans-Lam (CEL) cross-coupling utilizing arylboronic acids 2[2].

Causality of the Design:

  • Orthogonal Reactivity: Cu(II) complexes do not readily insert into aryl bromide bonds at room temperature, preserving the C5–Br handle for downstream late-stage functionalization.

  • Regioselectivity: The Cu(II) center preferentially coordinates to the less sterically hindered, more nucleophilic Nβ terminal amine of the hydrazine, facilitating targeted transmetalation with the arylboronic acid 3[3].

  • Mild Conditions: Operating at ambient temperature under an oxygen atmosphere prevents thermal degradation and minimizes the risk of C2–F displacement by basic additives.

G Substrate 5-Bromo-2-fluoro- 3-hydrazinylpyridine C_Br C5-Br Bond (Pd-Oxidative Addition) Substrate->C_Br Avoid Pd(0) Catalyst C_F C2-F Bond (SNAr Susceptible) Substrate->C_F Avoid Strong Nucleophiles N_alpha N(alpha)-H (Sterically Hindered) Substrate->N_alpha Secondary Target N_beta N(beta)-H2 (Highly Nucleophilic) Substrate->N_beta Primary Target (Chan-Lam)

Figure 1: Chemoselectivity mapping of 5-Bromo-2-fluoro-3-hydrazinylpyridine reactive sites.

Quantitative Data & Condition Optimization

To establish a self-validating and robust protocol, reaction conditions were systematically optimized. The inclusion of an active desiccant and the choice of base dictate the success of the transmetalation step.

EntryCatalyst / OxidantBaseSolventAdditiveYield (%)Chemoselectivity (Nβ : C-Br)
1Pd₂(dba)₃ / NoneCs₂CO₃DioxaneNone< 5%0 : 100 (Oligomerization)
2Cu(OAc)₂ / AirTEAMeOHNone42%100 : 0
3Cu(OAc)₂ / AirPyridineDCMNone65%100 : 0
4 Cu(OAc)₂ / Air Pyridine DCM 4Å MS 88% 100 : 0

Data Interpretation: Entry 1 demonstrates the catastrophic failure of standard Pd-catalysis due to competitive C–Br oxidative addition. Entries 2–4 highlight the superiority of the Chan-Lam conditions. The addition of 4Å Molecular Sieves (Entry 4) is critical; they scavenge water produced during boronic acid condensation, preventing protodeboronation and driving the catalytic cycle forward 3[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded within the steps to ensure researchers can verify the mechanistic progression of the reaction in real-time.

Scale: 1.0 mmol Target: 5-Bromo-2-fluoro-3-(2-phenylhydrazinyl)pyridine

G Step1 1. Reagent Assembly Substrate + Ar-B(OH)2 + Cu(OAc)2 Step2 2. Base & Desiccant Addition Add Pyridine + 4Å MS Step1->Step2 Step3 3. Aerobic Oxidation Stir under O2/Air at RT Step2->Step3 Step4 4. Transmetalation & Reductive Elimination Step3->Step4 Step5 5. Product Isolation N-Aryl Hydrazine Derivative Step4->Step5

Figure 2: Step-by-step workflow for the Cu-catalyzed Chan-Evans-Lam N-arylation.

Step 1: Reagent Assembly
  • To an oven-dried 50 mL round-bottom flask, add 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 equiv, 1.0 mmol, 206.0 mg).

  • Add phenylboronic acid (1.5 equiv, 1.5 mmol, 183.0 mg) and Cu(OAc)₂ (0.2 equiv, 0.2 mmol, 36.3 mg).

  • Add 500 mg of freshly activated 4Å Molecular Sieves.

  • Suspend the mixture in anhydrous Dichloromethane (DCM) (10 mL).

  • Causality: The 4Å MS are mandatory to absorb the stoichiometric water released when the boronic acid forms its active trimeric boroxine state, preventing the hydrolytic quenching of the Cu(II) intermediate 3[3].

Step 2: Base Addition & Initiation
  • Add Pyridine (2.0 equiv, 2.0 mmol, 161 µL) dropwise to the stirring suspension.

  • Equip the flask with a drying tube (CaCl₂) to prevent ambient moisture ingress, but do not flush with inert gas . The reaction must remain exposed to an air/O₂ atmosphere.

  • Causality: Pyridine acts dually as a general base to neutralize acetic acid byproducts and as a stabilizing ligand for the Cu(II) center. Atmospheric oxygen acts as the terminal oxidant, regenerating the active Cu(II) species from the post-reductive-elimination Cu(I) state 1[1].

  • IPC Validation (Visual): Upon addition of pyridine, the reaction mixture will immediately shift from a pale blue suspension to a dark emerald green/brown slurry. This colorimetric shift visually validates the successful coordination of the hydrazine and pyridine to the copper center.

Step 3: Reaction Monitoring
  • Stir the reaction vigorously at 25 °C for 12–16 hours.

  • IPC Validation (Chromatographic & Mass Spec): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (ninhydrin-active, Rf ~0.1) should disappear, replaced by a new UV-active spot (Rf ~0.4). Confirm chemoselectivity via LC-MS: The desired product mass will show [M+H]⁺ = 282.0 / 284.0 (characteristic 1:1 bromine isotope pattern). The strict absence of [M+H]⁺ = 358 indicates successful avoidance of C–Br cross-coupling.

Step 4: Quenching and Purification
  • Filter the crude mixture through a tightly packed pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the pad thoroughly with EtOAc (20 mL).

  • Transfer the filtrate to a separatory funnel and wash with a 10% aqueous EDTA solution (2 x 15 mL).

  • IPC Validation (Phase Partitioning): The organic layer should clarify to a pale yellow, while the aqueous EDTA layer will turn distinctly blue. This confirms the successful chelation and removal of residual transition metal from the API intermediate.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure N-arylated product.

References

  • Arylation of substituted hydrazines with arylboronic acids. Estonian Academy Publishers (kirj.ee). 3

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. 2

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material. MDPI. 1

Sources

Application

Application Note: 5-Bromo-2-fluoro-3-hydrazinylpyridine as a Trifunctional Linker for Advanced Bioconjugation

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale In the rapidly e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of targeted therapeutics and molecular imaging, the demand for highly modular, bioorthogonal linkers is paramount. 5-Bromo-2-fluoro-3-hydrazinylpyridine represents a uniquely powerful, trifunctional scaffold designed for precision bioconjugation. Unlike traditional homobifunctional or heterobifunctional linkers that rely on simple aliphatic chains, this heteroaromatic core provides three distinct, chemoselective reaction handles that can be addressed sequentially without cross-reactivity.

As a Senior Application Scientist, I approach linker selection not merely as a structural choice, but as a strategic orchestration of chemical kinetics and stability. The causality behind utilizing this specific molecular architecture lies in its intrinsic electronic properties:

  • The 3-Hydrazinyl Handle (Bioconjugation): The hydrazine moiety benefits from the α -effect, rendering its terminal nitrogen exceptionally nucleophilic compared to standard primary amines[1]. This allows for rapid, chemoselective hydrazone ligation with aldehyde-tagged biomolecules at slightly acidic to neutral pH, a process that can be accelerated 10- to 100-fold using aniline as a nucleophilic catalyst[2].

  • The 5-Bromo Handle (Payload Attachment): The bromine atom on the electron-deficient pyridine ring is highly activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[3]. This permits the robust, covalent attachment of hydrophobic payloads, fluorophores, or PEG chains prior to exposing the linker to sensitive biological conditions.

  • The 2-Fluoro Handle (Radiolabeling/SNAr): The fluorine atom ortho to the pyridine nitrogen is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. Crucially, this position can undergo 18 F/ 19 F isotopic exchange, transforming the linker into a Positron Emission Tomography (PET) imaging prosthetic group with high specific activity[4].

Reaction Pathway & Workflow Visualization

The following diagram illustrates the orthogonal reactivity of the linker, demonstrating how a single small molecule can bridge a cytotoxic payload, a targeting antibody, and a radiolabel.

G Linker 5-Bromo-2-fluoro- 3-hydrazinylpyridine (Core Scaffold) Payload 1. Payload Attachment (Suzuki Cross-Coupling) Linker->Payload 5-Bromo Handle Pd(dppf)Cl2, Base Radiolabel 2. PET Radiolabeling (18F Isotopic Exchange) Payload->Radiolabel 2-Fluoro Handle [18F]KF/K222, 140°C Antibody 3. Antibody Conjugation (Hydrazone Ligation) Payload->Antibody Direct Bioconjugation (Non-Radiolabeled) Radiolabel->Antibody 3-Hydrazinyl Handle Aldehyde-Antibody, Aniline

Caption: Orthogonal trifunctional reactivity of 5-Bromo-2-fluoro-3-hydrazinylpyridine in bioconjugation.

Quantitative Kinetic Data

To establish a self-validating framework, it is critical to understand the kinetics of the final bioconjugation step. The formation of a bis-aryl hydrazone bond is highly stable but inherently slow at physiological pH. We utilize aniline catalysis to drive the reaction to completion at low micromolar protein concentrations[5].

Table 1: Kinetic Comparison of Bioconjugation Ligation Strategies

Ligation ChemistryCatalystOptimal pHRate Constant ( k2​ , M−1s−1 )Linkage Stability
Aliphatic HydrazoneNone4.5 - 5.0~ 0.01Moderate (Hydrolyzable)
Bis-Aryl HydrazoneNone6.0 - 7.0~ 0.1 - 0.5High
Bis-Aryl Hydrazone Aniline (10-100 mM) 6.0 - 7.0 10 - 50 High (Bioorthogonal)
Oxime LigationAniline (10 mM)6.0 - 7.0~ 10 - 20Very High

Data synthesized from established bioconjugation kinetic studies[1][2]. The use of an aromatic hydrazine (inherent to our pyridine linker) reacting with an aromatic aldehyde yields a bis-aryl hydrazone, which exhibits superior UV-traceability (absorbance at 354 nm) and hydrolytic stability compared to aliphatic hydrazones.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. We first synthesize the Linker-Payload construct using harsh organic conditions, purify it, and only then perform the mild, aqueous bioconjugation to the delicate antibody.

Protocol A: Payload Attachment via Suzuki-Miyaura Coupling (5-Bromo Handle)

Objective: Covalently attach a boronic acid-functionalized payload (e.g., a fluorophore or cytotoxin) to the 5-position of the linker.

Causality Note: We perform this step first because the palladium catalyst and basic conditions required for cross-coupling would denature proteins if performed post-conjugation. The hydrazine group may require transient protection (e.g., as a Boc-derivative or acetone hydrazone) depending on the specific payload's reactivity[2].

  • Preparation: In a flame-dried Schlenk tube under argon, combine 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 eq) and the Payload-Boronic Acid (1.1 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) and anhydrous K2​CO3​ (2.0 eq).

  • Solvent System: Dissolve the mixture in degassed 1,4-Dioxane/Water (4:1 v/v) to a final linker concentration of 0.1 M.

  • Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor conversion via LC-MS.

  • Purification: Quench with water, extract with ethyl acetate, and purify the Linker-Payload intermediate via flash chromatography or preparative HPLC.

Protocol B: Antibody Aldehyde Functionalization

Objective: Introduce reactive aromatic aldehydes onto the surface lysines of the targeting antibody.

  • Buffer Exchange: Buffer exchange the monoclonal antibody (mAb) into Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) using a 30 kDa MWCO spin filter to a concentration of 5 mg/mL.

  • Reagent Preparation: Dissolve Succinimidyl 4-formylbenzoate (S-4FB) in anhydrous DMSO to 10 mM.

  • Conjugation: Add 5-10 molar equivalents of S-4FB to the mAb solution. Causality: Limiting the equivalents prevents over-modification, which can lead to antibody aggregation or loss of antigen-binding affinity.

  • Incubation: Incubate at room temperature for 2 hours.

  • Purification: Remove unreacted S-4FB by buffer exchanging the modified mAb into Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0) using a fresh 30 kDa MWCO spin filter.

Protocol C: Aniline-Catalyzed Hydrazone Ligation (3-Hydrazinyl Handle)

Objective: Conjugate the Linker-Payload to the Aldehyde-tagged Antibody.

Causality Note: The reaction is performed at pH 6.0 with aniline. Aniline rapidly forms a highly reactive Schiff base intermediate with the aldehyde, which is subsequently attacked by the α -effect hydrazine. This prevents the need for high linker concentrations, saving expensive payload material[5].

  • Catalyst Preparation: Prepare a 100 mM Aniline solution in Conjugation Buffer (pH 6.0).

  • Reaction Assembly: To the Aldehyde-tagged mAb (approx. 2-3 mg/mL), add the Linker-Payload construct (dissolved in a minimal amount of DMSO, max 5% final volume) at a 3:1 molar ratio relative to the incorporated aldehydes.

  • Catalysis: Add the Aniline buffer to achieve a final aniline concentration of 10 mM.

  • Incubation: Incubate at room temperature for 2 hours under gentle agitation.

  • Validation & Purification: The formation of the bis-aryl hydrazone bond can be monitored spectrophotometrically (new absorbance peak at ~354 nm)[2]. Purify the final Antibody-Drug Conjugate (ADC) via Size Exclusion Chromatography (SEC) or extensive diafiltration into PBS (pH 7.4).

Optional Protocol D: 18 F Radiolabeling (2-Fluoro Handle)

If PET imaging is required, the 2-fluoro position can undergo nucleophilic isotopic exchange prior to the bioconjugation step.

  • Dry [18F]Fluoride with Kryptofix 222 ( K222​ ) and K2​CO3​ in anhydrous acetonitrile.

  • Add the Linker-Payload intermediate (0.1 - 1.0 mg) dissolved in anhydrous DMF.

  • Heat at 130-140°C for 15-20 minutes. Causality: The highly electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing bromo group, facilitates rapid SNAr exchange even at low precursor concentrations, yielding high specific activity[4].

  • Purify via radio-HPLC before proceeding to Protocol C.

Troubleshooting & Quality Control

  • Low Conjugation Yield in Protocol C: Ensure the pH of the Conjugation Buffer is strictly between 5.5 and 6.5. At pH > 7.0, the protonation state of the intermediate Schiff base is unfavorable for hydrazine attack. At pH < 4.5, the hydrazine itself becomes fully protonated and loses its nucleophilicity[6].

  • Linker Oxidation: Hydrazinopyridines can be susceptible to oxidation. Store the linker under inert gas (Argon/Nitrogen) at -20°C and use degassed buffers during conjugation to prevent the formation of unreactive diazonium species[7].

  • Antibody Precipitation: If the Linker-Payload is highly hydrophobic, adding up to 5-10% (v/v) of a co-solvent like DMSO or Propylene Glycol during Protocol C will maintain solubility without denaturing the antibody.

References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Chemical Reviews (ACS Publications / NIH PMC) URL:[Link]

  • Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation NIH PMC URL:[Link]

  • Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging Bioconjugate Chemistry (ACS Publications / NIH PMC) URL:[Link]

  • Specific activities of isotopic exchange in 2-fluoropyridine by [18F]fluoride ResearchGate URL:[Link]

Sources

Method

Analytical methods for the quantification of 5-Bromo-2-fluoro-3-hydrazinylpyridine

An Application Note on the Analytical Quantification of 5-Bromo-2-fluoro-3-hydrazinylpyridine by High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Abstract This comprehensive application...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Analytical Quantification of 5-Bromo-2-fluoro-3-hydrazinylpyridine by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated analytical methodology for the quantitative determination of 5-Bromo-2-fluoro-3-hydrazinylpyridine, a key intermediate in pharmaceutical synthesis. We present a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control, purity assessment, and stability testing. Additionally, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level quantification. The protocols herein are grounded in the principles of analytical Quality by Design (QbD) and are structured to meet the rigorous validation requirements set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Analytical Rationale

5-Bromo-2-fluoro-3-hydrazinylpyridine is a substituted pyridine derivative whose accurate quantification is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). The presence of reactive functional groups, such as the hydrazinyl moiety, necessitates a stability-indicating analytical method capable of resolving the parent compound from potential process-related impurities and degradation products.[4][5]

The selection of RP-HPLC is predicated on the analyte's physicochemical properties. With a molecular weight of 206.02 g/mol and a moderately polar structure, it is well-suited for separation on a hydrophobic stationary phase (like C18) using a polar mobile phase.[6][7] UV detection is appropriate due to the aromatic pyridine ring, which acts as a chromophore. For applications requiring higher sensitivity, such as impurity profiling in complex matrices, LC-MS/MS provides unparalleled selectivity and lower detection limits.[8][9]

Analyte Properties
PropertyValueSource
CAS Number 1289084-83-8[6]
Molecular Formula C₅H₅BrFN₃[6]
Molecular Weight 206.02 g/mol [6]
Physical Form Solid[6]

Primary Analytical Method: Stability-Indicating RP-HPLC with UV Detection

This method is designed for the accurate assay and purity evaluation of 5-Bromo-2-fluoro-3-hydrazinylpyridine.

Principle of Separation

The methodology employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. A gradient elution using a buffered aqueous solution and an organic modifier (acetonitrile) ensures efficient separation of the main analyte from impurities with varying polarities. The acidic pH of the mobile phase helps to ensure the consistent protonation of the basic hydrazinyl and pyridine moieties, leading to sharp, symmetrical peak shapes.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials:

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

  • Reference Standard: 5-Bromo-2-fluoro-3-hydrazinylpyridine (Purity ≥98%).

Preparation of Solutions:

  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard, transfer to a 25 mL volumetric flask, and dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Verify with PDA scan)
Injection Volume 10 µL

| Gradient Program | 0-2 min (20% B), 2-15 min (20% to 80% B), 15-18 min (80% B), 18-18.1 min (80% to 20% B), 18.1-25 min (20% B) |

System Suitability Testing (SST): Before sample analysis, inject the Working Standard Solution (100 µg/mL) five times. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 2.0%[10]

Diagram 1: RP-HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: Buffer, B: ACN) sst System Suitability Test (5 Injections of Standard) prep_mobile->sst prep_std Prepare Standard Solutions (Stock & Working) prep_std->sst prep_sample Prepare Sample Solution analysis Inject Samples & Standards prep_sample->analysis sst->analysis SST Pass integrate Integrate Chromatograms analysis->integrate quantify Quantify Analyte (External Standard Method) integrate->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of 5-Bromo-2-fluoro-3-hydrazinylpyridine using RP-HPLC.

Advanced Method: LC-MS/MS for Trace Analysis

For applications requiring high sensitivity and selectivity, such as determining residual levels or analyzing in complex biological matrices.

Principle of Analysis

This method couples the separation power of UHPLC with the specificity of tandem mass spectrometry. The analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting precursor ion is selected. This ion is then fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[8]

Protocol: LC-MS/MS

Instrumentation:

  • LC System: UHPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.[8]

LC Conditions:

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Optimized for rapid elution (e.g., 5-95% B over 3 minutes).

MS Conditions (Hypothetical - requires empirical determination):

  • Ionization Mode: ESI Positive.

  • Precursor Ion (Q1): m/z 207.0 (M+H)⁺.

  • Product Ions (Q3): Two distinct, stable fragment ions should be selected after collision-induced dissociation (CID) optimization.

  • Dwell Time: 50-100 ms.

Method Validation Protocol (as per ICH Q2(R2))

A developed analytical method is only fit for purpose once it has been rigorously validated.[1][2] The following protocol, based on ICH guidelines, ensures the reliability, reproducibility, and accuracy of the RP-HPLC-UV method.[3][11]

Specificity / Stability-Indicating Nature

The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components, must be demonstrated.

  • Protocol: Perform forced degradation studies on the analyte.[4] Subject the sample to stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105 °C for 48 hours.

    • Photolytic: Expose to UV light (as per ICH Q1B) for 7 days.

  • Analysis: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Analyze each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the linear range.

  • Analysis: Prepare three samples at each level and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

Precision

Precision is measured at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criteria: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase pH (± 0.2 units).

  • Analysis: Analyze the system suitability under each varied condition.

  • Acceptance Criteria: All SST parameters must pass under all varied conditions.

Diagram 2: ICH Method Validation Workflow

Validation_Workflow cluster_specificity Specificity cluster_quantitative Quantitative Tests cluster_limits Limits & Robustness forced_degradation Forced Degradation (Acid, Base, Peroxide, Thermal, Photo) peak_purity Peak Purity Analysis forced_degradation->peak_purity linearity Linearity (5 Levels, r² ≥ 0.999) peak_purity->linearity accuracy Accuracy (3 Levels, 98-102% Recovery) linearity->accuracy precision Precision (%RSD ≤ 2.0) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) precision->lod_loq precision_sub Repeatability Intermediate Precision robustness Robustness (Vary pH, Flow, Temp) lod_loq->robustness end_node Method Validated robustness->end_node start Method Development Complete start->forced_degradation

Caption: A logical flowchart for the validation of an analytical method based on ICH Q2(R2) guidelines.

References

  • AMSbiopharma. (2025, July 22).
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • CymitQuimica. (n.d.). 5-Bromo-3-Fluoro-2-Hydrazinylpyridine.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Benchchem. (2025).
  • Analytical Methods for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Benchchem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Novel Pyridyl Hydrazones via Condensation of 5-Bromo-2-fluoro-3-hydrazinylpyridine with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes serve as a comprehensive technical guide for the synthesis of novel hydra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes serve as a comprehensive technical guide for the synthesis of novel hydrazone derivatives through the condensation reaction of 5-Bromo-2-fluoro-3-hydrazinylpyridine with a range of carbonyl compounds. Hydrazones are a critical class of compounds in medicinal chemistry, and the strategic incorporation of a fluorinated and brominated pyridine scaffold offers a promising avenue for developing new therapeutic agents with tailored pharmacokinetic and pharmacodynamic profiles.[1][2] This document provides an in-depth look at the underlying reaction mechanism, detailed step-by-step synthetic protocols, characterization methods, and a troubleshooting guide to facilitate successful synthesis and application in drug discovery programs.

Introduction: The Strategic Value of 5-Bromo-2-fluoro-3-hydrazinylpyridine in Medicinal Chemistry

In the landscape of modern drug discovery, fluorinated pyridine derivatives have become invaluable building blocks.[1] The incorporation of fluorine can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to improved bioavailability and efficacy.[1] The pyridine ring itself is a well-established scaffold in numerous biologically active compounds.[1][3]

5-Bromo-2-fluoro-3-hydrazinylpyridine (CAS: 1289084-83-8) is a trifunctional reagent of significant interest.[4] It combines:

  • A nucleophilic hydrazinyl group , ready for reaction with electrophiles like carbonyls.

  • A fluoro substituent , which modulates the electronic properties of the pyridine ring and can enhance metabolic stability.[1]

  • A bromo substituent , which serves as a versatile handle for downstream functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.[1]

The reaction of this pyridine derivative with aldehydes and ketones yields hydrazones, a class of compounds known for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[5] The resulting N-C bond of the hydrazone moiety offers unique structural and electronic features, contributing to the potential for these molecules to interact with various biological targets.[3]

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a hydrazone from 5-Bromo-2-fluoro-3-hydrazinylpyridine and a carbonyl compound proceeds via a classical acid-catalyzed nucleophilic addition-elimination pathway.[6] The reaction is reversible and involves two key stages.

Stage 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon. While the hydrazine is a potent nucleophile, the reaction rate can be significantly enhanced by the addition of a catalytic amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack. This step results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.

Stage 2: Dehydration The carbinolhydrazine intermediate is unstable and readily eliminates a molecule of water to form the final, stable hydrazone product. The acid catalyst facilitates this step by protonating one of the hydroxyl groups, converting it into a good leaving group (H₂O). The rate of hydrazone formation is typically maximal at a pH of around 4-5, as this provides a sufficient concentration of both the protonated carbonyl and the free, unprotonated hydrazine nucleophile.[6]

Hydrazone Formation Mechanism cluster_reactants Reactants cluster_protonation Step 1: Acid Catalysis (Protonation) cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration R1 5-Bromo-2-fluoro-3-hydrazinylpyridine P1 Protonated Carbonyl R1->P1 H⁺ (cat.) plus1 + R2 Carbonyl (Aldehyde/Ketone) R2->P1 H⁺ (cat.) INT1 Carbinolhydrazine Intermediate P1->INT1 Nucleophilic Addition P2 Hydrazone Product INT1->P2 -H₂O plus2 + H₂O

Figure 1: General mechanism for acid-catalyzed hydrazone formation.

Experimental Protocols

General Protocol for the Synthesis of Pyridyl Hydrazones

This procedure outlines a general method for the condensation reaction. Optimal conditions, particularly reaction time and temperature, may vary depending on the reactivity of the specific carbonyl compound used.

Materials and Reagents:

  • 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Solvent: Anhydrous Ethanol (or Methanol, Isopropanol)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Reagents for work-up: Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate or Magnesium Sulfate.

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Flash chromatography system (optional)

Procedure:

  • Reaction Setup: To a solution of 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 equivalent) in a suitable solvent such as ethanol (approximately 0.1-0.5 M concentration), add the desired aldehyde or ketone (1.1 equivalents).[2][7]

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the reaction.[2]

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 60-80°C).[7][8] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume using a rotary evaporator.

    • If a precipitate has formed, it can be collected by filtration, washed with cold solvent or water, and dried.

    • If no precipitate forms, dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[9]

  • Characterization: Confirm the structure and purity of the synthesized hydrazone derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][9]

Example Protocol: Synthesis of (E)-5-bromo-3-fluoro-2-(2-((4-methoxyphenyl)methylene)hydrazinyl)pyridine
  • In a 50 mL round-bottom flask, dissolve 5-Bromo-2-fluoro-3-hydrazinylpyridine (206 mg, 1.0 mmol) in 10 mL of anhydrous ethanol.

  • Add p-anisaldehyde (4-methoxybenzaldehyde) (150 mg, 1.1 mmol) to the solution.

  • Add 3 drops of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the mixture at 80°C for 4 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature. A pale-yellow precipitate should form.

  • Collect the solid by vacuum filtration, wash with 5 mL of cold ethanol, and then with 10 mL of deionized water.

  • Dry the solid under vacuum to yield the desired hydrazone product.

Visualization and Data

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of a target pyridyl hydrazone.

Figure 2: Step-by-step experimental workflow for hydrazone synthesis.

Representative Reaction Data

The following table summarizes expected outcomes for the reaction of 5-Bromo-2-fluoro-3-hydrazinylpyridine with various carbonyl compounds under generalized conditions.

Carbonyl CompoundSolventCatalystTemp (°C)Time (h)Approx. Yield (%)
BenzaldehydeEthanolAcetic Acid803-5>90
4-NitrobenzaldehydeEthanolAcetic Acid802-4>95
4-MethoxybenzaldehydeEthanolAcetic Acid804-6>90
AcetophenoneEthanolAcetic Acid808-1275-85
CyclohexanoneIsopropanolAcetic Acid856-880-90

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient heating or reaction time.- Carbonyl compound is sterically hindered or electronically deactivated.- Catalyst was omitted or is inactive.- Increase reaction temperature or time and monitor by TLC.- For unreactive ketones, consider using a stronger acid catalyst or a different solvent.- Ensure a catalytic amount of fresh acetic acid is added.
Incomplete Reaction - Insufficient equivalents of the carbonyl compound.- Reaction has reached equilibrium.- Add a slight excess (up to 1.5 eq) of the carbonyl compound.- If possible, remove water as it forms using a Dean-Stark apparatus, especially for ketone reactions.
Formation of Multiple Spots on TLC - Presence of E/Z isomers of the hydrazone.- Side reactions or degradation of starting material/product.- E/Z isomers are common; often one is thermodynamically favored. Purification may separate them, or they can be analyzed as a mixture.- Ensure anhydrous solvents are used and consider running the reaction under an inert atmosphere (N₂).
Difficulty in Purification - Product is an oil or has similar polarity to impurities.- Attempt purification via column chromatography with a gradient elution.- Consider converting the oil to a crystalline salt for purification, if applicable.

Conclusion and Future Directions

The condensation of 5-Bromo-2-fluoro-3-hydrazinylpyridine with carbonyl compounds is a robust and high-yielding method for accessing novel pyridyl hydrazones.[2] This protocol provides a reliable foundation for synthesizing a diverse library of compounds. The bromine atom on the resulting hydrazone scaffold serves as a key functional group for further elaboration, enabling the creation of complex molecules for screening in various drug discovery campaigns, particularly in the development of kinase inhibitors, antibacterial, and anticancer agents.

References

  • Dirksen, A., & Dirksen, S. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Pharma Focus Asia. [Link]

  • Clarke, R. (2010). Synthesis, Characterization, and Molecular Sensing Behaviour of a Variety of Di-2-pyridyl Ketone Hydrazone Derivatives. UWISpace. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • Avcı, D., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure. [Link]

  • Yang, Z., et al. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. [Link]

  • Sokolov, A. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]

  • Kallitsakis, M. G., et al. (2018). One-Pot Regioselective Synthesis of Trisubstituted Pyrazoles from Nitro-Olefins and Hydrazones. Organic Syntheses. [Link]

  • Avcı, D., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PubMed. [Link]

  • Zhang, Y., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. [Link]

  • Desai, N. C., et al. (2012). Synthesis and Antibacterial Activity of Novel Hydrazones Derived from 4,5-Diazafluoren-9-hydrazone. E-Journal of Chemistry. [Link]

  • Li, H., et al. (2017). Pyridyl-Acyl Hydrazone Rotaxanes and Molecular Shuttles. ACS Publications. [Link]

  • Al-Zaydi, K. M. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link]

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Royal Society of Chemistry. [Link]

  • Annaraj, J., et al. (2022). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. RSC Advances. [Link]

  • Ain, N. U., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. [Link]

  • El-sawy, W. A., et al. (2022). Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. Taylor & Francis Online. [Link]

  • Taylor & Francis. (n.d.). Hydrazones – Knowledge and References. Taylor & Francis Online. [Link]

  • Wiley Online Library. (n.d.). Synthesis of hydrazones via condensation of aryl hydrazine with 2-pyridincarboxaldehyde. Wiley Online Library. [Link]

  • R Discovery. (n.d.). 5-bromo Derivative Research Articles. R Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydrazinopyridine. PubChem. [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Chemistry LibreTexts. (2021). 16.5: Typical Carbonyl-Addition Reactions. Chemistry LibreTexts. [Link]

  • Michigan State University. (n.d.). Carbonyl Reactivity. MSU Chemistry. [Link]

  • IUCr. (n.d.). Methyl 5-bromo-2-chloropyridine-3-carboxylate. IUCr. [Link]

  • Arkivoc. (2012). Site-Selectivity in the reaction of hydrazine hydrate with 3,4'-Bis-(functionalized carbonyl). Arkivoc. [Link]

  • PubChemLite. (n.d.). 5-bromo-pyridine-2-carbonyl chloride (C6H3BrClNO). PubChemLite. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-fluoro-3-hydrazinylpyridine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-hydrazinylpyridine. This guide is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-hydrazinylpyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield, purity, and safety of this important synthetic transformation. We will delve into the common challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Synthesizing 3-Hydrazinylpyridines

5-Bromo-2-fluoro-3-hydrazinylpyridine is a valuable building block in medicinal chemistry. However, its synthesis is often plagued by low yields and the formation of persistent impurities. The most common and direct synthetic route involves the diazotization of 3-Amino-5-bromo-2-fluoropyridine, followed by the reduction of the resulting diazonium salt. This pathway, while effective, requires careful control over reaction parameters due to the inherent instability of the pyridyldiazonium salt intermediate[1].

This guide provides a structured approach to mastering this synthesis, focusing on the critical control points that dictate success.

Section 1: Understanding the Core Synthesis Pathway

The conversion of 3-Amino-5-bromo-2-fluoropyridine to the target hydrazine is a two-step, one-pot process. Understanding the mechanism and the role of each reagent is fundamental to troubleshooting and optimization.

  • Step 1: Diazotization. The primary amino group of the starting material is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl)[2]. This reaction must be performed at low temperatures (0-5 °C) to prevent the rapid decomposition of the highly unstable diazonium salt intermediate[3].

  • Step 2: Reduction. The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) dissolved in concentrated HCl. The reducing agent is added to the cold diazonium salt solution, followed by careful warming to complete the reaction.

Visualizing the Workflow

The following diagram illustrates the overall synthetic workflow.

Synthesis Workflow Start 3-Amino-5-bromo-2-fluoropyridine Step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Step1 Intermediate In Situ Pyridyldiazonium Salt (Highly Unstable) Step1->Intermediate Step2 Reduction (SnCl₂ in conc. HCl) Intermediate->Step2 Product 5-Bromo-2-fluoro-3-hydrazinylpyridine Step2->Product Workup Basification & Extraction Product->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification

Caption: General experimental workflow for the synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is extremely low or I isolated no product. What went wrong?

Low yield is the most frequent complaint and can stem from issues in either the diazotization or reduction step. Use the following logic to diagnose the problem.

Troubleshooting_Low_Yield Start Problem: Very Low Yield Temp_Check Was temperature strictly maintained at 0-5 °C during diazotization? Start->Temp_Check NaNO2_Check Was the NaNO₂ solution added slowly and dropwise? Temp_Check->NaNO2_Check Yes Cause_Decomp Primary Cause: Diazonium Salt Decomposition. The intermediate decomposed before it could be reduced. Temp_Check->Cause_Decomp No Reagent_Check Are reagents (NaNO₂, SnCl₂) pure and non-oxidized? NaNO2_Check->Reagent_Check Yes Cause_Side_Reaction Primary Cause: Side Reactions. Localized high concentration of NaNO₂ can lead to side products. NaNO2_Check->Cause_Side_Reaction No Time_Check Was the diazonium salt used immediately after formation? Reagent_Check->Time_Check Yes Cause_Reagents Primary Cause: Poor Reagent Quality. Ineffective diazotization or reduction. Reagent_Check->Cause_Reagents No Time_Check->Cause_Decomp No Sol_Temp Solution: Improve cooling. Pre-cool all solutions. Monitor internal temperature constantly. Cause_Decomp->Sol_Temp Sol_Addition Solution: Ensure slow, dropwise addition of NaNO₂ with vigorous stirring to prevent localized heating. Cause_Side_Reaction->Sol_Addition Sol_Reagents Solution: Use fresh, high-purity reagents. Ensure SnCl₂ is not extensively hydrolyzed or oxidized. Cause_Reagents->Sol_Reagents

Caption: Decision tree for troubleshooting low product yield.

In-depth Explanation:

  • Temperature Control: The stability of arenediazonium salts is highly sensitive to temperature[4]. Pyridyldiazonium salts are particularly unstable due to the electron-withdrawing nature of the pyridine ring[1]. Above 5-10 °C, the salt rapidly decomposes, evolving nitrogen gas and reacting with water to form the undesired 5-bromo-2-fluoro-3-hydroxypyridine byproduct[1][4]. This is often the single greatest contributor to yield loss.

  • Rate of Addition: Slow, dropwise addition of sodium nitrite is crucial. Adding it too quickly can create localized "hot spots" and high concentrations of nitrous acid, leading to decomposition and the formation of tarry polymers[3].

  • Immediate Use: The diazonium salt should be used in situ without any attempt at isolation[1]. Any delay between its formation and the addition of the reducing agent will result in significant decomposition and yield loss.

Q2: My final product is impure, showing multiple spots on TLC, and is difficult to purify. What are the likely impurities?

Impurity generation is a common problem, often linked to the same instability issues that cause low yields.

  • 5-Bromo-2-fluoro-3-hydroxypyridine: This is the most common impurity, formed from the reaction of the diazonium salt with water (hydrolysis)[1][4].

    • Prevention: While the reaction is aqueous, minimizing the reaction time before reduction is key. Some protocols for sensitive diazotizations use methods to reduce water activity, but for this synthesis, speed and temperature control are the best preventative measures.

  • Azo Coupling Products: The electrophilic diazonium ion can attack an unreacted molecule of the starting amine, leading to the formation of a brightly colored azo-dimer.

    • Prevention: Ensure a slight excess of sodium nitrite is used to fully convert the starting amine. Maintain vigorous stirring and low temperatures to keep the reaction homogeneous and prevent localized areas where the amine and diazonium salt can react[3].

  • Tarry Polymers: These are ill-defined products resulting from the uncontrolled decomposition of the diazonium intermediate[1].

    • Prevention: Strict temperature control is the only effective way to prevent this. If significant tar forms, the reaction is likely unsalvageable.

Q3: The reaction was very vigorous, with significant gas evolution during the diazotization step. What happened?

This indicates that the diazonium salt was decomposing as it was being formed. The evolved gas is N₂. This is a critical sign that your reaction temperature was too high. Review and improve your cooling setup immediately for future attempts.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the essential safety precautions for this reaction? A: The primary hazard is the diazonium salt intermediate. While generally handled in solution, concentrated or isolated diazonium salts are shock-sensitive and can be explosive[1][4].

    • NEVER attempt to isolate the diazonium salt.

    • ALWAYS maintain the reaction temperature below 5 °C. Use an ice-salt bath for effective cooling.

    • ALWAYS wear appropriate personal protective equipment (PPE), including a face shield, safety glasses, and a lab coat.

    • Perform the reaction in a well-ventilated fume hood.

  • Q2: Can I use a different acid besides HCl for the diazotization? A: Yes, other strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) can be used[2]. However, HCl is convenient as it is also the solvent for the subsequent stannous chloride reduction step, making the one-pot procedure seamless.

  • Q3: Are there alternatives to stannous chloride (SnCl₂) for the reduction step? A: Yes, other reducing agents can be used to convert diazonium salts to hydrazines. Sodium sulfite is a common alternative, first forming a sulfonate adduct which is then hydrolyzed to the hydrazine[5]. However, for this specific substrate, the SnCl₂/HCl system is well-documented and highly effective.

  • Q4: How should I store the final product, 5-Bromo-2-fluoro-3-hydrazinylpyridine? A: Hydrazines, as a class, can be sensitive to air and light. While specific stability data for this compound is not widely published, it is best practice to store the purified solid product under an inert atmosphere (like nitrogen or argon), in a tightly sealed amber vial, and refrigerated to prolong its shelf life.

Section 4: Detailed Experimental Protocol

This protocol is a synthesized and optimized procedure based on established principles of diazotization and reduction chemistry[1][2][3].

Materials:

  • 3-Amino-5-bromo-2-fluoropyridine (1.0 eq)[6]

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O, 4.0 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)

  • Ethyl Acetate or Dichloromethane

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-Amino-5-bromo-2-fluoropyridine (1.0 eq).

  • Acid Dissolution: Cool the flask in an ice-salt bath. Slowly add concentrated HCl (enough to create a stirrable slurry, approx. 4-5 mL per gram of starting material). Stir until the amine has fully dissolved as its hydrochloride salt. Ensure the internal temperature is between 0 and 5 °C.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise via the dropping funnel to the vigorously stirred amine solution. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition. The addition should take approximately 30-45 minutes. After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Reduction: In a separate flask, dissolve stannous chloride dihydrate (4.0 eq) in concentrated HCl (approx. 2-3 mL per gram of SnCl₂). Cool this solution in an ice bath. Add the cold SnCl₂ solution dropwise to the cold diazonium salt solution. CRITICAL: Maintain the temperature below 10 °C during this addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be required to ensure complete reduction, which can be monitored by TLC.

  • Work-up: Cool the reaction mixture back down in an ice bath. Slowly and carefully basify the mixture by adding a 50% NaOH solution until the pH is >10. This is a highly exothermic process; maintain cooling to prevent overheating. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Section 5: Data Summary Table

The following table summarizes the key quantitative parameters for the synthesis.

ParameterReagent/ConditionRecommended ValueRationale & Key Considerations
Diazotization
TemperatureIce-salt bath0-5 °CPrevents decomposition of the unstable diazonium salt, which is the primary cause of yield loss[3].
Sodium NitriteNaNO₂1.1 equivalentsA slight excess ensures complete conversion of the starting amine, minimizing azo-coupling side products[3].
Reduction
Reducing AgentSnCl₂·2H₂O4.0 equivalentsA significant excess is required to ensure complete reduction of the diazonium salt to the hydrazine.
TemperatureInitial addition <10 °CPrevents uncontrolled decomposition upon addition of the reducing agent.
Work-up
Basification pHNaOH solution>10Ensures the product is in its free base form for efficient extraction into the organic solvent.

References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoropyridine via Diazotization of 3-Aminopyridine. BenchChem Technical Support.
  • BenchChem. (2025). Minimizing side reactions during the diazotization and coupling process. BenchChem Technical Support.
  • Wikipedia. Diazonium compound.
  • Organic Chemistry Portal.
  • BenchChem. (2025). The Synthesis of Hydrazine: A Technical Guide to its Discovery and Evolution. BenchChem Technical Support.
  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
  • Sigma-Aldrich. 3-Amino-5-bromo-2-fluoropyridine 97%. Product Page.
  • ChemScene. 5-Bromo-2-fluoropyridin-3-amine. Product Page.

Sources

Optimization

Common side reactions in 5-Bromo-2-fluoro-3-hydrazinylpyridine derivatization

Welcome to the Technical Support Center for Heterocyclic Derivatization. As a Senior Application Scientist, I have designed this guide to address the complex, orthogonal reactivity of 5-Bromo-2-fluoro-3-hydrazinylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Derivatization. As a Senior Application Scientist, I have designed this guide to address the complex, orthogonal reactivity of 5-Bromo-2-fluoro-3-hydrazinylpyridine .

This molecule is a highly versatile building block in drug discovery, but its trifunctional nature presents significant chemoselectivity challenges. The 2-fluoro group is hyper-activated for Nucleophilic Aromatic Substitution (SNAr), the 3-hydrazinyl group is a potent nucleophile and reducing agent, and the 5-bromo group is susceptible to transition-metal insertion or reductive cleavage.

Below is our comprehensive troubleshooting guide, methodology repository, and FAQ section to help you achieve absolute kinetic and thermodynamic control over your derivatization workflows.

I. Mechanistic Troubleshooting Guide: The "Why" and "How"

Issue 1: Spontaneous Intramolecular Cyclization (Loss of Target Hydrazone)

  • The Problem: When reacting the hydrazine with an aldehyde or ketone to form a hydrazone, LC-MS indicates a mass corresponding to [M - HF], and NMR shows the disappearance of the fluorine signal.

  • The Causality: Once the hydrazone is formed, the resulting imine nitrogen becomes nucleophilic. Because it is positioned ortho to a highly electronegative fluorine atom on an electron-deficient pyridine ring, intramolecular SNAr is exceptionally fast. The 2-fluoropyridine system is highly activated; in fact, SNAr reactions of 2-fluoropyridines can be over 300 times faster than their 2-chloro counterparts [1]. Heat or basic conditions drive the displacement of the fluoride ion, yielding a fused 5-bromo-1H-pyrazolo[3,4-b]pyridine.

  • The Solution: To arrest the reaction at the hydrazone stage, you must operate under strict kinetic control. Maintain temperatures between 0 °C and 25 °C, avoid all basic additives (e.g., TEA, DIPEA), and use mildly acidic catalysis (e.g., 0.1 eq acetic acid) to activate the carbonyl without deprotonating the hydrazone intermediate.

Issue 2: Intermolecular Solvent Adducts

  • The Problem: Formation of 2-alkoxy-5-bromo-3-hydrazinylpyridine side products during derivatization.

  • The Causality: Protic solvents like methanol or ethanol are nucleophilic. Under basic conditions, or even upon prolonged heating, the solvent outcompetes the intramolecular reaction or the incoming electrophile, displacing the 2-fluoro group via intermolecular SNAr [1].

  • The Solution: Completely eliminate protic solvents. Transition your workflow to strictly non-nucleophilic, aprotic solvents such as THF, DCM, or Toluene.

Issue 3: Oxidative Degradation and Tarry Mixtures

  • The Problem: The reaction mixture turns black, evolves gas, and yields complex polymeric mixtures.

  • The Causality: Arylhydrazines are highly prone to auto-oxidation. In the presence of atmospheric oxygen or trace redox-active transition metals (e.g., Cu, Fe), the hydrazine is oxidized to a diazene intermediate. This intermediate rapidly extrudes nitrogen gas (N2) to generate highly reactive aryl radicals that indiscriminately cross-couple or polymerize [2].

  • The Solution: Degas all solvents via sparging or freeze-pump-thaw cycles. Run reactions under a strict Argon atmosphere. Avoid using metal spatulas if trace metal contamination is suspected.

Issue 4: Reductive Debromination

  • The Problem: Loss of the characteristic 1:1 bromine isotope pattern in MS; isolation of 2-fluoro-3-hydrazinylpyridine.

  • The Causality: Hydrazine and its derivatives can act as potent reducing agents. Under thermal stress, hydrazine can generate diimide (HN=NH) in situ, which facilitates the reductive cleavage of the C-Br bond [3].

  • The Solution: Never use excess hydrazine if synthesizing the starting material in situ. Avoid prolonged heating (>80 °C) when the free hydrazine is present.

II. Quantitative Reactivity Matrix

The following table summarizes how reaction conditions dictate the chemoselective fate of 5-Bromo-2-fluoro-3-hydrazinylpyridine.

Reaction ConditionPrimary MechanismMajor ProductSNAr Status
Aldehyde, THF, 0 °C to RT, 1h Carbonyl CondensationHydrazone (Target) Arrested (Kinetic Control)
Aldehyde, EtOH, K₂CO₃, 80 °C Condensation + Intramolecular SNArPyrazolo[3,4-b]pyridine Complete (Thermodynamic)
NaOMe, MeOH, RT, 2h Intermolecular SNAr2-Methoxy derivative Complete (Solvent driven)
O₂, Trace Cu(II), THF, RT Radical OxidationDegradation / Dimers N/A (Decomposition)

III. Pathway Visualization

ReactivityMap SM 5-Bromo-2-fluoro- 3-hydrazinylpyridine Hydrazone Hydrazone Intermediate (Target) SM->Hydrazone Aldehyde/Ketone (Low Temp, Aprotic) Alkoxy 2-Alkoxy-5-bromo- 3-hydrazinylpyridine (Solvent SNAr) SM->Alkoxy ROH solvent + Base Debrom 2-Fluoro-3-hydrazinylpyridine (Reductive Debromination) SM->Debrom Excess Hydrazine / Heat Oxidation Diazene / Aryl Radical (Oxidative Degradation) SM->Oxidation O2 or Trace Metals Cyclization 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Intramolecular SNAr) Hydrazone->Cyclization Heat or Base (Loss of HF)

Divergent reactivity pathways of 5-Bromo-2-fluoro-3-hydrazinylpyridine under various conditions.

IV. Self-Validating Experimental Protocols

Protocol A: Chemoselective Hydrazone Formation (Arrested Cyclization)

Objective: Synthesize the hydrazone while preserving the 2-fluoro group.

  • Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon for 10 minutes.

  • Dissolution: Dissolve 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Stir for 5 minutes.

  • Addition: Add the target aldehyde (1.05 mmol) dropwise over 2 minutes. Add glacial acetic acid (0.1 mmol, catalytic) to activate the carbonyl.

  • Reaction & IPC (In-Process Control): Stir at 0 °C to RT for 2 hours.

    • Self-Validation Step: Pull a 10 µL aliquot, quench in MeCN, and run LC-MS. You must observe the [M+H]⁺ of the hydrazone. If you observe [M-HF+H]⁺, your system is too warm or contaminated with base.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C to prevent thermal cyclization).

Protocol B: Intentional Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridines

Objective: Force the intramolecular SNAr to build the fused bicyclic core.

  • Preparation: In a 20 mL microwave vial, add 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 mmol) and the target aldehyde (1.1 mmol).

  • Solvent & Base: Add absolute ethanol (8 mL) and anhydrous K₂CO₃ (2.0 mmol).

  • Cyclization: Seal the vial and heat at 80 °C for 4 hours.

    • Mechanistic Note: The base serves a dual purpose: it neutralizes the HF generated during the SNAr and deprotonates the hydrazone intermediate, drastically increasing its nucleophilicity to attack the C2 position.

  • IPC: TLC (Hexanes:EtOAc 3:1). The highly polar hydrazine starting material will disappear, replaced by a highly UV-active, non-polar spot (the pyrazolopyridine).

  • Isolation: Cool to RT. Pour into ice water (20 mL). The fused heterocycle will typically precipitate. Filter, wash with cold water, and dry under high vacuum.

V. Frequently Asked Questions (FAQs)

Q: Can I perform a Suzuki coupling on the 5-bromo position before derivatizing the hydrazine? A: It is highly unadvisable. Palladium-catalyzed cross-couplings require basic conditions and elevated temperatures. Under these conditions, the free hydrazine will either poison the palladium catalyst, undergo oxidative degradation, or cause reductive debromination of your starting material. Always protect the hydrazine (e.g., as a Boc-derivative or hydrazone) before attempting cross-coupling at the 5-position.

Q: Why does my product spot streak heavily on silica TLC plates? A: Free hydrazines and basic pyridine nitrogens interact strongly with the acidic silanol groups on standard silica gel. To resolve this, pre-treat your TLC plates with 1% triethylamine (TEA) in hexanes, or add 1-5% TEA to your mobile phase to competitively bind the silanol sites.

Q: I need to reduce a nitro group elsewhere on my molecule. Will hydrogenation (H₂/Pd-C) affect this core? A: Yes. Standard catalytic hydrogenation will almost certainly trigger hydrodehalogenation of the 5-bromo group and potentially cleave the highly sensitive N-N bond of the hydrazine. Use orthogonal reduction methods, such as Iron/NH₄Cl or Zinc/AcOH, which tolerate both halogens and hydrazines.

VI. References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions Source: Molecules (MDPI) URL:[Link]

  • Reduction and Oxidation :: Reductions with Hydrazine Source: Organic Chemistry Data URL:[Link]

Troubleshooting

Stability of 5-Bromo-2-fluoro-3-hydrazinylpyridine in different solvents

A Guide to Solvent Stability and Handling for Researchers Welcome to the technical support guide for 5-Bromo-2-fluoro-3-hydrazinylpyridine. This document is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Solvent Stability and Handling for Researchers

Welcome to the technical support guide for 5-Bromo-2-fluoro-3-hydrazinylpyridine. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. Given the absence of specific published stability studies for this molecule, this guide is built upon established principles of organic chemistry, focusing on the reactivity of its constituent functional groups—primarily the aryl hydrazine moiety. Our goal is to provide a robust framework for making informed decisions about solvent selection, handling, and stability assessment to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical stability concerns for 5-Bromo-2-fluoro-3-hydrazinylpyridine?

The main point of instability in this molecule is the hydrazinyl (-NHNH₂) group. Aryl hydrazines are susceptible to several degradation pathways:

  • Oxidation: The hydrazine group is a strong reducing agent and can be easily oxidized by atmospheric oxygen, trace metal ions (like Cu²⁺ or Fe³⁺), or oxidizing agents.[1][2][3] This process can lead to the formation of radical species and ultimately result in the loss of the desired compound.[1][4]

  • Reaction with Carbonyls: Hydrazines readily react with aldehydes and ketones (e.g., acetone, MEK) to form hydrazones.[5][6] If your solvent or reaction mixture contains such impurities, it can lead to rapid consumption of your starting material.

  • pH Sensitivity: As a weak base (pKa ≈ 8.10 for hydrazine), the compound's stability can be affected by pH.[2][5] In strongly acidic or basic conditions, side reactions or salt formation can occur, potentially altering solubility and reactivity.

The pyridine ring itself, along with the bromo and fluoro substituents, is comparatively stable under typical laboratory conditions.

Q2: Which solvents are recommended for dissolving and storing solutions of this compound?

For short-term use, the best choices are inert, aprotic solvents that have been deoxygenated (e.g., by sparging with nitrogen or argon).

  • Recommended:

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane. These are generally unreactive towards the hydrazine group. Ensure they are peroxide-free.

    • Aromatic Hydrocarbons: Toluene, Xylene. These are non-polar and inert.

    • Amides (with caution): N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP). While generally suitable, ensure high purity as they can contain amine or water impurities.

Q3: Are there any common laboratory solvents that should be strictly avoided?

Yes. The reactivity of the hydrazine group makes several common solvents poor choices for storage or as reaction media unless they are part of the intended chemistry.

  • To Avoid:

    • Ketone Solvents: Acetone, Methyl Ethyl Ketone (MEK). These will react to form hydrazones.[5][6]

    • Protic Solvents: Methanol, Ethanol, Water. While the compound may be soluble, protic solvents can facilitate certain degradation pathways and may not be ideal for long-term stability.

    • Dimethyl Sulfoxide (DMSO): DMSO can act as an oxidant, especially at elevated temperatures, which can degrade the hydrazine moiety.

    • Halogenated Solvents: Dichloromethane (DCM), Chloroform. These may contain acidic impurities (HCl) that can react with the basic hydrazine group.

Q4: How can I visually or analytically detect if my sample of 5-Bromo-2-fluoro-3-hydrazinylpyridine has degraded?

Visual inspection is often the first indicator. The pure compound is typically a solid.[7] Degradation may be indicated by:

  • A change in color (e.g., development of a yellow or brown tint).

  • A change in physical form (e.g., becoming oily or clumpy).

For definitive analysis, several analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the appearance of new, more polar or non-polar spots, indicating the formation of degradation products.

  • High-Performance Liquid Chromatography (HPLC): The most reliable method for quantifying the purity of the sample and tracking the formation of degradation products over time.[8][9][10] A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of degradation products, which can help in elucidating the degradation pathway.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify changes in the molecule's structure or the presence of impurities.[8]

Predicted Solvent Stability Profile

Since no direct experimental data is available, the following table provides a qualitative prediction of stability based on the chemical properties of the hydrazine functional group. Users must experimentally verify these predictions for their specific application.

Solvent ClassExamplesPredicted StabilityRationale
Aprotic, Non-Polar Toluene, HexanesGood Inert and non-reactive with the hydrazine group. Low moisture content is critical.
Aprotic, Ethereal THF, 1,4-DioxaneGood Generally inert. Must be free of peroxides, which can oxidize the hydrazine.
Aprotic, Polar Acetonitrile (ACN), DMFModerate Generally compatible, but higher polarity and potential impurities (water, formic acid in DMF) can reduce long-term stability. Use high-purity, anhydrous grades.
Protic, Alcoholic Methanol, EthanolPoor to Moderate Can participate in hydrogen bonding and may facilitate oxidative degradation. Not recommended for storage.
Protic, Aqueous Water, BuffersPoor Hydrazine is miscible with water but is susceptible to oxidation, which can be catalyzed by trace metals in aqueous solutions.[2][5] Stability is highly pH-dependent.
Reactive Solvents Acetone, DMSO, DCMReactive / Avoid Acetone forms hydrazones.[5] DMSO can oxidize at elevated temperatures. DCM can contain acidic impurities.

Experimental Workflow and Protocols

To ensure the integrity of your results, it is crucial to perform a stability study under your specific experimental conditions.

Diagram: Workflow for Solvent Stability Assessment

G cluster_prep Preparation cluster_storage Storage & Time Points cluster_analysis Analysis cluster_eval Evaluation prep_solution Prepare stock solution in test solvent (e.g., 1 mg/mL) aliquot Aliquot into sealed vials (amber glass, inert headspace) prep_solution->aliquot t0 T=0 (Immediate Analysis) storage_cond Store aliquots under defined conditions (e.g., RT, 4°C, -20°C) hplc HPLC Analysis (Assay vs. T=0) aliquot->hplc timepoints Analyze at time points (e.g., 1h, 4h, 24h, 72h) storage_cond->timepoints timepoints->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms eval Evaluate % Purity Remaining vs. Time lcms->eval

Caption: Workflow for determining compound stability in a chosen solvent.

Protocol: Small-Scale Stability Assessment

This protocol provides a framework for evaluating the stability of 5-Bromo-2-fluoro-3-hydrazinylpyridine in a solvent of interest.

Objective: To determine the percent purity of the compound remaining after incubation in a specific solvent over time.

Materials:

  • 5-Bromo-2-fluoro-3-hydrazinylpyridine

  • High-purity, anhydrous test solvent(s)

  • Amber glass HPLC vials with septa caps

  • Inert gas (Argon or Nitrogen)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Solution Preparation:

    • Accurately prepare a stock solution of the compound in the test solvent at a known concentration (e.g., 1.0 mg/mL).

    • Immediately dispense aliquots of this solution into several amber HPLC vials.

    • Gently flush the headspace of each vial with inert gas before sealing tightly.

  • Time Zero (T=0) Analysis:

    • Immediately analyze one of the freshly prepared vials by HPLC. This will serve as your T=0 reference point.

    • Record the peak area of the parent compound.

  • Incubation:

    • Store the remaining sealed vials under the desired experimental conditions (e.g., room temperature, protected from light).

  • Time Point Analysis:

    • At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from storage and analyze it by HPLC under the same conditions as the T=0 sample.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Peak Area at Time_x / Peak Area at T=0) * 100

    • Plot the % Remaining versus time to visualize the degradation kinetics.

Diagram: Potential Degradation Pathways

G cluster_ox Oxidation cluster_cond Condensation parent 5-Bromo-2-fluoro- 3-hydrazinylpyridine diazo Diazene Intermediate parent->diazo hydrazone Hydrazone Product parent->hydrazone radicals Radical Species diazo->radicals dehydraz Debrominated/ Dehydrazinated Products radicals->dehydraz oxidant [O] (Air, Metal Ions, DMSO) ketone R₂C=O (e.g., Acetone)

Caption: Primary degradation routes for aryl hydrazines.

References
  • Kalyanaraman, B. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
  • Powell, J. H., & Gannett, P. M. (2002). Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. Journal of Environmental Pathology, Toxicology and Oncology, 21(1), 1-31.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Joys, T. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Walsh Medical Media. (2025, September 30). Evaluating Pharmaceutical Stability Through Analytical Observation.
  • ResearchGate. (n.d.). Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions | Request PDF.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • Deshpande, M. M. (2020, September 14). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen.
  • SciSpace. (n.d.). The chemical and biochemical degradation of hydrazine.
  • Wikipedia. (n.d.). Hydrazine.
  • Anusandhanvallari. (2025, August 27). Synthesis and Characterization of Hydrazine Derivatives.
  • CymitQuimica. (n.d.). 5-Bromo-3-Fluoro-2-Hydrazinylpyridine.
  • ResearchGate. (n.d.). Hydrazine and Its Derivatives.

Sources

Optimization

Methods to prevent dehalogenation of 5-Bromo-2-fluoro-3-hydrazinylpyridine

Welcome to the Technical Support Center for the handling and functionalization of 5-Bromo-2-fluoro-3-hydrazinylpyridine . This highly functionalized intermediate is a cornerstone in the synthesis of fused heterocyclic dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and functionalization of 5-Bromo-2-fluoro-3-hydrazinylpyridine .

This highly functionalized intermediate is a cornerstone in the synthesis of fused heterocyclic drugs and pyrazole derivatives. However, the coexistence of a reducible C–Br bond and a hydrazine moiety (a known reducing agent) makes this molecule notoriously susceptible to undesired hydrodehalogenation (debromination) .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you suppress dehalogenation and maximize your reaction yields.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my 5-Bromo-2-fluoro-3-hydrazinylpyridine undergo spontaneous debromination even without a transition metal catalyst? A1: Hydrazines are potent reducing agents. At elevated temperatures, especially in protic solvents (like ethanol or methanol), the hydrazine moiety can undergo oxidation (generating diimide or nitrogen gas) and transfer hydride equivalents to the electron-deficient bromopyridine ring. This leads to homolytic or heterolytic C–Br cleavage. Solution: To prevent this self-reduction, switch to aprotic solvents (e.g., toluene, DMF) and strictly control the temperature. If cyclization is the goal, use a Lewis acid to lower the activation energy of the condensation step, allowing the reaction to proceed at lower temperatures.

Q2: I am attempting a Pd-catalyzed Suzuki-Miyaura cross-coupling at the C–Br bond, but my major isolated compound is the debrominated 2-fluoro-3-hydrazinylpyridine. What is the mechanistic cause? A2: In Pd-catalyzed cross-coupling, after the oxidative addition of the C–Br bond to Pd(0), the resulting Pd(II) complex can undergo transmetalation with a hydride source instead of your desired coupling partner. This is followed by reductive elimination to yield the debrominated product[1]. The hydride source is often the solvent, a strong base, or the hydrazine group itself. Solution: You must accelerate the desired transmetalation and reductive elimination steps so they outcompete the hydride transfer pathway. Utilizing bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) is highly effective for this[2].

Q3: Does the choice of base impact the rate of hydrodehalogenation during cross-coupling? A3: Yes, significantly. Strong bases at elevated temperatures can facilitate the formation of active palladium-hydride species, which directly exacerbate hydrodehalogenation[3]. Solution: Transition to weaker, anhydrous bases such as K3​PO4​ or Cs2​CO3​ , and ensure your reaction mixture is rigorously degassed[2].

Section 2: Mechanistic Pathway Visualization

The following workflow illustrates the competing mechanistic pathways during the functionalization of 5-Bromo-2-fluoro-3-hydrazinylpyridine.

Mechanism SM 5-Bromo-2-fluoro-3-hydrazinylpyridine (Starting Material) Int Reactive Intermediate (e.g., Pd(II) Complex or Hydrazone) SM->Int Reagents / Catalyst Prod Desired Product (Cross-Coupled / Cyclized) Int->Prod Fast Reductive Elimination (Bulky Ligands, Aprotic Solvents) Side Debrominated Byproduct (Hydrodehalogenation) Int->Side Hydride Transfer / Self-Reduction (Protic Solvents, High Temp)

Mechanistic divergence: Desired functionalization vs. undesired hydrodehalogenation.

Section 3: Quantitative Data & Parameter Optimization

The table below summarizes the impact of varying reaction parameters on the stability of the C–Br bond during standard transformations.

Table 1: Influence of Reaction Parameters on 5-Bromo-2-fluoro-3-hydrazinylpyridine Stability

Reaction TypeSolvent SystemCatalyst / Ligand / AdditiveTemp (°C)Yield of Desired Product (%)Yield of Debrominated Byproduct (%)
Pyrazole CondensationEthanol (Protic)None80 (Reflux)45%35%
Pyrazole CondensationToluene (Aprotic) BF3​⋅OEt2​ (Lewis Acid)5088%< 2%
Suzuki Cross-CouplingDMF / H2​O Pd(PPh3​)4​ / Na2​CO3​ 10030%55%
Suzuki Cross-CouplingToluene (Anhydrous) Pd2​(dba)3​ / RuPhos / K3​PO4​ 8092%< 5%

Section 4: Validated Experimental Protocols

Protocol A: Low-Temperature Lewis-Acid Mediated Pyrazole Cyclization (Metal-Free)

Objective: Condense 5-Bromo-2-fluoro-3-hydrazinylpyridine with a 1,3-diketone while completely preserving the sensitive C–Br bond.

  • Reagent Preparation: To an oven-dried Schlenk flask under a strict argon atmosphere, add 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 equiv) and the target 1,3-diketone (1.05 equiv).

  • Solvent Addition: Dissolve the reagents in anhydrous toluene to achieve a 0.2 M concentration. Causality: Toluene prevents the solvent-mediated proton/hydride transfers common in ethanolic refluxes.

  • Catalyst Injection: Cool the flask to 0 °C. Dropwise, add BF3​⋅OEt2​ (0.1 equiv). Causality: The Lewis acid strongly activates the carbonyl groups, accelerating the nucleophilic attack of the hydrazine. This allows the condensation to proceed rapidly at lower temperatures, effectively bypassing the thermal activation energy required for hydrazine-mediated self-reduction.

  • Heating & Stirring: Warm the reaction mixture to 50 °C and stir for 4 hours.

  • Self-Validating Monitoring: Sample the reaction and analyze via LC-MS. The desired product must exhibit the characteristic 1:1 isotopic pattern for bromine (M and M+2 peaks). The absence of an M-79 peak confirms the successful suppression of debromination.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with EtOAc (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki)

Objective: Functionalize the C–Br bond via cross-coupling while preventing premature hydrodehalogenation of the Pd(II) intermediate.

  • Reagent Setup: To an oven-dried reaction vial, add 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 equiv), the coupling partner (boronic acid or amine, 1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv). Causality: Weaker bases like K3​PO4​ prevent the formation of active palladium-hydride species that lead to hydrodehalogenation[2].

  • Pre-catalyst Addition: Add a Buchwald G3 or G4 pre-catalyst (e.g., RuPhos Pd G3) at 2–5 mol%. Causality: Well-defined pre-catalysts ensure rapid, quantitative generation of the active Pd(0) species without requiring harsh in-situ reduction steps that might trigger debromination[2]. Furthermore, the bulky RuPhos ligand forces rapid reductive elimination, outcompeting side reactions.

  • Solvent & Degassing: Add anhydrous toluene. Evacuate and backfill the vial with argon three times to remove all oxygen.

  • Reaction: Seal the vial and stir at 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, wash with EtOAc, and purify the filtrate via silica gel flash chromatography.

Section 5: References

  • 2 - Benchchem 2.3 - Chemical Reviews (ACS Publications) 3.1 - The Journal of Organic Chemistry (ResearchGate)

Sources

Troubleshooting

Troubleshooting solubility issues of 5-Bromo-2-fluoro-3-hydrazinylpyridine derivatives

Title: Technical Support Center: Solubility Troubleshooting for 5-Bromo-2-fluoro-3-hydrazinylpyridine Derivatives Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Solubility Troubleshooting for 5-Bromo-2-fluoro-3-hydrazinylpyridine Derivatives

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex physicochemical behavior of 5-Bromo-2-fluoro-3-hydrazinylpyridine derivatives. These compounds present a unique structural paradox: a highly polar, hydrogen-bonding hydrazine moiety juxtaposed against a hydrophobic, electron-withdrawing halogenated (Br, F) pyridine ring. This dichotomy frequently leads to unpredictable solubility profiles, kinetic precipitation, and assay failure during early-stage drug discovery[1].

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility effectively, we must first understand the molecular forces at play. The basic pyridine nitrogen and the terminal hydrazine group make this a di-basic system. However, the strongly electron-withdrawing bromine and fluorine atoms significantly depress the pKa of these nitrogens compared to an unsubstituted pyridine[2].

In the solid state, the hydrazine group acts as both a strong hydrogen-bond donor and acceptor, forming a rigid crystal lattice with adjacent pyridine rings. This results in high lattice energy and poor thermodynamic aqueous solubility. While polar aprotic solvents like Dimethyl Sulfoxide (DMSO) effectively disrupt these hydrogen bonds[3], transitioning the compound from a DMSO stock into an aqueous physiological buffer (e.g., pH 7.4) causes a rapid desolvation event. The hydrophobic halogens drive immediate aggregation, leading to a "kinetic crash-out" before thermodynamic equilibrium can be established[4].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my derivative precipitate immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic kinetic solubility failure. When a concentrated DMSO stock is spiked into an aqueous buffer, the DMSO diffuses rapidly into the water. The compound, now stripped of its solvating shell, finds itself in a highly polar environment. Because the halogens lower the pKa of the basic nitrogens, the molecule remains largely unprotonated (neutral) at pH 7.4. The hydrophobic forces dominate, causing the molecules to self-associate and precipitate[1].

Q2: Does adjusting the pH improve the aqueous solubility of this compound? A2: Yes, significantly. The solubility of hydrazinylpyridines is highly pH-dependent[3]. By lowering the buffer pH below the pKa of the hydrazine/pyridine system (typically pH < 4), you force the protonation of the nitrogens. This generates a cationic species, which drastically increases ion-dipole interactions with water, breaking the hydrophobic aggregation and enhancing solubility[3].

Q3: How can I differentiate between physical precipitation and chemical degradation? A3: Hydrazine moieties are potent reducing agents and are highly susceptible to auto-oxidation in aerated aqueous buffers, especially in the presence of trace transition metals. If your solution turns turbid or changes color (often to yellow/brown) over time, it may be degrading rather than precipitating. We recommend filtering the suspension and analyzing the filtrate via LC-MS/MS. If the mass is altered (e.g., -2 Da indicating oxidation to a diazonium or azo species), you have a stability issue. If the mass matches the parent compound, it is physical precipitation[5].

Part 3: Diagnostic Workflows

Workflow A Compound Precipitation in Aqueous Buffer B Is it Physical Precipitation or Chemical Degradation? A->B C LC-MS/MS Analysis of Filtrate B->C Sample filtrate D Mass matches parent: Physical Precipitation C->D E Mass altered (e.g., -2 Da): Hydrazine Oxidation C->E F Adjust pH < pKa or Add Co-solvent D->F Solubility Issue G Degas Buffer & Add Antioxidants E->G Stability Issue

Diagnostic workflow for differentiating physical precipitation from chemical degradation.

SolubilityAssay Start Select Solubility Assay Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo DMSO 10 mM DMSO Stock Kinetic->DMSO Powder Solid Crystalline Powder Thermo->Powder Dilute Dilute in Aqueous Buffer (e.g., 2% DMSO final) DMSO->Dilute Incubate Shake Flask 24-48h at 25°C or 37°C Powder->Incubate Measure1 Nephelometry / UV-Vis (Fast readout) Dilute->Measure1 Measure2 HPLC / LC-MS/MS (High precision) Incubate->Measure2

Decision matrix and workflow for kinetic versus thermodynamic solubility assays.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every solubility assay must be a self-validating system. This means incorporating internal controls, standard curves, and blank subtractions to account for background noise (e.g., buffer absorbance or light scattering).

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometric/UV-Vis) Purpose: To rapidly assess the maximum concentration at which the compound remains soluble upon dilution from a DMSO stock[6]. Causality Check: This assay mimics the exact conditions of in vitro biological assays, ensuring the compound does not yield false negatives due to precipitation[1].

  • Stock Preparation: Dissolve the 5-Bromo-2-fluoro-3-hydrazinylpyridine derivative in 100% DMSO to create a 10 mM stock solution[4]. Validation: Visually inspect and sonicate to ensure complete dissolution.

  • Serial Dilution: Create a linear serial dilution of the stock in DMSO (e.g., 10 mM down to 0.1 mM)[7].

  • Buffer Spiking: Dispense 5 µL of each DMSO dilution into a 96-well microtiter plate. Add 245 µL of the target aqueous buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration is restricted to 2% to prevent artificial co-solvent effects[4].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking[5].

  • Measurement & Validation:

    • Nephelometry: Measure light scattering. A sharp increase in scattering indicates the precipitation threshold[6].

    • Direct UV-Vis: Filter the solution through a 0.22 µm solubility filter plate. Measure the absorbance of the filtrate. Self-Validation: Always run a DMSO-only blank and a highly soluble reference compound to calibrate the instrument[5].

Protocol B: Shake-Flask Thermodynamic Solubility Assay Purpose: To determine the true equilibrium solubility of the crystalline powder, critical for formulation development[5]. Causality Check: By starting with the solid powder, we eliminate the supersaturation and co-solvent variables introduced by DMSO, revealing the compound's intrinsic lattice energy barriers[1].

  • Saturated Suspension: Add an excess amount of solid compound (e.g., 2-5 mg) to a glass vial containing 1 mL of the target buffer[3].

  • Equilibration: Seal the vial and agitate on a thermomixer at 850 rpm at 25°C for 24 to 48 hours[7]. Validation: The presence of undissolved solid at the end of the incubation guarantees that the solution is truly saturated.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 mins) or filter through a 0.22 µm membrane[5].

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV or LC-MS/MS against a separately built calibration curve[5]. Self-Validation: Run the assay in duplicate and include a known thermodynamic standard to verify equilibration time[4].

Part 5: Quantitative Data & Solvent Selection

To facilitate rapid decision-making, the following tables summarize the expected solubility profiles and troubleshooting matrices based on the physicochemical properties of hydrazinylpyridine derivatives[3],[2].

Table 1: Predicted Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>10 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice and solvate the polar hydrazine without requiring protonation[3].
Aqueous Acidic 0.1 M HCl, Acetate Buffer (pH 3)High (>5 mg/mL)Protonation of the basic pyridine and hydrazine nitrogens creates a highly soluble cationic species[3].
Aqueous Neutral PBS (pH 7.4), WaterLow (<0.1 mg/mL)The neutral molecule is dominated by the hydrophobic halogens (Br, F), leading to poor hydration and precipitation[3].
Nonpolar Hexane, TolueneLow (<0.01 mg/mL)The overall polarity and hydrogen-bonding capacity of the hydrazine group prevent interaction with nonpolar solvents[3].

Table 2: Troubleshooting Matrix for Assay Failures

ObservationRoot CauseCorrective Action
Immediate cloudiness upon adding DMSO stock to buffer.Kinetic precipitation due to hydrophobic halogen dominance at neutral pH.Lower buffer pH to < 4, or add a surfactant/co-solvent (e.g., 5% PEG-400 or Tween-80)[1].
Solubility drops significantly after 24 hours in solution.Chemical degradation (auto-oxidation of the hydrazine group).Degas buffers with Nitrogen/Argon. Add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to sequester trace metals.
High variability in LC-MS/MS quantification.Compound sticking to plasticware or incomplete phase separation.Use glass vials or low-binding plates. Ensure high-speed centrifugation prior to sampling the supernatant[7].

Part 6: References

  • AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm. Available at:

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io. Available at:

  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." Enamine. Available at:

  • WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing." WuXi AppTec. Available at:

  • BenchChem. "A Technical Guide to the Solubility Profile of 4-(Benzyloxy)-2-hydrazinylpyridine." BenchChem. Available at:

  • American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research." American Pharmaceutical Review. Available at:

  • Guidechem. "2-Hydrazinopyridine 4930-98-7 wiki." Guidechem. Available at:

Sources

Optimization

How to prevent oxidation of the hydrazinyl moiety in 5-Bromo-2-fluoro-3-hydrazinylpyridine

Technical Support Center: 5-Bromo-2-fluoro-3-hydrazinylpyridine A Guide to Preventing Oxidation of the Hydrazinyl Moiety Welcome to the technical support center for 5-Bromo-2-fluoro-3-hydrazinylpyridine (CAS 1289084-83-8...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-fluoro-3-hydrazinylpyridine

A Guide to Preventing Oxidation of the Hydrazinyl Moiety

Welcome to the technical support center for 5-Bromo-2-fluoro-3-hydrazinylpyridine (CAS 1289084-83-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. The primary challenge in handling this compound is the susceptibility of its hydrazinyl group to oxidation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to maintain the integrity and stability of your material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid sample of 5-Bromo-2-fluoro-3-hydrazinylpyridine has turned from a white/off-white powder to yellow or brown. What is happening?

A: This color change is a classic indicator of oxidation. The hydrazinyl moiety (-NHNH₂) is a strong reducing group and is highly susceptible to air oxidation.[1] The colored by-products are typically azo compounds (Ar-N=N-Ar), diazene intermediates (Ar-N=NH), or other complex degradation products formed upon exposure to atmospheric oxygen.[2][3] This process is often accelerated by the presence of moisture, light, and trace metal impurities.[4]

To confirm degradation, we recommend performing a simple purity check using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) against a reference standard or a freshly opened sample.

OxidationPathway cluster_0 Oxidation Cascade Hydrazine 5-Bromo-2-fluoro-3-hydrazinylpyridine (Ar-NHNH₂) Diazene Diazene Intermediate (Ar-N=NH) Hydrazine->Diazene [O₂], Metal Ions, Light Azo Azo Dimer (Ar-N=N-Ar) Diazene->Azo Dimerization / Further Oxidation Further Further Degradation Products Azo->Further

Caption: Proposed oxidation pathway of the hydrazinyl moiety.

Q2: What are the primary factors that accelerate the oxidation of the hydrazinyl group?

A: Several environmental and experimental factors can significantly increase the rate of oxidation. Understanding these is key to prevention.

FactorCausality and MechanismPrevention Strategy
Atmospheric Oxygen As the primary oxidant, O₂ can initiate a free-radical chain reaction or undergo catalyzed reactions with the hydrazine. The reaction stoichiometry ultimately leads to the formation of stable dinitrogen (N₂) and water, but proceeds through reactive intermediates.[4][5]Handle and store the compound under an inert atmosphere (Nitrogen or Argon).[6]
Metal Ions Trace amounts of transition metals (e.g., Cu²⁺, Fe³⁺) act as powerful catalysts for hydrazine oxidation, significantly accelerating the degradation rate even with low oxygen levels.[4][7] These can be introduced from spatulas, glassware, or reagents.Use high-purity, acid-washed glassware. Employ metal-free spatulas (e.g., PTFE or ceramic).
Light Exposure UV and visible light can provide the activation energy needed to initiate oxidation, particularly in the presence of photosensitizers.Store the compound in amber vials or protect it from light by wrapping containers in aluminum foil.[8]
Elevated Temperature Increased temperature raises the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.Store the compound at low temperatures, typically ≤ -20°C for long-term stability.
pH (in solution) The rate of hydrazine oxidation in aqueous solutions is pH-dependent, often proceeding faster in alkaline solutions.[4] While this compound is typically used in organic synthesis, residual moisture or basic reagents can influence stability.Use anhydrous, neutral solvents. If a basic reagent is required, add it immediately before use and keep the reaction under a strict inert atmosphere.
Q3: What is the best practice for long-term storage of 5-Bromo-2-fluoro-3-hydrazinylpyridine?

A: Proper storage is the most critical step for ensuring the long-term viability of your sample. Many chemical suppliers recommend storing air- and moisture-sensitive compounds in tightly-closed containers in a dry, cool, and well-ventilated place.[9][10][11] For a highly sensitive compound like this, more stringent measures are necessary.

Recommended Long-Term Storage Protocol:

  • Aliquot: Upon receipt, if you do not plan to use the entire quantity at once, aliquot the solid into smaller, single-use portions in separate vials. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere: Place the vials inside a glove box or glove bag filled with nitrogen or argon.[12] Tightly seal the vial caps under this inert atmosphere.

  • Parafilm Seal: For extra protection, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the sealed vials into a larger, sealable container (e.g., a desiccator or a larger screw-cap jar) that also contains a desiccant (e.g., Drierite®). Backfill this secondary container with inert gas before sealing.

  • Protect from Light: Use amber glass vials. If only clear vials are available, wrap them completely in aluminum foil.[8]

  • Refrigerate/Freeze: Store the secondary container in a freezer at -20°C.

Q4: I need to weigh and add the compound to a reaction. What is the safest way to handle it without causing oxidation?

A: Handling must be performed using air-free techniques.[8][13] The two primary methods are using a glove box or a Schlenk line.

  • Glove Box: This is the most secure method.[12] All manipulations (weighing, dissolution, transfer) are performed inside a sealed chamber with a continuously purified inert atmosphere (typically <1 ppm O₂ and H₂O).

  • Schlenk Line: A more common and versatile setup in many labs. It allows for the manipulation of compounds in glassware under an alternating vacuum and inert gas atmosphere.[6]

SchlenkWorkflow Start Start: Assemble Dry Glassware (Schlenk Flask) Cycle Perform 3x Vacuum/Inert Gas Cycles on Flask Start->Cycle Weigh Quickly Weigh Solid & Add to Flask Under Positive Inert Gas Flow Cycle->Weigh Creates inert environment Seal Immediately Seal Flask Weigh->Seal Solvent Add Deoxygenated Solvent via Cannula or Syringe Seal->Solvent Reaction Proceed with Reaction Under Inert Atmosphere Solvent->Reaction

Caption: Simplified workflow for handling the compound using a Schlenk line.

Q5: How do I properly prepare solvents to prevent them from oxidizing my compound?

A: Commercial anhydrous solvents still contain dissolved oxygen (~200-400 µmol/L), which is more than enough to degrade sensitive substrates.[14] Therefore, solvents must be deoxygenated immediately before use.

Deoxygenation MethodProcedureProsCons
Inert Gas Sparging Bubble a fine stream of inert gas (N₂ or Ar) through the solvent via a long needle or fritted tube for 30-60 minutes.[15]Simple, fast, good for large volumes.[12]Less effective than FPT; risk of solvent evaporation.
Freeze-Pump-Thaw (FPT) 1. Freeze the solvent with liquid N₂. 2. Apply high vacuum. 3. Thaw the solvent to release dissolved gases. Repeat 3 times.[12]Most effective method for removing dissolved gas.Time-consuming, requires liquid N₂, not suitable for all solvents.
Sonication with Vacuum Place the solvent flask in an ultrasonic bath and apply a light vacuum. Repeat for several cycles, backfilling with inert gas each time.[12]Faster than FPT, does not require liquid N₂.Less effective than FPT.

For most applications, Inert Gas Sparging is sufficient if performed correctly. An improved method involves adding a ventilation needle to allow displaced oxygen to escape more efficiently.[14]

Q6: How can I monitor the purity of my compound during a reaction?

A: Regular monitoring is crucial to ensure your starting material is intact and to track reaction progress.

  • TLC (Thin-Layer Chromatography): The quickest method. Spot your reaction mixture on a TLC plate alongside a co-spot of your starting material. The appearance of new, often colored, spots at different Rf values can indicate degradation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides definitive evidence. You can monitor the disappearance of the starting material's mass peak (m/z for C₅H₅BrFN₃) and the appearance of new peaks corresponding to oxidation products (e.g., the azo dimer).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance or broadening of the -NHNH₂ proton signals can indicate oxidation or exchange. The appearance of new signals in the aromatic or other regions would confirm the formation of by-products.

Detailed Experimental Protocols

Protocol 1: Solvent Deoxygenation via Inert Gas Sparging
  • Setup: Use an oven-dried flask sealed with a rubber septum. Insert a long needle connected to a nitrogen or argon source, ensuring the tip is below the solvent surface. Insert a second, shorter needle to act as a gas outlet.

  • Sparging: Begin a gentle but steady flow of inert gas to create fine bubbles throughout the solvent. A vigorous flow can cause solvent evaporation.

  • Duration: Sparge for a minimum of 30 minutes for every 500 mL of solvent.

  • Storage: Once deoxygenated, remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas in the flask. Use the solvent immediately.

Protocol 2: Setting up a Reaction using Schlenk Technique
  • Glassware Preparation: Ensure all glassware (Schlenk flask, dropping funnel, condenser) is thoroughly dried in an oven (150°C) overnight and allowed to cool under a stream of inert gas.

  • Inerting the Flask: Assemble the glassware on the Schlenk line. Evacuate the flask under vacuum until pressure stabilizes. Gently refill with high-purity nitrogen or argon. Repeat this vacuum/refill cycle at least three times to ensure the removal of atmospheric gases.[6][13]

  • Adding the Solid: While maintaining a positive flow of inert gas out of the flask (e.g., through a sidearm), briefly remove the stopper and add the pre-weighed 5-Bromo-2-fluoro-3-hydrazinylpyridine. Immediately reseal the flask.

  • Adding Solvent: Transfer the deoxygenated solvent from its storage flask into the reaction flask using a gas-tight syringe or via cannula transfer.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the Schlenk line via a bubbler, which provides a visual indicator of gas flow.

By diligently applying these storage, handling, and experimental techniques, you can effectively prevent the oxidation of the hydrazinyl moiety in 5-Bromo-2-fluoro-3-hydrazinylpyridine, ensuring the integrity of your experiments and the reliability of your results.

References

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (2019). MDPI. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024). Stanford University. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
  • Tuazon, E. C., Carter, W. P. L., & Winer, A. M. (1988). Surface-catalyzed air oxidation of hydrazines: Environmental chamber studies. Environmental Science & Technology, 22(9), 1048-1054.
  • Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Three Methods of Detection of Hydrazines. (2009). NASA Tech Briefs. [Link]

  • Hydrazine. Wikipedia. [Link]

  • Three Methods of Detection of Hydrazines. (2020). Tech Briefs. [Link]

  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Advion, Inc.[Link]

  • Synthesis in Review: Useful and versatile synthetic methods involving the deoxygenation of alcohols. (2022). Domainex. [Link]

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (2019). ResearchGate. [Link]

  • Lee, J., et al. (2023). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega. [Link]

  • McBride, M. B. (1987). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Clays and Clay Minerals, 35(4), 307-314.
  • Yuan, Y., & Tang, D. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry, 20, 1118–1152.
  • Deoxygenations. Organic Chemistry Portal. [Link]

  • Deoxygenation. Wikipedia. [Link]

  • Investigation of the oxidation ability of protected hydrazine derivatives. (2006). ResearchGate. [Link]

  • Slonim, C. (1977). Oxidation of Hydrazine in Aqueous Solutions.
  • Hydrazine Compounds. LookChem. [Link]

  • Anson, F. C., & Bard, A. J. (1959). Chronopotentiometric Oxidation of Hydrazine at a Platinum Electrode. Analytical Chemistry, 31(9), 1605-1607.
  • The Crucial Role of Hydrazide Antioxidant 1024 in Modern Polymer Stabilization. (2026). LinkedIn. [Link]

  • Zhang, L., et al. (2015). Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air.
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2017). International Journal of Advanced Research, 5(9), 1845-1852.
  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (2022). IntechOpen. [Link]

  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(10), 5841-5845.
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (2023). Journal of Chemical Reviews, 5(4), 358-375.
  • Milligan, J. A., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications. [Link]

  • Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences, 11(2), 251-265.
  • Oxidation of Some Dihydropyridine Derivatives Via Different Methods. (2021). International Journal of Research and Analytical Reviews, 8(4), 785-792.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. (2025). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: 5-Bromo-2-fluoro-3-hydrazinylpyridine Work-Up &amp; Troubleshooting

Welcome to the Technical Support Center for handling 5-Bromo-2-fluoro-3-hydrazinylpyridine . This guide is engineered for researchers, scientists, and drug development professionals working with highly functionalized, el...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 5-Bromo-2-fluoro-3-hydrazinylpyridine . This guide is engineered for researchers, scientists, and drug development professionals working with highly functionalized, electron-deficient pyridylhydrazines. These compounds are critical building blocks for synthesizing complex heterocycles (e.g., 7-azaindoles, pyrazoles) but present unique challenges during reaction work-up, including extreme sensitivity to oxidation, poor partition coefficients, and a tendency to form intractable emulsions.

Compound Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the physicochemical baseline of the compound. The interplay between the electron-withdrawing halogens (Br, F) and the electron-donating, basic hydrazine group dictates its behavior in solution.

PropertyValue / CharacteristicImpact on Work-Up
Chemical Formula C5H5BrFN3High molecular density; prone to halogen-bonding.
pKa (Hydrazine NH2) ~4.5 – 5.5 (Estimated)Forms water-soluble salts at low pH; requires precise neutralization for extraction.
pKa (Pyridine N) ~1.5 – 2.0 (Estimated)Highly deactivated by F and Br; remains unprotonated in mild acid.
Oxidation Potential HighRapidly degrades to diazonium species/aryl radicals in basic, aerobic conditions.
Solubility Profile AmphiphilicCauses severe emulsions in standard aqueous/organic biphasic systems.

Troubleshooting Guide & FAQs

Q1: Why do I get intractable emulsions during the aqueous work-up of this compound, and how can I break them?

The Causality: 5-Bromo-2-fluoro-3-hydrazinylpyridine is highly amphiphilic. The fluorinated and brominated pyridine ring is lipophilic, while the hydrazine moiety strongly hydrogen-bonds with water. If the pH of your aqueous layer is too low, the hydrazine protonates, creating a zwitterion-like surfactant that stabilizes the emulsion. The Solution: Adjust the aqueous layer to an exact pH of 7.5–8.0 to ensure the hydrazine is in its free-base form without crossing into highly basic territory. Instead of pure ethyl acetate (EtOAc) or dichloromethane (DCM), use a mixed solvent system of EtOAc/THF (3:1) . The THF disrupts the hydrogen-bonding network at the interface. Follow this with a 5% aqueous LiCl wash [1].

Q2: My isolated product is dark brown/black, and the mass recovery is low. What causes this degradation?

The Causality: Aryl hydrazines are highly susceptible to oxidative degradation. In the presence of ambient oxygen and base, the hydrazine group undergoes single-electron oxidation to form an aryl radical or a diazonium intermediate, accompanied by the extrusion of nitrogen gas[2]. This leads to polymerization and the formation of dark, tarry byproducts. The Solution: Work-ups must be performed rapidly. If your reaction is basic, quench it with a mild acid (like saturated aqueous NH4Cl) immediately upon exposure to air. Purge your extraction solvents with nitrogen or argon prior to use, and avoid leaving the free-base hydrazine in solution overnight.

Q3: When using this compound for a Fischer Indole Synthesis to make a 7-azaindole, the reaction stalls at the hydrazone stage. Why?

The Causality: The Fischer indole synthesis requires the hydrazone to tautomerize into an enehydrazine, followed by a[3,3]-sigmatropic rearrangement[3]. The pyridine ring is inherently electron-deficient, a property severely exacerbated by the highly electronegative fluorine and bromine atoms. This electron withdrawal drastically increases the activation energy required for the sigmatropic rearrangement and the subsequent nucleophilic cyclization[4]. The Solution: Standard acidic conditions (e.g., HCl/EtOH) are insufficient. You must use harsh Lewis acids or Polyphosphoric Acid (PPA) and heat the reaction to >150°C to force the [3,3]-sigmatropic rearrangement.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Liquid-Liquid Extraction for Pyridylhydrazines

This self-validating protocol utilizes a specific solvent ratio and salting-out mechanism to guarantee phase separation and prevent oxidative loss.

  • Quench: Cool the crude reaction mixture to 0–5°C using an ice bath. Slowly add ice-cold deionized water (equal to the reaction volume).

  • pH Adjustment: Dropwise, add saturated aqueous NaHCO3 until the pH reaches exactly 7.5–8.0 (verify with a calibrated pH meter, not just indicator paper). Self-validation: The solution should turn slightly cloudy as the free base precipitates.

  • Extraction: Add a pre-mixed solution of EtOAc/THF (3:1 v/v). Use 3 × 15 mL of this organic mixture per 10 mL of aqueous phase. Vigorously shake and allow the layers to separate.

  • Salting-Out Wash: Combine the organic phases. Wash the combined organics with 5% aqueous LiCl (1 × 10 mL)[1]. Causality: THF is partially water-miscible. The LiCl selectively salts out the aqueous layer, forcing the THF (and your product) into the organic phase while stripping highly polar inorganic impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure at a bath temperature strictly below 35°C to prevent thermal degradation.

Protocol B: Synthesis of 7-Azaindole Derivatives via Fischer Indolization

A high-temperature methodology designed to overcome the electronic deactivation of the fluorobromopyridine core.

  • Hydrazone Formation: Dissolve 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 eq) and the target ketone (1.2 eq) in anhydrous ethanol. Add glacial acetic acid (0.1 eq). Reflux for 2–4 hours until complete consumption of the hydrazine is observed via TLC. Concentrate to dryness.

  • Cyclization Setup: In a heavy-walled glass reactor, add the crude hydrazone to Polyphosphoric Acid (PPA) (10-fold excess by weight)[3].

  • Thermal Rearrangement: Heat the highly viscous mixture to 160°C under a continuous nitrogen sweep. Stir mechanically for 4–6 hours. Causality: The extreme heat and strong acidic environment are mandatory to drive the [3,3]-sigmatropic rearrangement of the deactivated enehydrazine.

  • Isolation: Carefully pour the hot, dark mixture onto crushed ice with vigorous stirring to hydrolyze the PPA. Neutralize with aqueous NaOH to pH 8, and extract using Protocol A .

Mechanistic & Workflow Visualizations

ExtractionWorkflow A Crude Reaction Mixture B Quench with Ice-Cold Water A->B C Adjust pH to 7.5 - 8.0 B->C D Extract with EtOAc/THF (3:1) C->D E Wash with 5% LiCl(aq) D->E F Dry over Na2SO4 & Concentrate E->F

Optimized work-up workflow for polyfunctional pyridylhydrazines to prevent emulsions.

FischerMechanism H 2-Pyridylhydrazone E Enehydrazine Tautomer H->E Acid Catalysis S [3,3]-Sigmatropic Rearrangement E->S Heat (>150°C) D Di-imine Intermediate S->D C Cyclization (Aminal Formation) D->C A Ammonia Elimination C->A -NH3 Z 7-Azaindole Derivative A->Z

Fischer indole synthesis mechanism for 7-azaindoles highlighting key transition states.

References

  • Continuous flow synthesis of arylhydrazines via nickel/photoredox coupling of tert-butyl carbazate with aryl halides Source: Royal Society of Chemistry (RSC) URL:[Link]

  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles Source: ResearchGate / Chemistry of Heterocyclic Compounds URL:[Link]

  • Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-3-hydrazinylpyridine

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-hydrazinylpyridine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-hydrazinylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis and purification of this key intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Bromo-2-fluoro-3-hydrazinylpyridine, which is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2,3-difluoropyridine and hydrazine hydrate.

Problem 1: Low Yield of the Desired Product

Question: My reaction is showing low conversion to 5-Bromo-2-fluoro-3-hydrazinylpyridine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this SNAr reaction can stem from several factors, primarily related to reaction conditions and reagent quality.[1][2]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Insufficient Reaction Temperature The nucleophilic attack of hydrazine on the electron-deficient pyridine ring is an activated process.[3] Insufficient thermal energy can lead to slow reaction rates and incomplete conversion.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious of excessive heat, which can promote side reactions.
Degraded Hydrazine Hydrate Hydrazine hydrate is susceptible to atmospheric oxidation. Degraded reagent will have a lower concentration of active nucleophile, leading to poor conversion.Use a fresh, unopened bottle of hydrazine hydrate. If the purity is uncertain, it can be standardized by titration before use.
Inappropriate Solvent The solvent plays a crucial role in solvating the reactants and facilitating the reaction. Aprotic polar solvents are generally preferred for SNAr reactions.If using a less polar solvent, consider switching to N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents can help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1]
Presence of Water (in excess) While hydrazine hydrate contains water, excessive water in the reaction mixture can hydrolyze the starting material, 5-Bromo-2,3-difluoropyridine, to the corresponding hydroxypyridine, reducing the yield of the desired product.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if possible, while accounting for the water in the hydrazine hydrate.

Problem 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I minimize their formation?

Answer:

The formation of impurities is a common challenge in this synthesis. Understanding the potential side reactions is key to mitigating them.

Diagram: Potential Reaction Pathways and Impurity Formation

G cluster_main Main Reaction cluster_impurities Impurity Formation A 5-Bromo-2,3-difluoropyridine C 5-Bromo-2-fluoro-3-hydrazinylpyridine (Desired Product) A->C + Hydrazine D Isomeric Product (3-Bromo-2-fluoro-5-hydrazinylpyridine) A->D Attack at C5 (minor) F Unreacted Starting Material A->F Incomplete Reaction B Hydrazine Hydrate B->C E Di-substituted Product (5-Bromo-2,3-dihydrazinylpyridine) C->E + Excess Hydrazine

Caption: Synthetic pathways for 5-Bromo-2-fluoro-3-hydrazinylpyridine and common impurities.

Common Impurities and Mitigation Strategies:

  • Isomeric Product (3-Bromo-2-fluoro-5-hydrazinylpyridine): While the fluorine at the 3-position is generally more activated towards nucleophilic attack due to the electronic effects of the ring nitrogen and the other fluorine, a small amount of the regioisomer can form.

    • Mitigation: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Di-substituted Product (5-Bromo-2,3-dihydrazinylpyridine): If an excess of hydrazine is used or the reaction temperature is too high, a second substitution can occur, replacing the remaining fluorine atom.

    • Mitigation: Use a controlled stoichiometry of hydrazine hydrate (typically 1.0-1.2 equivalents). Add the hydrazine hydrate dropwise to the solution of 5-Bromo-2,3-difluoropyridine to avoid localized high concentrations.

  • Unreacted Starting Material: This is a common impurity if the reaction does not go to completion.

    • Mitigation: Increase the reaction time or temperature as described in Problem 1. Ensure efficient stirring to maintain a homogeneous reaction mixture.

II. Purification Troubleshooting

Question: I am struggling to remove a persistent impurity during purification. What are the recommended methods?

Answer:

A multi-step purification strategy is often necessary to achieve high purity.

Workflow: Purification Strategy

G A Crude Product B Aqueous Work-up (Extraction) A->B Remove water-soluble impurities C Column Chromatography B->C Separate non-polar impurities D Recrystallization C->D Final polishing E Pure Product (>99%) D->E

Caption: A typical multi-step purification workflow for 5-Bromo-2-fluoro-3-hydrazinylpyridine.

Detailed Purification Protocols:

  • Aqueous Work-up (Extraction):

    • Purpose: To remove excess hydrazine hydrate and other water-soluble impurities.

    • Protocol:

      • Cool the reaction mixture to room temperature.

      • Slowly quench the reaction by adding it to a beaker of cold water.

      • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 1 g scale reaction).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Flash Column Chromatography:

    • Purpose: To separate the desired product from unreacted starting material and less polar byproducts.[4]

    • Protocol:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis first.

      • Procedure: Dry load the crude product onto a small amount of silica gel. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC. Combine the fractions containing the pure product.

  • Recrystallization:

    • Purpose: To remove trace impurities and obtain a crystalline, high-purity final product.[5][6]

    • Protocol:

      • Solvent Selection: A common solvent system for this type of compound is a mixture of ethanol and water, or isopropanol. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Procedure: Dissolve the product from chromatography in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 5-Bromo-2-fluoro-3-hydrazinylpyridine?

Pure 5-Bromo-2-fluoro-3-hydrazinylpyridine is typically a solid at room temperature.[7] Its color can range from off-white to pale yellow. Significant deviation from this, such as a dark brown or oily appearance, indicates the presence of impurities.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[8][9] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the desired product and can help in identifying the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR provides structural confirmation of the product and can detect and help identify structurally related impurities.

Q3: Can I use other hydrazine sources besides hydrazine hydrate?

While hydrazine hydrate is the most common reagent, anhydrous hydrazine can also be used. However, it is highly toxic and explosive, requiring specialized handling procedures. For most lab-scale syntheses, hydrazine hydrate is the safer and more practical choice.

Q4: My product seems to be degrading upon storage. What are the proper storage conditions?

Hydrazinylpyridines can be sensitive to light, air, and heat. For long-term storage, it is recommended to keep the material in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).

References

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters - ACS Publications. Available at: [Link]

  • A metal-free, direct C–H bond arylation of N-heterocycles with aryl halides - RSC Advances. Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]

  • (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile - ResearchGate. Available at: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Replacement of Chlorine and Bromine by Fluorine - Thieme. Available at: [Link]

  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents.
  • Side Reactions of Pyridine‐Halogen Complexes - R Discovery. Available at: [Link]

  • Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives | Organic Letters - ACS Publications. Available at: [Link]

  • US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents.
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. Available at: [Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC. Available at: [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution - SlidePlayer. Available at: [Link]

  • recrystallization & purification of N-bromosuccinimide - YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction - ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Bromo-2-fluoro-3-hydrazinylpyridine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique physicochemical challenges associated with 5-Bromo-2-fluoro-3-hydrazinylpyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique physicochemical challenges associated with 5-Bromo-2-fluoro-3-hydrazinylpyridine .

This compound is a highly valuable building block in drug discovery, particularly for synthesizing complex pyrazoles and fused heterocyclic scaffolds. However, the strong electron-withdrawing nature of the 5-bromo and 2-fluoro substituents drastically alters the pKa and nucleophilicity of the hydrazine moiety. Furthermore, the 2-fluoro position is highly activated, making it susceptible to unwanted side reactions if the pH is not rigorously controlled.

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your bioconjugation and cyclization workflows succeed.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my hydrazone condensation reaction stalling at neutral pH (7.0 - 7.4)?

The Causality: Hydrazone formation is a two-step process: nucleophilic attack followed by dehydration. While 5-bromo-2-fluoro-3-hydrazinylpyridine retains enough nucleophilicity to attack a carbonyl carbon at pH 7.4, the subsequent breakdown of the tetrahedral carbinolamine intermediate is the rate-limiting step[1]. Because the 5-bromo and 2-fluoro groups pull electron density away from the hydrazine nitrogens, the intermediate is highly stable. Without sufficient protons to activate the hydroxyl leaving group, dehydration stalls. The Solution: Shift the reaction to a mildly acidic environment (pH 4.5–5.5). This provides the necessary protons to catalyze the dehydration step without fully protonating the hydrazine nucleophile (which would render it inert).

Q2: During acid-catalyzed pyrazole cyclization, LC-MS shows a major side product lacking the fluorine atom (+18 Da mass shift). How do I prevent this defluorination?

The Causality: You are observing unintended Nucleophilic Aromatic Substitution (SNAr). Hydrazinylpyridines are typically synthesized via SNAr[2], but the 2-fluoro substituent remains highly labile. When you lower the pH too much (< 3.0), the pyridine nitrogen protonates. This drastically increases the electrophilicity of the C2 position. If water or a nucleophilic solvent (like methanol) is present, it will rapidly displace the fluorine atom, resulting in a 2-hydroxy or 2-methoxy side product. The Solution: Maintain the pH strictly above 4.0 during cyclization. If stronger Lewis acidity is required to drive the pyrazole formation[3], switch to an aprotic, non-nucleophilic solvent system (e.g., anhydrous THF or 1,4-dioxane) and use a mild Lewis acid (e.g., Sc(OTf)₃) rather than strong Brønsted acids like HCl.

Q3: What is the optimal pH for storing aqueous or methanolic stock solutions of this compound?

The Causality: Free hydrazines are highly prone to auto-oxidation, which is accelerated at basic pH. Conversely, extreme acidic conditions can lead to the aforementioned defluorination over time. The Solution: Store stock solutions in a mildly acidic buffer (pH 5.0–6.0), sparged with Argon to remove dissolved oxygen, and keep them at -20°C. Aliquot the solutions to avoid repeated freeze-thaw cycles.

Part 2: Visualizing the Reaction Logic

To successfully manipulate 5-Bromo-2-fluoro-3-hydrazinylpyridine, you must understand how pH dictates the dominant reaction pathway.

G Start 5-Bromo-2-fluoro-3- hydrazinylpyridine pH_Low Low pH (< 3.0) Pyridine N Protonated Start->pH_Low Strong Acid pH_Opt Optimal pH (4.5 - 5.5) Balanced Activation Start->pH_Opt Mild Buffer pH_High High pH (> 7.5) Unprotonated Start->pH_High Base/Neutral Defluorination SNAr Defluorination (Side Product) pH_Low->Defluorination Nucleophilic Solvent Hydrazone Rapid Hydrazone Formation pH_Opt->Hydrazone Aldehyde/Ketone Stalled Stalled Reaction (Stable Carbinolamine) pH_High->Stalled Slow Dehydration

Workflow illustrating the pH-dependent reactivity and side-reaction pathways.

Mechanism NucAttack Nucleophilic Attack (Hydrazine + Carbonyl) TetraInt Tetrahedral Carbinolamine Intermediate NucAttack->TetraInt Protonation Protonation of -OH (Requires pH < 6) TetraInt->Protonation H+ Catalyst Dehydration Dehydration (-H2O) Protonation->Dehydration Product Hydrazone Product Dehydration->Product

Mechanistic steps of hydrazone formation highlighting the acid-catalyzed dehydration.

Part 3: Quantitative Data on pH Effects

The following table summarizes empirical data regarding the reaction kinetics of 5-Bromo-2-fluoro-3-hydrazinylpyridine with a standard aryl aldehyde (e.g., benzaldehyde) across different pH gradients.

Reaction pHBuffer System (0.1 M)Hydrazone Yield (2h)Defluorination Side-ProductKinetic Assessment
pH 2.0 Glycine-HCl45%> 40% Rapid initial attack, severe degradation.
pH 4.5 Sodium Acetate> 95% < 2%Optimal balance of nucleophilicity and dehydration.
pH 5.5 MES88%None detectedExcellent stability, slightly slower kinetics.
pH 7.4 PBS< 15%None detectedStalled at carbinolamine intermediate.
pH 9.0 Tris-HCl< 5%~10% (Hydrolysis)Hydrazine oxidation and base-catalyzed hydrolysis.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol includes built-in validation steps to confirm the reaction trajectory.

Protocol 1: pH-Optimized Hydrazone Condensation

Objective: Achieve >90% conversion to the hydrazone without triggering SNAr defluorination.

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer. Adjust the pH to exactly 4.8 using glacial acetic acid. Validation Check: Verify pH with a calibrated probe; deviations >0.2 pH units will impact the dehydration rate.

  • Reagent Dissolution: Dissolve 1.0 eq of 5-Bromo-2-fluoro-3-hydrazinylpyridine in a minimal volume of anhydrous DMSO (final DMSO concentration in the reaction should not exceed 10% v/v to maintain buffer capacity).

  • Carbonyl Addition: Add 1.1 eq of the target aldehyde/ketone to the DMSO solution.

  • Reaction Initiation: Dropwise, add the reactant mixture into 10 volumes of the pH 4.8 Acetate buffer under vigorous stirring at 25°C.

  • Monitoring (Self-Validation): Take a 10 µL aliquot at 30 minutes. Quench into 90 µL of acetonitrile and analyze via LC-MS. You should observe the disappearance of the starting mass and the appearance of the [M+H]⁺ peak of the hydrazone. If a mass of [Hydrazone + 18 Da] is dominant, your pH is too high (stalled carbinolamine).

  • Isolation: After 2 hours, precipitate the product by slowly adding cold water, filter, and wash with cold 10% ethanol/water.

Protocol 2: Mild Acid-Catalyzed Pyrazole Cyclization

Objective: Drive the cyclocondensation of the hydrazone into a pyrazole ring while protecting the 2-fluoro substituent.

  • Solvent Selection: Suspend the purified hydrazone intermediate (from Protocol 1) in anhydrous 1,4-dioxane (0.2 M concentration). Do not use methanol or ethanol, as they act as nucleophiles for defluorination.

  • Catalyst Addition: Add 0.2 eq of Scandium(III) triflate (Sc(OTf)₃) as a mild Lewis acid. Avoid Brønsted acids (like HCl or TFA) to prevent protonation of the pyridine nitrogen.

  • Thermal Activation: Heat the reaction to 80°C under an inert Argon atmosphere for 4–6 hours.

  • Monitoring (Self-Validation): Analyze via TLC (Hexanes:EtOAc) and LC-MS. The cyclization is typically accompanied by an oxidative aromatization step (loss of 2 Da) depending on the substrate[3]. Ensure the fluorine atom is retained by checking for the characteristic isotopic pattern of the brominated, fluorinated pyrazole product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Journal of the American Chemical Society (2013)[Link][1]

  • Recent Advances in Synthesis and Properties of Pyrazoles Chemistry (MDPI, 2022)[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 5-Bromo-2-fluoro-3-hydrazinylpyridine Derivatives as Novel Kinase Inhibitors

A Guide for Drug Discovery Professionals This guide provides a comprehensive comparative analysis of the efficacy of novel 5-Bromo-2-fluoro-3-hydrazinylpyridine derivatives. As kinase inhibitors are a pivotal class of th...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of the efficacy of novel 5-Bromo-2-fluoro-3-hydrazinylpyridine derivatives. As kinase inhibitors are a pivotal class of therapeutics in oncology, immunology, and neurodegenerative diseases, understanding the structure-activity relationship (SAR) of new scaffolds is paramount. This document delves into the experimental evaluation of a series of these compounds, offering insights into their mechanism of action, and providing detailed protocols for their characterization. Our analysis is grounded in established principles of medicinal chemistry and kinase biology, ensuring that the findings are both reliable and actionable for researchers in the field.

The pyridine core is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bonds with the hinge region of kinase active sites. The strategic placement of a bromine atom at the 5-position can enhance binding affinity through halogen bonding or by providing a vector for further chemical modification. The 2-fluoro substituent modulates the electronics of the ring and can improve metabolic stability and cell permeability. The 3-hydrazinyl group serves as a versatile linker to introduce various R-groups that can be tailored to target specific regions of the kinase active site, thereby influencing potency and selectivity.

Rationale for Derivative Design and Synthesis

The design of the following derivatives ( Derivative A, B, and C ) is based on the hypothesis that modifying the R-group on the hydrazinyl moiety will significantly impact the inhibitory activity against our target kinase, Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative disorders. The inhibition of RIPK1 is therefore a promising therapeutic strategy.

The general synthetic scheme for these derivatives involves the nucleophilic aromatic substitution of a di-halogenated pyridine precursor with hydrazine, followed by condensation with a suitable carbonyl compound to introduce the R-group.

General Synthetic Workflow

start 5-Bromo-2,3-difluoropyridine intermediate2 5-Bromo-2-fluoro-3-hydrazinylpyridine start->intermediate2 Nucleophilic Aromatic Substitution intermediate1 Hydrazine Monohydrate intermediate1->intermediate2 final_product Final Derivative (A, B, or C) intermediate2->final_product Condensation carbonyl R-C(O)R' carbonyl->final_product cluster_complex Necrosome Formation RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates P_MLKL Phosphorylated MLKL (oligomerizes) MLKL->P_MLKL TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TNFR1->RIPK1 activates Inhibitor Derivative (A, B, or C) Inhibitor->RIPK1 inhibits Membrane Plasma Membrane Disruption P_MLKL->Membrane translocates to & disrupts Necroptosis Necroptosis Membrane->Necroptosis

Caption: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of the derivatives on RIPK1.

Experimental Protocol: Cell Viability Assay
  • Cell Seeding : HT-29 cells were seeded in a 96-well plate at a density of 10,000 cells per well and incubated overnight.

  • Compound Treatment : The cells were pre-treated with various concentrations of the derivatives for 1 hour.

  • Induction of Necroptosis : Necroptosis was induced by adding a combination of TNFα (100 ng/mL), Smac mimetic (100 nM), and a pan-caspase inhibitor (Z-VAD-FMK, 20 µM).

  • Incubation : The plate was incubated for 24 hours.

  • Viability Measurement : Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis : Luminescence was read on a plate reader. The data was normalized to untreated controls, and the EC50 (half-maximal effective concentration) values were calculated.

Results
DerivativeRIPK1 Cellular EC50 (nM)
Derivative B 250

Analysis of Results:

Derivative B, the most potent compound in the biochemical assay, effectively rescued HT-29 cells from necroptosis with an EC50 of 250 nM. The shift in potency from the biochemical IC50 to the cellular EC50 is expected and reflects factors such as cell permeability and off-target effects. This result confirms that the in vitro kinase inhibition translates to a functional cellular response.

Conclusion and Future Directions

This comparative analysis demonstrates that 5-Bromo-2-fluoro-3-hydrazinylpyridine derivatives are a promising scaffold for the development of potent RIPK1 inhibitors. The structure-activity relationship study revealed that substitution on the appended phenyl ring significantly influences inhibitory activity, with the 4-fluorophenyl derivative (Derivative B) emerging as the most potent compound both biochemically and in a cellular model of necroptosis.

Future work should focus on:

  • Expanding the range of R-groups to further optimize potency and selectivity.

  • Characterizing the pharmacokinetic properties of the most promising derivatives.

  • Evaluating the efficacy of these compounds in in vivo models of inflammatory or neurodegenerative diseases.

The data presented in this guide provides a solid foundation for the further development of this novel class of kinase inhibitors.

References

  • Title: PYRIDINE DERIVATIVES AS RIPK1 KINASE INHIBITORS - Source: Google Patents, URL
  • Title: Preparation of 2-fluoro-3-hydrazinyl-5-(trifluoromethyl)
  • Title: Preparation of 5-bromo-3-(substituted)
Comparative

Spectroscopic comparison between isomers of 5-Bromo-2-fluoro-3-hydrazinylpyridine

The Regiochemical Challenge in Pyridine Functionalization In the development of novel heterocyclic active pharmaceutical ingredients (APIs), halogenated hydrazinopyridines serve as indispensable bifunctional building blo...

Author: BenchChem Technical Support Team. Date: March 2026

The Regiochemical Challenge in Pyridine Functionalization

In the development of novel heterocyclic active pharmaceutical ingredients (APIs), halogenated hydrazinopyridines serve as indispensable bifunctional building blocks. They are frequently utilized in the synthesis of complex architectures, such as pyrazolomorphinans and targeted kinase inhibitors [3]. However, the nucleophilic aromatic substitution (SNAr) of polyhalogenated pyridines with hydrazine often yields a mixture of positional isomers.

For drug development professionals, distinguishing between these isomers—specifically Isomer A (5-Bromo-2-fluoro-3-hydrazinylpyridine) and Isomer B (5-Bromo-2-fluoro-4-hydrazinylpyridine) —is a critical quality control checkpoint. Misassignment at this stage can derail an entire synthetic campaign. This guide provides an objective, data-driven framework for the unambiguous spectroscopic differentiation of these isomers, prioritizing techniques that offer the highest diagnostic fidelity.

Regiochemical_Workflow Reaction Nucleophilic Aromatic Substitution (SNAr) Precursor + Hydrazine IsomerA Isomer A: 3-Hydrazinyl (Thermodynamic Product) Reaction->IsomerA C-3 Attack IsomerB Isomer B: 4-Hydrazinyl (Kinetic Product) Reaction->IsomerB C-4 Attack

Fig 1. Divergent SNAr pathways leading to 3-hydrazinyl and 4-hydrazinyl pyridine isomers.

Spectroscopic Signatures: The "Why" Behind the Data

To build a self-validating analytical system, we must look beyond simple chemical shifts and analyze the underlying spin-spin coupling networks and electronic deshielding effects.

The Power of ¹H NMR Spin-Spin Coupling

The structural difference between Isomer A and Isomer B dictates the spatial relationship of their remaining aromatic protons.

  • Isomer A (3-hydrazinyl): The protons reside at C4 and C6. This creates a meta relationship. In pyridine systems, meta coupling ( 4JHH​ ) is typically small but distinct (~1.5–2.5 Hz). Both protons will appear as doublets (or doublet of doublets due to long-range fluorine coupling).

  • Isomer B (4-hydrazinyl): The protons reside at C3 and C6. This creates a para relationship. Para coupling ( 5JHH​ ) is nearly negligible (< 1 Hz). However, the H3 proton is directly ortho to the C2 fluorine, resulting in a massive 3JHF​ coupling (~8–10 Hz). Therefore, H3 will appear as a wide doublet, while H6 will appear as a sharp singlet.

¹⁹F NMR as an Electronic Probe

Fluorine-19 NMR is exceptionally sensitive to the local electronic environment [1]. The electron-donating nature of the hydrazine moiety (-NHNH₂) profoundly impacts the adjacent fluorine atom [2]. In Isomer A, the hydrazine is ortho to the fluorine, leading to significant electron donation via resonance and strong shielding. In Isomer B, the hydrazine is meta to the fluorine, limiting resonance donation and leaving the fluorine relatively deshielded.

NMR_Logic Sample Isolated Isomer HNMR 1H NMR (Spin-Spin Coupling) Sample->HNMR FNMR 19F NMR (Chemical Shift) Sample->FNMR IsomerA Isomer A Meta H-H (J~2Hz) HNMR->IsomerA H4, H6 Doublets IsomerB Isomer B Ortho H-F (J~9Hz) HNMR->IsomerB H3 Doublet, H6 Singlet

Fig 2. Spectroscopic decision tree for unambiguous assignment of hydrazinylpyridine isomers.

Comparative Data Synthesis

The following table summarizes the diagnostic spectroscopic metrics required to differentiate the two isomers objectively.

Spectroscopic MethodIsomer A: 5-Bromo-2-fluoro-3-hydrazinylpyridineIsomer B: 5-Bromo-2-fluoro-4-hydrazinylpyridineDiagnostic Rationale
¹H NMR (DMSO-d₆) H4: ~7.6 ppm (dd, J = 2.1, 3.0 Hz)H6: ~7.9 ppm (dd, J = 2.1, 1.5 Hz)H3: ~7.1 ppm (d, J = 9.5 Hz)H6: ~8.1 ppm (s)Isomer A exhibits characteristic meta H-H coupling. Isomer B is defined by a large ortho H-F coupling and a para singlet.
¹⁹F NMR (DMSO-d₆) ~ -75.0 ppm (Shielded)~ -62.0 ppm (Deshielded)The ortho-hydrazine in Isomer A significantly shields the fluorine compared to the meta-hydrazine in Isomer B.
¹³C NMR (DMSO-d₆) C3: ~135 ppm (d, 2JCF​ ~ 15 Hz)C3: ~105 ppm (d, 2JCF​ ~ 20 Hz)Proximity of the substituted carbons to the fluorine atom dictates the magnitude of C-F splitting.
FT-IR (ATR) 3320, 3250 cm⁻¹ (N-H stretch)3335, 3265 cm⁻¹ (N-H stretch)Subtle shifts in N-H stretching occur due to varying degrees of intramolecular hydrogen bonding with the C2 fluorine.
MS (ESI+) m/z 205.9, 207.9 [M+H]⁺ (1:1 ratio)m/z 205.9, 207.9 [M+H]⁺ (1:1 ratio)Both isomers display the identical, characteristic isotopic signature of a single bromine atom (⁷⁹Br/⁸¹Br) [4].

Self-Validating Laboratory Workflows

To ensure absolute trustworthiness in your structural assignments, execute the following step-by-step methodology. This protocol is designed to be a self-validating system, meaning internal checks are built into the procedure to prevent false positives.

Protocol: Unambiguous NMR Characterization of Hydrazinylpyridines

Step 1: Sample Preparation (The Causality of Solvent Choice)

  • Weigh 10–15 mg of the purified isomer into a clean glass vial.

  • Dissolve the compound in 0.6 mL of DMSO-d₆ (not CDCl₃).

    • Causality: The selection of DMSO-d₆ is a mechanistic necessity. Hydrazines undergo rapid intermolecular proton exchange in non-polar solvents, which broadens or completely obscures critical N-H signals. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the hydrazine protons into a slow-exchange regime, thereby revealing distinct -NH and -NH₂ integrations.

  • Add 1 µL of Fluorobenzene as an internal ¹⁹F reference standard.

Step 2: ¹H NMR Acquisition (Optimizing for Fine Couplings)

  • Acquire the ¹H NMR spectrum at a minimum of 400 MHz (16–32 scans).

  • Self-Validation Check: Zoom into the aromatic region (7.0–8.5 ppm). If you observe a singlet, you possess Isomer B. If all peaks are doublets or multiplets, you possess Isomer A.

Step 3: ¹⁹F NMR Acquisition (Dual-Mode Verification)

  • Acquire a proton-decoupled ¹⁹F NMR spectrum {¹H} to obtain a sharp, singular chemical shift for baseline comparison against the internal standard.

  • Acquire a proton-coupled ¹⁹F NMR spectrum.

    • Self-Validation Check: This is the ultimate internal check. In the coupled spectrum, the fluorine resonance of Isomer B will split into a distinct doublet (J ~ 9.5 Hz) due to the adjacent H3 proton. Isomer A will present a more complex, fine multiplet due to long-range meta couplings. This prevents misassignment caused by unexpected chemical shift drift due to concentration or pH variations.

Step 4: FT-IR Analysis (Probing Intramolecular Bonding)

  • Analyze the neat solid using Attenuated Total Reflectance (ATR) FT-IR.

  • Examine the 3200–3400 cm⁻¹ region. Isomer A typically exhibits a slightly broader and lower-wavenumber N-H stretch due to the stronger propensity for intramolecular hydrogen bonding between the ortho-hydrazine N-H and the C2 fluorine.

References

  • The Power of the Fluorine Probe: A Comparative Guide to 19F-NMR Analysis for Confirming Reactions of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine. BenchChem.
  • Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III). PMC (NIH).
  • Design and Synthesis of Pyrazolomorphinan Derivatives as Novel Delta Opioid Receptor Agonists.
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC (NIH).
Validation

Structure-Activity Relationship (SAR) Studies: 5-Bromo-2-fluoro-3-hydrazinylpyridine as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary In modern molecular targeted therapy, the 1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In modern molecular targeted therapy, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged pharmacophore. Functioning as a bioisostere to indazoles and azaindoles, this bicyclic core is a critical structural motif in the development of potent kinase inhibitors targeting ALK, ROS1, TBK1, and SIK2[1, 2, 3, 4].

For medicinal chemists tasked with generating robust Structure-Activity Relationship (SAR) libraries, the choice of the starting building block dictates the efficiency, yield, and purity of the entire synthetic pipeline. This guide objectively compares 5-Bromo-2-fluoro-3-hydrazinylpyridine (CAS 1138036-56-2) [5] against traditional halogenated alternatives, providing self-validating experimental protocols and mechanistic insights to optimize your lead generation workflows.

The Chemical Logic: Why 5-Bromo-2-fluoro-3-hydrazinylpyridine?

The synthesis of pyrazolo[3,4-b]pyridines traditionally relies on the cyclization of hydrazinylpyridines. The structural anatomy of 5-Bromo-2-fluoro-3-hydrazinylpyridine offers two distinct, orthogonal reactive sites that make it superior to its counterparts:

  • The 2-Fluoro Advantage (Ring Closure): The rate-determining step in the formation of the pyrazole ring is the Nucleophilic Aromatic Substitution (SNAr). Because fluorine is highly electronegative, it stabilizes the negative charge in the Meisenheimer transition state far better than chlorine or bromine. This makes the 2-fluoro group an exceptional leaving group, allowing ring closure under significantly milder conditions [7].

  • The 5-Bromo Handle (Late-Stage Diversification): The bromine atom at the 5-position remains inert during the SNAr cyclization. Once the bicyclic core is formed, this bromo group serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid installation of diverse aryl or heteroaryl groups for SAR exploration [1].

Comparative Performance Analysis

The table below summarizes the quantitative and qualitative advantages of utilizing the 2-fluoro derivative over alternative building blocks in library generation.

Parameter5-Bromo-2-fluoro-3-hydrazinylpyridine (Product A)5-Bromo-2-chloro-3-hydrazinylpyridine (Alternative 1) [6]5-Bromo-3-hydrazinylpyridine (Alternative 2)
SNAr Reactivity Extremely High (Optimal transition state stabilization)Moderate (Higher activation energy required)N/A (Lacks leaving group at C2)
Cyclization Conditions Mild (60–80 °C, K₂CO₃, DMF)Harsh (120–150 °C, strong base, extended time)Requires complex oxidative cyclization
Typical Core Yield >85% 40–60%<30%
Byproduct Profile MinimalHigh (Thermal degradation of hydrazine)High (Non-specific oxidation products)
Cost-to-Yield Ratio Highly efficient for large SAR librariesHigh material loss during core synthesisNot viable for high-throughput synthesis

Mechanistic Pathways & Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Diagram 1: SNAr Cyclization Mechanism

G A 5-Bromo-2-fluoro- 3-hydrazinylpyridine C Hydrazone Intermediate A->C Condensation B Electrophile (e.g., Aldehyde) B->C D SNAr Ring Closure (F- displacement) C->D Base / 80°C E 5-Bromo-1H-pyrazolo [3,4-b]pyridine Core D->E -HF

Mechanistic pathway of pyrazolo[3,4-b]pyridine core formation via SNAr displacement of fluorine.

Protocol 1: Synthesis of the 5-Bromo-1H-pyrazolo[3,4-b]pyridine Core

Objective: Construct the bicyclic scaffold while preserving the C5-bromo handle.

  • Condensation: Dissolve 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in anhydrous ethanol. Stir at room temperature for 2 hours to form the hydrazone intermediate.

    • Causality: Ethanol promotes the condensation without triggering premature ring closure, allowing LC-MS verification of the intermediate.

  • Solvent Exchange & Activation: Remove ethanol in vacuo. Redissolve the crude hydrazone in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the hydrazone nitrogen, increasing its nucleophilicity. DMF provides the necessary dielectric constant to stabilize the polar SNAr transition state.

  • Cyclization: Heat the mixture to 80 °C for 4–6 hours.

    • Causality: Because the 2-fluoro group is highly activated, 80 °C provides sufficient thermal energy for cyclization. (Note: The 2-chloro alternative would require >120 °C, risking thermal decomposition).

  • Workup: Quench with ice water, filter the resulting precipitate, and wash with water to yield the highly pure 5-bromo-1H-pyrazolo[3,4-b]pyridine core.

Diagram 2: SAR Library Generation Workflow

G Core 5-Bromo-Pyrazolopyridine Core Coupling Suzuki-Miyaura Coupling (Pd-catalyzed) Core->Coupling R-B(OH)2 Library SAR Compound Library (C5-Aryl/Heteroaryl) Coupling->Library Screening Kinase Assay (e.g., ALK, TBK1) Library->Screening SAR SAR Data Analysis & Lead Optimization Screening->SAR SAR->Core Iterative Design

Iterative SAR workflow utilizing the 5-bromo handle for late-stage diversification.

Protocol 2: Late-Stage Suzuki-Miyaura Coupling for SAR

Objective: Systematically vary the C5 position to probe the kinase active site.

  • Reaction Setup: In a microwave-safe vial, combine the 5-bromo-1H-pyrazolo[3,4-b]pyridine core (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Dioxane solubilizes the organic components, while water dissolves the inorganic base, which is crucial for the transmetalation step of the palladium catalytic cycle.

  • Coupling: Irradiate in a microwave reactor at 110 °C for 20 minutes.

    • Causality: Microwave irradiation ensures rapid, uniform heating, pushing the oxidative addition of the stable C-Br bond to completion while minimizing debromination side reactions.

  • Purification: Filter through Celite, concentrate, and purify via preparative HPLC to isolate the final SAR library candidate.

SAR Insights & Biological Validation

The strategic use of 5-Bromo-2-fluoro-3-hydrazinylpyridine allows researchers to rapidly map the steric and electronic requirements of kinase binding pockets.

  • Overcoming ALK Resistance: In studies targeting the ALK-L1196M gatekeeper mutation (which causes resistance to Crizotinib), modifying the C5 position of the pyrazolo[3,4-b]pyridine core via the bromo handle was critical. Introduction of a 3-fluorophenylsulfonyl or similar moiety at C5 resulted in exceptional enzymatic activity (IC₅₀ < 0.5 nM), engaging in favorable hydrogen bonding with K1150 and E1210 within the mutant kinase domain [1, 2].

  • TBK1 Selectivity: For TANK-binding kinase 1 (TBK1) inhibitors, SAR optimization at the C5 position generated compounds with sub-nanomolar potency (IC₅₀ = 0.2 nM) and high selectivity over other IKK family members, effectively suppressing downstream IFN signaling in neuroinflammatory models [3].

By utilizing the 2-fluoro derivative, chemists can bypass the synthetic bottlenecks associated with traditional chloro-derivatives, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Taylor & Francis. Available at:[Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. ResearchGate. Available at:[Link]

  • Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. Google Patents.
  • 2-Chloro-3-hydrazinylpyridine | C5H6ClN3 | CID 14040347. PubChem (NIH). Available at:[Link]

Comparative

Purity analysis methods for synthesized 5-Bromo-2-fluoro-3-hydrazinylpyridine

Title: Purity Analysis Methods for Synthesized 5-Bromo-2-fluoro-3-hydrazinylpyridine: A Comparative Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective modality compari...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Analysis Methods for Synthesized 5-Bromo-2-fluoro-3-hydrazinylpyridine: A Comparative Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective modality comparison, mechanistic causality, and self-validating experimental protocols.

The Analytical Challenge of Halogenated Pyridylhydrazines

5-Bromo-2-fluoro-3-hydrazinylpyridine is a critical intermediate in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic therapeutics such as sGC stimulators[1]. However, verifying the absolute purity of this synthesized intermediate presents significant analytical hurdles.

Hydrazine derivatives are highly polar, thermally labile, and prone to rapid oxidation[2]. When subjected to standard reversed-phase liquid chromatography (RPLC), they often exhibit poor retention, severe peak tailing, and on-column degradation[2]. Furthermore, the lack of a strong chromophore in the un-derivatized hydrazine moiety complicates sensitive UV-Vis or mass spectrometry (MS) detection[2]. To overcome these issues, analytical scientists must move beyond basic HPLC-UV and employ advanced, self-validating techniques like pre-column derivatization LC-MS/MS[3] and Quantitative Nuclear Magnetic Resonance (qNMR)[4].

Objective Comparison of Analytical Modalities

As a Senior Application Scientist, I evaluate analytical modalities based on their field-proven reliability and their ability to prevent false purity inflation. Below is a comparative breakdown of the three primary techniques used for analyzing 5-Bromo-2-fluoro-3-hydrazinylpyridine.

Table 1: Performance Metrics of Analytical Modalities

Metric / FeatureDirect HPLC-UVLC-MS/MS (Pre-Column Derivatization)1H-qNMR (Absolute Purity)
Core Principle Reversed-phase separation with UV detection.Derivatization followed by ESI-MS/MS detection.Direct proton integration vs. an internal standard.
LOD / LOQ ~0.1 µg/mL / 0.5 µg/mL~0.003 ng/mL / 0.008 ng/mL~0.5 mg/mL (Requires high sample concentration).
Key Advantage High throughput for routine batch release.Exceptional sensitivity; structural confirmation of trace impurities.Determines absolute purity without needing a reference standard[4].
Key Limitation Prone to on-column degradation; misses non-UV absorbing impurities.Requires complex sample preparation and derivatization steps.Low sensitivity for trace impurities (<1%); requires expensive instrumentation.
Best Use Case Routine QC of known, stable formulations.Profiling unknown regioisomers and trace unreacted starting materials[3].Certifying the purity of a novel synthesized batch for the first time[5].

Strategic Decision Workflow

Choosing the correct analytical method depends on the availability of reference standards and the specific phase of drug development.

G Start Synthesized 5-Bromo-2-fluoro- 3-hydrazinylpyridine Q1 Is an exact reference standard available? Start->Q1 qNMR Quantitative NMR (qNMR) (Absolute Purity) Q1->qNMR No Q2 Need to identify unknown impurities? Q1->Q2 Yes LCMS LC-MS/MS with Derivatization Q2->LCMS Yes HPLC HPLC-UV (Routine QC) Q2->HPLC No

Caption: Decision matrix for selecting the optimal purity analysis method.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Below are the detailed, step-by-step methodologies for the two most authoritative techniques, complete with the causality behind each experimental choice.

Protocol A: LC-MS/MS via Pre-Column Derivatization

Causality: Direct injection of hydrazines often results in poor electrospray ionization (ESI) efficiency and matrix suppression. By derivatizing the compound with p-anisaldehyde, we convert the reactive primary amine into a stable, hydrophobic hydrazone. This introduces a readily ionizable methoxybenzene moiety that drastically enhances MS sensitivity and RPLC retention[2].

Workflow:

G A Analyte: 5-Bromo-2-fluoro- 3-hydrazinylpyridine B Add p-Anisaldehyde + Internal Standard A->B C Incubate 60°C (Hydrazone Formation) B->C D RP-HPLC Separation (C18 Column) C->D E ESI-MS/MS Detection D->E

Caption: Pre-column derivatization and LC-MS/MS workflow for reactive hydrazines.

Step-by-Step Method:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized 5-Bromo-2-fluoro-3-hydrazinylpyridine in 1 mL of methanol.

  • Internal Standard Addition (Self-Validation): Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 15N2-hydrazine derivative)[3]. Why? Adding the standard before derivatization controls for matrix effects and ensures any incomplete derivatization is mathematically corrected.

  • Derivatization: Add 50 µL of a 2% p-anisaldehyde solution (in methanol) and 10 µL of glacial acetic acid (catalyst). Incubate at 60°C for 60 minutes under a nitrogen stream[2].

  • Separation: Inject 2 µL onto a C18 reversed-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate the Q-TOF or Triple Quadrupole MS in positive ESI mode, monitoring the specific m/z transition of the derivatized hydrazone.

Protocol B: Absolute Purity Determination via 1H-qNMR

Causality: When synthesizing novel intermediates, certified reference standards (CRMs) of the exact compound are rarely available. qNMR bypasses this requirement because the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal[4]. This allows for absolute quantification against a completely unrelated, highly pure internal standard[5].

Step-by-Step Method:

  • Internal Standard Selection: Accurately co-weigh ~10 mg of the analyte and ~5 mg of Maleic Acid (Internal Standard, CRM grade) into a vial. Why Maleic Acid? Maleic acid has a highly stable, distinct singlet at ~6.26 ppm. The aromatic protons of 5-Bromo-2-fluoro-3-hydrazinylpyridine appear further downfield (typically 7.5 - 8.5 ppm). This ensures zero peak overlap, a fundamental requirement for accurate integration.

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

  • T1 Relaxation Assessment (Self-Validation): Perform an inversion-recovery experiment to measure the longitudinal relaxation time (T1) of the slowest-relaxing proton. Why? The inter-pulse delay (D1) must be strictly set to >5×T1. This self-validates the protocol by ensuring >99.3% magnetization recovery between pulses, preventing integration errors that would otherwise skew the purity calculation[5].

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or 600 MHz using a 90° pulse angle, taking at least 64 scans to ensure a high signal-to-noise ratio (SNR > 250:1).

  • Calculation: Calculate the absolute purity using the standard qNMR equation, comparing the integral of the maleic acid singlet against the isolated aromatic protons of the pyridine ring[5].

References[2] Title: A Comparative Guide to Derivatization Reagents for Hydrazine Compounds

Source: Benchchem URL: ]">https://www.benchchem.com[4] Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: ]">https://eureka.patsnap.com[5] Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]3] Title: Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS Source: bioRxiv URL: [Link]1] Title: Discovery of a Novel COS/H2S-Donor Hybridized sGC Stimulator for Alleviating Isoproterenol-Induced Myocardial Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 5-Bromo-2-fluoro-3-hydrazinylpyridine

5-Bromo-2-fluoro-3-hydrazinylpyridine is a highly functionalized, halogenated pyridine derivative critical in pharmaceutical and agrochemical synthesis. While its dense functionalization (bromine, fluorine, and a hydrazi...

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-2-fluoro-3-hydrazinylpyridine is a highly functionalized, halogenated pyridine derivative critical in pharmaceutical and agrochemical synthesis. While its dense functionalization (bromine, fluorine, and a hydrazine moiety) makes it a versatile electrophilic and nucleophilic building block, these exact structural features impart significant toxicity, environmental persistence, and chemical reactivity.

Because novel or highly specific building blocks often lack dedicated, publicly available Safety Data Sheets (SDS), this guide relies on first-principles chemical safety. By synthesizing EPA regulations for halogenated pyridines[1] and the known reactivity of hydrazine derivatives[2], we provide a self-validating, step-by-step protocol for the safe handling, spill response, and disposal of this compound.

Section 1: Mechanistic Hazard Profiling & Causality

To safely manage 5-Bromo-2-fluoro-3-hydrazinylpyridine, laboratory personnel must understand the causality behind its hazards. Safety is not just about following rules; it is about respecting the chemical mechanisms at play.

  • The Hydrazine Moiety (Reactivity & Toxicity): Hydrazine derivatives are potent reducing agents. They are highly reactive with carbonyl compounds, strong oxidizers, and alkali metals[2]. Biologically, hydrazines are toxic to the liver, kidneys, and blood (often causing methemoglobinemia) and are suspected human carcinogens[3][4].

  • The Halogenated Pyridine Ring (Environmental Persistence): Halogenated pyridines are notoriously persistent in the environment and highly toxic to aquatic life[2][5]. The EPA strictly regulates their release into water systems, capping permissible concentrations at trace levels (e.g., 0.2 ppb for generic halogenated pyridines)[1]. Drain disposal is strictly prohibited.

  • Thermal Decomposition (Corrosive Effluents): If exposed to high heat or uncontrolled fire, the compound decomposes to release highly toxic and corrosive gases. The halogens yield hydrogen bromide (HBr) and hydrogen fluoride (HF), while the hydrazine and pyridine nitrogen yield nitrogen oxides (NOx)[4].

Quantitative Regulatory & Toxicity Thresholds

The following table synthesizes proxy data for halogenated hydrazines to establish operational safety limits.

ParameterValue / ThresholdRegulatory / Scientific Rationale
EPA Water Release Limit 0.2 ppbStrict limitation due to high aquatic toxicity of halogenated pyridines[1].
Oral LD50 (Hydrazine Proxy) 188 mg/kg (Rabbit)Indicates acute oral toxicity; requires strict engineering controls (fume hoods)[2].
Aquatic Toxicity (EC50) 2 – 5 mg/L (48 h)Highly toxic to aquatic invertebrates; dictates absolute prohibition of drain disposal[2].
Max Accumulation Volume 55 GallonsEPA RCRA limit for hazardous waste accumulation at the point of generation.
Max Storage Time (LQG) 90 DaysEPA limit for Large Quantity Generators before mandatory transfer to a licensed facility.

Section 2: Immediate Spill Response Protocol

In the event of a spill, immediate containment is required to prevent aerosolization or environmental release.

Step-by-Step Spill Clean-up:

  • Isolate the Area: Evacuate personnel not wearing appropriate PPE. Ensure the area is well-ventilated[6].

  • Don PPE: Equip a positive-pressure, self-contained breathing apparatus (SCBA) or a highly rated respirator, a chemical-resistant suit, and heavy-duty Tychem or nitrile gloves[3].

  • Eliminate Ignition Sources: Hydrazine derivatives can be combustible. Remove all heat and ignition sources immediately[6].

  • Containment & Absorption: Do not use combustible materials like paper towels[5]. Absorb liquid spills or dampen solid spills (to avoid dust formation) using vermiculite, dry sand, or diatomaceous earth[2][6].

  • Collection: Use non-sparking tools to sweep the absorbed material into a clean, dry, sealable plastic container. Crucial: High-Density Polyethylene (HDPE) is preferred; avoid metals, as hydrazines can attack copper and nickel salts[2].

Section 3: Standard Operating Procedure (SOP) for Waste Disposal

The disposal of 5-Bromo-2-fluoro-3-hydrazinylpyridine must follow strict Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic waste[5].

Step-by-Step Disposal Workflow:

  • Waste Segregation: Never mix 5-Bromo-2-fluoro-3-hydrazinylpyridine waste with non-halogenated waste, strong oxidizers, or carbonyl-containing solvents (e.g., acetone). Mixing these can trigger violent exothermic reactions[2][5].

  • Containerization: Collect waste in a chemically compatible, leak-proof container (e.g., HDPE plastic) with a secure screw-top cap[5].

  • Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organic (5-Bromo-2-fluoro-3-hydrazinylpyridine)". Include the date of first accumulation and specific hazard warnings (Toxic, Environmental Hazard)[5].

  • Secondary Containment: Store the sealed container in a designated Satellite Accumulation Area within secondary containment to catch potential leaks[5].

  • EHS Transfer: Transfer the waste to your institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal facility before the 90-day accumulation limit expires[7].

G Start Waste Generation: 5-Bromo-2-fluoro-3-hydrazinylpyridine CheckOx Mixed with Oxidizers or Carbonyls? Start->CheckOx Stop STOP: High Reactivity Risk. Isolate & Consult EHS CheckOx->Stop Yes Classify Classify as: Halogenated Organic Waste CheckOx->Classify No Container Transfer to Leak-Proof, HDPE Plastic Container Classify->Container Label Label: 'Hazardous Waste: Halogenated Hydrazinylpyridine' Container->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store EHS Transfer to Licensed EHS Disposal Facility Store->EHS Incinerate Controlled Incineration (Afterburner & Scrubber) EHS->Incinerate

Decision-making workflow for the segregation and disposal of 5-Bromo-2-fluoro-3-hydrazinylpyridine.

Section 4: Chemical Destruction & Incineration (End-of-Life)

Institutional EHS or third-party contractors cannot simply bury or neutralize this compound. The EPA mandates chemical destruction, specifically controlled incineration[1][2].

  • The Incineration Mechanism: The waste is injected into a rotary kiln or liquid injection incinerator. The primary combustion chamber destroys the organic framework.

  • Afterburner Requirement: An afterburner is mandatory to ensure the complete thermal breakdown of the highly stable halogenated pyridine ring[2].

  • Scrubber Requirement (Critical Causality): Because the molecule contains bromine, fluorine, and nitrogen, incineration inherently produces corrosive HBr, HF, and toxic NOx gases. The incinerator must be equipped with a wet scrubber (often utilizing alkaline solutions like NaOH) and catalytic/thermal devices to neutralize these effluent gases before environmental release[2].

References
  • Title: 40 CFR 721.8675 -- Halogenated pyridines. Source: eCFR.
  • Title: Safe Disposal of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Procedural Guide. Source: Benchchem.
  • Title: Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. Source: NJ.gov.
  • Title: Proper Disposal of 7-Bromo-2-methyloxazolo[4,5-c... Source: Benchchem.
  • Title: PHENYLHYDRAZINE HYDROCHLORIDE | CAMEO Chemicals. Source: NOAA.
  • Title: SAFETY DATA SHEET - Phenylhydrazine hydrochloride. Source: Fisher Scientific.
  • Title: Phenylhydrazine - Safety Data Sheet. Source: ChemicalBook.

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-fluoro-3-hydrazinylpyridine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly functionalized, polyhalogenated building blocks. 5-Bromo-2-fluoro-3-hydrazinylpyridine is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly functionalized, polyhalogenated building blocks. 5-Bromo-2-fluoro-3-hydrazinylpyridine is a highly versatile intermediate utilized in advanced organic synthesis. However, its trifunctional nature—combining a reactive hydrazine moiety, an activated 2-fluoro substituent, and a lipophilic 5-bromo group—creates a complex hazard profile that demands rigorous operational controls.

To build deep trust and ensure your experimental success, this guide goes beyond basic safety data sheets. It provides the mechanistic reasoning behind our safety protocols, ensuring that every procedure you execute is a self-validating system designed to protect both the researcher and the integrity of the reaction.

Part 1: Mechanistic Hazard Profiling (The "Why")

To safely handle this compound, we must first understand the chemical causality behind its reactivity. We base our hazard assessment on the functional groups present and surrogate data from the closely related isomer, 5-Bromo-2-hydrazinopyridine.

  • Hydrazine Toxicity & Reactivity: The free hydrazine (-NHNH 2​ ) group is a potent reducing agent. According to , this functional group is classified as Acute Tox. 3 (Toxic if swallowed) and Eye Dam. 1 (Causes serious eye damage)[1]. Hydrazines are also known skin sensitizers and can cause severe respiratory irritation.

  • Nucleophilic Aromatic Substitution (S N​ Ar): The fluorine atom at the 2-position is highly electron-deficient. As noted by , this fluorine substituent strongly favors nucleophilic aromatic substitution[2]. In a biological context, this means the molecule can readily react with nucleophilic residues (such as thiols and amines) on skin proteins, exacerbating its corrosive effects.

  • Enhanced Lipophilicity: The bromine atom at the 5-position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid penetration through the lipid bilayers of human skin and standard single-layer nitrile gloves.

Table 1: Extrapolated Hazard Data & Physical Properties

Property / HazardValue / GHS ClassificationMechanistic DriverSource
Molecular Weight ~206.01 g/mol N/AExtrapolated
Acute Toxicity (Oral) Category 3Hydrazine reduction potential[1]
Skin Corrosion/Irritation Category 2S N​ Ar reactivity with skin proteins[1]
Serious Eye Damage Category 1High local pH and tissue reactivity[1]
Chemical Reactivity High (S N​ Ar & Cross-Coupling)2-Fluoro and 5-Bromo activation[2]

Part 2: Defensive PPE Strategy Matrix

According to the, a comprehensive hazard assessment is mandatory to select appropriate PPE[3]. We do not just recommend PPE; we engineer a defensive strategy based on the molecule's specific properties.

PPE_Logic Hazard 5-Bromo-2-fluoro- 3-hydrazinylpyridine Resp Respiratory Toxicity (Dust/Aerosol) Hazard->Resp Skin Corrosion & Sensitization Hazard->Skin Eye Severe Eye Damage Hazard->Eye PPE_Resp Fume Hood + P100 Respirator Resp->PPE_Resp PPE_Skin Double Nitrile Gloves + Lab Coat Skin->PPE_Skin PPE_Eye Safety Goggles + Face Shield Eye->PPE_Eye

Logical relationship between chemical hazards and required PPE.

Table 2: PPE Selection & Causality

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥8 mil outer)The 5-bromo group increases lipophilicity, enhancing skin permeation. Double gloving prevents breakthrough of the corrosive hydrazine[4].
Eye/Face Protection Chemical Splash Goggles + Face ShieldHydrazines cause Category 1 severe eye damage[1]. A face shield prevents catastrophic splash injuries during exothermic reactions.
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of toxic, sensitizing dust/aerosols.
Body Protection Flame-resistant (FR) Lab CoatHydrazine derivatives are reducing agents; FR coats prevent ignition in case of violent reactions or auto-oxidation[5].

Part 3: Operational Workflow & Handling Protocol

When utilizing 5-Bromo-2-fluoro-3-hydrazinylpyridine in a standard condensation reaction (e.g., forming a hydrazone with an aldehyde), strict adherence to inert-atmosphere techniques is required.

Exp_Workflow A 1. Purge Reaction Vessel with Argon (3x) B 2. Weigh Reagent in Static-Free Enclosure A->B C 3. Transfer to Flask & Add Anhydrous Solvent B->C D 4. Cool to 0°C (Ice Bath) C->D E 5. Dropwise Addition of Electrophile D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Quench with Sat. NH4Cl (aq) F->G H 8. Halogenated Waste Disposal G->H

Standard inert-atmosphere experimental workflow for hydrazine derivatives.

Step-by-Step Methodology:

  • Atmospheric Purging: Ensure the fume hood is fully operational. Purge a Schlenk flask with Argon three times. Causality: Hydrazines are susceptible to auto-oxidation by atmospheric oxygen, which degrades the reagent and can generate explosive diazonium byproducts.

  • Safe Weighing: Using an anti-static spatula, weigh the compound inside a static-free weighing enclosure. Causality: Prevents aerosolization of the highly toxic powder.

  • Solvent Addition: Transfer the reagent to the Schlenk flask and dissolve in an anhydrous, degassed solvent (e.g., THF or DCM).

  • Thermal Control: Submerge the flask in an ice bath (0°C). Causality: The S N​ Ar reactivity of the 2-fluoro group and the nucleophilicity of the hydrazine make condensation reactions highly exothermic.

  • Electrophile Addition: Add the electrophile (aldehyde/ketone) dropwise via a syringe pump to prevent thermal runaway.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC to ensure complete consumption of the toxic hydrazine starting material.

  • Safe Quenching: Once complete, quench the reaction slowly with saturated aqueous ammonium chloride (NH 4​ Cl). Causality: This neutralizes unreacted hydrazine safely. Never use bleach (sodium hypochlorite) for quenching, as it will violently react with hydrazines to release highly toxic chlorine or chloramine gas.

Part 4: Waste Disposal & Decontamination Plan

Following the guidelines set forth in , a proactive waste management plan must be established prior to beginning work[4].

  • Spill Management: In the event of a powder spill, do not sweep. Gently cover the spill with damp, inert absorbent pads to prevent dust generation. Wear your P100 respirator during cleanup. Place all contaminated materials into a sealed, labeled hazardous waste bag.

  • Routine Disposal: All aqueous and organic layers generated from the reaction and quenching steps must be collected in designated, clearly labeled "Halogenated Nitrogenous Solvent Waste" containers. Segregation is critical, as recommended by OSHA for highly reactive laboratory chemicals[5]. Do not mix with acidic waste streams, as this can trigger unwanted exothermic salt formations.

References

  • 1910.132 - General requirements. | Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. | NCBI Bookshelf - National Institutes of Health. URL:[Link]

  • 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699. | PubChem - National Institutes of Health. URL:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. | Occupational Safety and Health Administration (OSHA). URL:[Link]

Sources

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